molecular formula C47H67ClN2O12 B11828075 Bis-(N,N'-carboxyl-PEG4)-Cy5

Bis-(N,N'-carboxyl-PEG4)-Cy5

Cat. No.: B11828075
M. Wt: 887.5 g/mol
InChI Key: UBSPVZSIHVIPMI-UHFFFAOYSA-N
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Description

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a useful research compound. Its molecular formula is C47H67ClN2O12 and its molecular weight is 887.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H67ClN2O12

Molecular Weight

887.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride

InChI

InChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H

InChI Key

UBSPVZSIHVIPMI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye increasingly utilized in advanced biological research and drug development. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances aqueous solubility and biocompatibility, making it an attractive probe for a variety of applications. This document details its spectral characteristics, provides methodologies for its characterization, and illustrates its use in common experimental workflows.

Core Photophysical Properties

The photophysical characteristics of a fluorophore are critical determinants of its suitability for specific applications. This compound, a derivative of the cyanine (B1664457) dye Cy5, exhibits properties that make it well-suited for fluorescence-based assays, particularly in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.

Table 1: Summary of Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λ_ex_) ~649 nm[1][2]Can be efficiently excited by a 633 nm or 647 nm laser line.[2]
Emission Maximum (λ_em_) ~667 nm[1][2]Emits in the far-red region of the spectrum.
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹[1]Indicates a high probability of absorbing light at the excitation maximum.
Quantum Yield (Φ_F_) ~0.2 - 0.27[3][4]Represents a good efficiency of converting absorbed photons into emitted fluorescence. This is a general value for Cy5 and its derivatives.
Fluorescence Lifetime (τ_F_) ~1.0 ns[5]The characteristic time the molecule spends in the excited state. This is a typical value for Cy5 in an aqueous environment.
Solubility Water, DMSO, DMF, DCM[1][2]The PEG4 linkers enhance solubility in aqueous and common organic solvents.

Experimental Protocols for Characterization

Accurate characterization of photophysical properties is essential for reproducible and reliable experimental results. The following are detailed protocols for measuring the key parameters of this compound.

Absorbance and Molar Extinction Coefficient Measurement

Objective: To determine the wavelength of maximum absorbance (λ_abs_) and the molar extinction coefficient (ε).

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS) to obtain concentrations in the range of 1-10 µM.

  • Spectrophotometer Setup: Blank the spectrophotometer with the same solvent used for the dilutions.

  • Absorbance Measurement: Measure the absorbance spectra of each dilution from approximately 500 nm to 750 nm.

  • Determine λ_abs_: Identify the wavelength of maximum absorbance from the spectra.

  • Beer-Lambert Law Analysis: Plot absorbance at λ_abs_ versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Emission Spectrum Measurement

Objective: To determine the wavelength of maximum fluorescence emission (λ_em_).

Materials:

  • Dilute solution of this compound (absorbance < 0.1 at λ_ex_)

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz fluorescence cuvettes

Procedure:

  • Sample Preparation: Use a dilute solution of the dye to avoid inner filter effects.

  • Fluorometer Setup: Set the excitation wavelength to the determined λ_abs_ (e.g., 649 nm). Set the emission scan range from approximately 650 nm to 800 nm.

  • Emission Scan: Acquire the fluorescence emission spectrum.

  • Determine λ_em_: Identify the wavelength of maximum fluorescence intensity.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F_) relative to a known standard.

Materials:

  • This compound solutions of varying concentrations (absorbance at λ_ex_ ranging from 0.01 to 0.1)

  • A suitable quantum yield standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φ_F_ = 0.53).[3]

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, measure the integrated fluorescence intensity (area under the emission curve) using the same excitation wavelength and instrument settings.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²) where Φ_F,std_ is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_F_).

Materials:

  • Dilute solution of this compound

  • TCSPC system with a pulsed laser source (e.g., a picosecond diode laser emitting at ~640 nm) and a single-photon sensitive detector.

Procedure:

  • Instrument Setup: The TCSPC system is configured to measure the time delay between the laser pulse and the detection of the first emitted photon.[6][7][8]

  • Data Acquisition: A histogram of photon arrival times is built up over many excitation cycles.[6][8]

  • Decay Curve Analysis: The resulting fluorescence decay curve is fitted to a multi-exponential decay model to extract the fluorescence lifetime(s). For a single fluorescent species, a mono-exponential decay is expected.

Applications and Experimental Workflows

This compound is a versatile tool for a range of biological applications. The terminal carboxyl groups allow for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides through the use of activators like EDC or HATU.

Fluorescence Microscopy Workflow

This dye is commonly used to label cellular components for visualization by fluorescence microscopy.

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Labeling: Conjugate this compound to a primary antibody or probe B Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections A->B C Staining: Incubate the prepared sample with the Cy5-labeled probe B->C D Washing: Remove unbound probe C->D E Mounting: Mount the sample on a microscope slide D->E F Microscope Setup: Use a fluorescence microscope with a ~640 nm laser line and appropriate filter set (e.g., Excitation: 628/40 nm, Dichroic: 660 nm, Emission: 692/40 nm) E->F G Image Acquisition: Excite the sample and capture the fluorescence emission F->G H Image Processing: Denoise and enhance the captured image G->H I Quantification: Analyze fluorescence intensity, localization, and co-localization H->I

Caption: Workflow for fluorescence microscopy using a Cy5-labeled probe.

Flow Cytometry Workflow

This compound is also frequently used to label antibodies for the identification and quantification of specific cell populations by flow cytometry.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Cell Suspension: Prepare a single-cell suspension from blood, tissue, or cell culture B Labeling: Incubate cells with a Cy5-conjugated antibody targeting a specific cell surface marker A->B C Washing: Wash cells to remove unbound antibody B->C D Resuspension: Resuspend cells in an appropriate buffer C->D E Flow Cytometer Setup: Use a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and a Cy5-compatible filter set (e.g., 670/30 nm bandpass filter) D->E F Sample Analysis: Run the cell suspension through the flow cytometer E->F G Gating: Identify cell populations of interest based on light scatter and fluorescence F->G H Quantification: Determine the percentage of Cy5-positive cells and their fluorescence intensity G->H

Caption: Workflow for flow cytometry using a Cy5-conjugated antibody.

PROTAC Drug Development Application

This compound can be incorporated as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs). This allows for the direct visualization and quantification of PROTAC binding to its target protein and subsequent cellular processes.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Environment PROTAC Warhead This compound Linker (Fluorescent) E3 Ligase Ligand Target Target Protein of Interest PROTAC:f0->Target Binds to E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Binds to Ternary Ternary Complex (Target Protein - PROTAC - E3 Ligase) PROTAC:f1->Ternary Target->Ternary E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target facilitates polyubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome is recognized by Degradation Degraded Peptides Proteasome->Degradation leads to degradation

Caption: PROTAC mechanism of action with a fluorescent tracer.[9][10]

Conclusion

This compound is a robust and versatile fluorescent probe with favorable photophysical properties for a wide range of biological applications. Its far-red emission minimizes background fluorescence, and the inclusion of PEG linkers enhances its utility in aqueous environments. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to effectively utilize this powerful tool in their studies.

References

Bis-(N,N'-carboxyl-PEG4)-Cy5 excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5. It is characterized by its far-red fluorescence, with excitation and emission maxima typically in the ranges of 649 nm and 667 nm, respectively[1]. This dye is functionalized with two terminal carboxylic acid groups via a polyethylene (B3416737) glycol (PEG) linker. The PEG spacer enhances the molecule's solubility in aqueous media, a crucial feature for biological applications[1]. The terminal carboxylic acids allow for covalent conjugation to primary amine groups on target molecules, such as proteins, antibodies, or small molecule ligands, through the formation of stable amide bonds in the presence of activators like EDC or HATU[1]. A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescent tag to facilitate the study of these molecules in targeted protein degradation[2][3].

Core Properties and Spectroscopic Data

The photophysical properties of this compound make it a valuable tool for a variety of fluorescence-based assays. The quantitative data for this dye are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)649 nm[1]
Emission Maximum (λem)667 nm[1]
Extinction Coefficient170,000 cm⁻¹M⁻¹[1]
Molecular Weight887.49 g/mol [3]
CAS Number2107273-44-7[1]
SolubilityWater, DMSO, DMF[1]

Experimental Protocols

Determining Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound.

1. Materials and Reagents:

  • This compound

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), or ethanol)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

2. Sample Preparation:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. The concentration should be accurately determined by measuring the absorbance at the maximum absorption wavelength (around 649 nm) and using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (170,000 cm⁻¹M⁻¹), c is the concentration, and l is the path length of the cuvette (1 cm).

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution in the desired final buffer (e.g., PBS) for fluorescence measurements. The final concentration should be low enough to avoid inner filter effects. A general guideline is to keep the absorbance of the solution below 0.1 at the excitation wavelength.

3. Instrumentation Setup:

  • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (typically 20-30 minutes) to ensure a stable output.

  • Set the excitation and emission slit widths. Narrower slits will provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both excitation and emission.

4. Measurement Procedure:

  • Blank Measurement: Fill a quartz cuvette with the same solvent used for the working solution. Place the cuvette in the spectrofluorometer and record a blank scan for both excitation and emission to subtract any background signal from the solvent and cuvette.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the known maximum (649 nm) or a slightly lower value (e.g., 640 nm).

    • Scan the emission spectrum over a range that includes the expected emission maximum, for instance, from 660 nm to 750 nm.

    • The peak of this spectrum will be the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the determined emission maximum (around 667 nm).

    • Scan the excitation spectrum over a range that includes the expected excitation maximum, for example, from 550 nm to 660 nm.

    • The peak of this spectrum will be the excitation maximum (λex).

5. Data Analysis:

  • Subtract the blank spectrum from the sample spectrum for both excitation and emission scans.

  • Identify the wavelength at the peak intensity for both the excitation and emission spectra. These are the excitation and emission maxima.

Visualizations

Experimental Workflow for Spectral Characterization

G prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution (e.g., in PBS, Abs < 0.1) prep_stock->prep_working instrument_setup Spectrofluorometer Setup (Warm-up, Slit Widths) prep_working->instrument_setup blank Measure Blank Spectrum (Solvent Only) instrument_setup->blank measure_emission Measure Emission Spectrum (Excite at 649 nm) blank->measure_emission measure_excitation Measure Excitation Spectrum (Detect at 667 nm) blank->measure_excitation data_analysis Data Analysis (Blank Subtraction, Peak Identification) measure_emission->data_analysis measure_excitation->data_analysis result Excitation & Emission Maxima data_analysis->result

Caption: Workflow for determining the excitation and emission spectra of a fluorescent dye.

Conceptual Diagram of Fluorescence

G cluster_0 Fluorophore S0 Ground State (S0) S1 Excited State (S1) S1->S0 hν_em non_radiative Non-radiative Decay (Vibrational Relaxation) S1->non_radiative excitation Excitation (Absorption of Photon) excitation->S1 hν_ex emission Emission (Release of Photon) non_radiative->S0

Caption: Energy level diagram illustrating the process of fluorescence.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G protac PROTAC (with Cy5 tag) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary polyub Polyubiquitination of POI ternary->polyub Ub transfer ub Ubiquitin ub->polyub proteasome Proteasome polyub->proteasome degradation Degradation of POI proteasome->degradation

Caption: Conceptual pathway of PROTAC-mediated targeted protein degradation.

References

Technical Guide: Physicochemical Properties and Applications of Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient, physicochemical properties, and common applications of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent labeling reagent. Detailed experimental protocols and workflow diagrams are included to assist researchers in utilizing this compound for bioconjugation and subsequent analyses.

Core Properties of this compound

This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring two terminal carboxylic acid groups facilitated by polyethylene (B3416737) glycol (PEG) linkers. This design enhances its utility in bioconjugation, particularly for labeling primary amine groups on biomolecules. The PEGylated spacer increases the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate in aqueous buffers and minimize aggregation, a common issue with cyanine dyes.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below. This information is crucial for accurate quantification and experimental design.

ParameterValueSource
Molar Extinction Coefficient (ε)170,000 M⁻¹cm⁻¹BroadPharm
Excitation Maximum (λex)649 nmBroadPharm
Emission Maximum (λem)667 nmBroadPharm
Molecular Weight887.5 g/mol BroadPharm
Chemical FormulaC₄₇H₆₇ClN₂O₁₂BroadPharm
Purity>98%BroadPharm
SolubilityWater, DMSO, DMF, DCMBroadPharm

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient is an intrinsic property of an absorbing species under a given set of conditions (e.g., solvent, pH). It is determined experimentally using UV-Vis spectrophotometry by applying the Beer-Lambert law.

Objective: To experimentally verify the molar extinction coefficient of this compound.

Materials:

  • This compound

  • Spectrophotometer-grade solvent (e.g., DMSO, deionized water)

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of solvent to create a concentrated stock solution (e.g., 1 mM).

  • Create Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure Absorbance: For each dilution, measure the absorbance spectrum to find the wavelength of maximum absorbance (λmax). The absorbance value at this wavelength should be recorded. Use the pure solvent as a blank reference.

  • Plot Data: Create a plot of absorbance at λmax versus molar concentration.

  • Calculate the Coefficient: Perform a linear regression on the plotted data. According to the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration, and l is the path length (1 cm), the slope of the line is equal to the molar extinction coefficient (ε).

G Workflow for Molar Extinction Coefficient Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock Prepare Concentrated Stock Solution dilutions Create Serial Dilutions stock->dilutions absorbance Record Absorbance at λmax dilutions->absorbance blank Measure Blank (Solvent) blank->absorbance plot Plot Absorbance vs. Concentration absorbance->plot regression Linear Regression plot->regression epsilon Calculate ε (Slope of Line) regression->epsilon

Caption: Experimental workflow for determining the molar extinction coefficient.

Protein Labeling via Amide Coupling

The terminal carboxylic acid groups of this compound can be conjugated to primary amines (e.g., the N-terminus or lysine (B10760008) side chains of proteins) using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to improve reaction efficiency.

Objective: To fluorescently label a target protein with this compound.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (carbodiimide) and NHS

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Quenching reagent (e.g., hydroxylamine)

  • Size-exclusion chromatography column for purification

Procedure:

  • Activate the Dye: Dissolve this compound, EDC, and NHS in an appropriate solvent like DMSO. Incubate for a short period to allow the formation of the NHS-ester intermediate.

  • Conjugation Reaction: Add the activated dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye. Incubate for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding a quenching reagent like hydroxylamine, which reacts with any remaining NHS-ester.

  • Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.

  • Characterize the Conjugate: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein, using spectrophotometry.

Application in Drug Development: Labeled Antibody for Cell Imaging

A common application of fluorescently labeled biomolecules in drug development is the visualization of cellular targets. For instance, an antibody labeled with this compound can be used to identify and locate its target antigen on or within cells using fluorescence microscopy.

G Application Workflow: Labeled Antibody for Cell Imaging cluster_labeling Bioconjugation cluster_assay Cell-Based Assay cluster_analysis Data Analysis dye This compound activation Activate Dye with EDC/NHS dye->activation antibody Target Antibody conjugation Conjugate to Antibody antibody->conjugation activation->conjugation purification Purify Labeled Antibody conjugation->purification incubation Incubate Cells with Labeled Antibody purification->incubation cell_prep Prepare Cell Culture cell_prep->incubation wash Wash to Remove Unbound Antibody incubation->wash imaging Fluorescence Microscopy wash->imaging image_acq Image Acquisition imaging->image_acq localization Analyze Target Localization image_acq->localization

Caption: Workflow for labeling an antibody and its use in fluorescence microscopy.

This workflow illustrates how this compound is used to create a tool for visualizing a biological target, a critical step in understanding drug-target engagement and mechanism of action. The principles of this workflow can be extended to other applications, such as flow cytometry for quantifying target expression or in vivo imaging in animal models. The use of carboxylated Cy5-labeled polymers has also been explored for targeting mitochondria in drug delivery applications.

Unveiling the Photophysical Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and spectral properties of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent probe increasingly utilized in advanced biological imaging and drug development. This document details the available quantitative data, outlines a standardized experimental protocol for quantum yield determination, and illustrates a key application in targeted drug delivery.

Core Photophysical & Chemical Properties

This compound is a derivative of the popular cyanine (B1664457) dye, Cy5, functionalized with two carboxylic acid groups via polyethylene (B3416737) glycol (PEG) linkers. This modification enhances aqueous solubility and provides reactive handles for conjugation to biomolecules.[1] The key spectral and physical characteristics are summarized below.

PropertyValueSource
Excitation Maximum (λex) 649 nm[1][2][]
Emission Maximum (λem) 667 nm[1][2][]
Molar Extinction Coefficient (ε) 170,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) Not explicitly reported. See discussion below.
Molecular Weight 887.49 g/mol [1][4]
Solubility Water, DMSO, DMF, DCM[1][]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following protocol describes the comparative method for determining the fluorescence quantum yield of this compound, referencing a standard with a known quantum yield.

1. Materials and Instrumentation:

  • Test Sample: this compound

  • Reference Standard: A well-characterized fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another Cy5 derivative with a certified quantum yield).

  • Solvent: Spectroscopic grade solvent in which both the test sample and reference standard are soluble and stable (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO)).

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Fluorometer: To measure fluorescence emission spectra.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound and the reference standard in the chosen solvent.

    • Prepare a series of dilutions for both the test sample and the reference standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[5]

  • Absorbance Measurement:

    • Record the absorbance spectra for all prepared solutions using the UV-Vis spectrophotometer.

    • Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorbance maximum of the test sample (649 nm).

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the reference standard.

    • The quantum yield of the test sample (Φ_X) can be calculated using the following equation[6]:

      Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X² / n_ST²)

      Where:

      • Φ_ST is the quantum yield of the reference standard.

      • Slope_X and Slope_ST are the gradients of the linear fits for the test sample and reference standard, respectively.

      • n_X and n_ST are the refractive indices of the test and standard solutions (if the same solvent is used, this term cancels out).[5]

Application in Targeted Drug Delivery

The carboxylic acid functionalities of this compound make it an ideal candidate for conjugation to targeting ligands or drug delivery vehicles. For instance, it can be conjugated to polymers or antibodies to track their biodistribution and cellular uptake. Studies have shown that carboxylated Cy5-labeled polymers can passively diffuse across cell membranes and specifically target mitochondria, making them a valuable tool for developing mitochondria-targeted drug delivery systems.[7][8]

The following diagram illustrates a generalized workflow for the synthesis and application of a Cy5-labeled drug delivery vehicle for targeted cancer therapy.

G A This compound D Activation (EDC/NHS) A->D B Targeting Ligand (e.g., Antibody, Peptide) B->D C Drug Payload E Conjugation Reaction C->E D->E F Purification E->F G Targeted Drug-Cy5 Conjugate F->G H Systemic Administration G->H I Tumor Targeting & Accumulation H->I J Cellular Internalization I->J M Fluorescence Imaging (Biodistribution) I->M K Drug Release J->K L Therapeutic Effect K->L

Caption: Workflow for creating and using a Cy5-labeled targeted drug conjugate.

This guide provides a foundational understanding of the photophysical characteristics of this compound for researchers and professionals in drug development. The provided data and protocols aim to facilitate its effective implementation in advanced research applications.

References

An In-depth Guide to the Synthesis of Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bis-(N,N'-carboxyl-PEG4)-Cy5, a bifunctional cyanine (B1664457) dye derivative increasingly utilized as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for purification and characterization, designed to assist researchers in the successful preparation of this important molecule.

Introduction

This compound is a specialized chemical compound featuring a central Cyanine 5 (Cy5) core. This core is symmetrically substituted on both nitrogen atoms of the indolenine rings with polyethylene (B3416737) glycol (PEG) chains of four repeating units (PEG4), each terminating in a carboxylic acid group. The Cy5 core provides near-infrared (NIR) fluorescence properties, allowing for the tracking and visualization of the molecule in biological systems. The two terminal carboxylic acid groups serve as reactive handles for conjugation to other molecules, such as ligands for an E3 ubiquitin ligase and a target protein, making it an ideal linker for the construction of PROTACs. The PEG4 linkers enhance the solubility and bioavailability of the resulting conjugate.

Synthesis Overview

The synthesis of this compound can be approached through a modular two-step process. This strategy first involves the functionalization of the indolenine precursor, followed by the formation of the cyanine dye through condensation.

A general workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Condensation & Deprotection Indolenine 2,3,3-Trimethylindolenine (B142774) Indoleninium_Salt N-(tert-Butoxycarbonyl-PEG4)-2,3,3-trimethylindoleninium Bromide Indolenine->Indoleninium_Salt Acetonitrile (B52724), Reflux Alkylating_Agent tert-Butyl-PEG4-Brosylate Alkylating_Agent->Indoleninium_Salt Protected_Cy5 Bis-(N,N'-tert-butoxycarbonyl-PEG4)-Cy5 Indoleninium_Salt->Protected_Cy5 Pyridine (B92270), Acetic Anhydride (B1165640) Bridge_Reagent Glutaconaldehyde (B1235477) dianil hydrochloride Bridge_Reagent->Protected_Cy5 Final_Product This compound Protected_Cy5->Final_Product Trifluoroacetic Acid

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl-PEG4)-2,3,3-trimethylindoleninium Bromide

This initial step involves the N-alkylation of 2,3,3-trimethylindolenine with a protected carboxyl-PEG4 alkylating agent. A tert-butyl ester is a suitable protecting group for the carboxylic acid. The use of a brosylate derivative of the PEG linker is recommended for its high reactivity.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)
2,3,3-Trimethylindolenine159.2310
tert-Butyl-PEG4-Brosylate481.4111
Acetonitrile (anhydrous)41.0550 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,3-trimethylindolenine (1.59 g, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Add tert-Butyl-PEG4-Brosylate (5.30 g, 11 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, N-(tert-Butoxycarbonyl-PEG4)-2,3,3-trimethylindoleninium bromide, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Dry the solid product under vacuum to yield the indoleninium salt.

Step 2: Synthesis of Bis-(N,N'-tert-butoxycarbonyl-PEG4)-Cy5 and Subsequent Deprotection

This step involves the condensation of two equivalents of the prepared indoleninium salt with a polymethine bridge-forming reagent, such as glutaconaldehyde dianil hydrochloride, to form the protected Cy5 dye. This is followed by the deprotection of the tert-butyl esters to yield the final product.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)
N-(tert-Butoxycarbonyl-PEG4)-indoleninium salt(Calculated from Step 1)5
Glutaconaldehyde dianil hydrochloride258.742.5
Pyridine (anhydrous)79.1020 mL
Acetic anhydride102.095 mL
Trifluoroacetic acid (TFA)114.0210 mL
Dichloromethane (B109758) (DCM)84.9320 mL

Procedure:

  • In a round-bottom flask, dissolve the N-(tert-Butoxycarbonyl-PEG4)-indoleninium salt (5 mmol) and glutaconaldehyde dianil hydrochloride (0.65 g, 2.5 mmol) in anhydrous pyridine (20 mL).

  • Add acetic anhydride (5 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The solution will turn a deep blue color, indicating the formation of the cyanine dye.

  • Pour the reaction mixture into diethyl ether to precipitate the crude protected Cy5 dye.

  • Collect the precipitate by filtration and dry under vacuum.

  • For deprotection, dissolve the crude product in a mixture of dichloromethane (20 mL) and trifluoroacetic acid (10 mL).

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude this compound.

Purification

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for obtaining high-purity this compound.[1][2]

HPLC Conditions:

ParameterCondition
ColumnC18 reversed-phase column
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
Gradient10-90% B over 30 minutes
Flow Rate1 mL/min
Detection650 nm

The fractions containing the desired product are collected, combined, and lyophilized to yield the pure this compound as a dark blue solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

Characterization Data:

TechniqueExpected Results
Mass Spectrometry (ESI-MS) Calculated for C47H67N2O12+ [M+H]+: 859.47. Found: (Provide experimental value).
¹H NMR (400 MHz, DMSO-d₆) Characteristic peaks for the Cy5 core protons (aromatic and methine bridge), and distinct signals for the PEG4 linker methylene (B1212753) protons and the terminal carboxylic acid protons.
UV-Vis Spectroscopy λmax ≈ 650 nm in methanol (B129727) or DMSO, characteristic of the Cy5 chromophore.

Application in PROTAC Development

This compound is primarily used as a linker in the synthesis of PROTACs. The terminal carboxyl groups can be activated (e.g., as NHS esters) and reacted with amine-containing ligands for an E3 ligase and a target protein.

The general workflow for utilizing this linker in PROTAC development is illustrated below:

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Linker This compound PROTAC Fluorescent PROTAC Linker->PROTAC EDC/NHS Coupling E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->PROTAC Target_Ligand Target Protein Ligand (with amine) Target_Ligand->PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Workflow for PROTAC synthesis and mechanism of action.

Conclusion

This technical guide provides a detailed, albeit generalized, framework for the synthesis, purification, and characterization of this compound. Researchers can adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements. The successful synthesis of this versatile linker will enable the development of novel fluorescently-labeled PROTACs for advanced research in targeted protein degradation and drug discovery.

References

mechanism of fluorescence for Cy5 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Fluorescence for Cy5 Derivatives

Fluorescence is a multi-stage process involving the absorption of light energy by a fluorophore and the subsequent emission of light at a longer wavelength. This phenomenon is best described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.[1]

The key stages for a Cy5 derivative are:

  • Excitation : The process begins when a Cy5 molecule absorbs a photon of light, typically from a 633 nm or 647 nm laser.[2] This absorption elevates an electron from its ground state (S₀) to an excited singlet state (S₁). The efficiency of this absorption is quantified by the molar extinction coefficient (ε).[1]

  • Vibrational Relaxation : Following excitation, the molecule is in a higher vibrational level of the S₁ state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent, relaxing to the lowest vibrational level of the S₁. This is a non-radiative process that occurs on a picosecond timescale.[1]

  • Fluorescence Emission : From the lowest vibrational level of S₁, the electron returns to the ground state (S₀) while emitting a photon. Because energy was lost during vibrational relaxation, this emitted photon has lower energy and thus a longer wavelength than the absorbed photon.[1] This difference between the peak excitation and emission wavelengths is known as the Stokes Shift.[1]

The overall efficiency of this process is described by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.[1] The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Jablonski_Diagram cluster_S0 Ground State (S₀) cluster_S1 Excited Singlet State (S₁) cluster_T1 Triplet State (T₁) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence Emission S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence

Core mechanism of fluorescence illustrated by a Jablonski diagram.

The Role of Molecular Structure in Cy5 Fluorescence

Cy5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.[] This conjugated π-electron system is the chromophore responsible for its strong absorption in the far-red region of the spectrum.[4]

  • Polymethine Chain : The length of the polymethine chain is the primary determinant of the dye's absorption and emission wavelengths. For Cy5, a pentamethine chain results in absorption and emission maxima around 650 nm and 670 nm, respectively.[][5] Lengthening the chain (e.g., in Cy7) shifts these wavelengths further into the near-infrared, while shortening it (e.g., in Cy3) results in a blue shift.[6]

  • Substituents : The heterocyclic rings and the polymethine chain can be modified with various substituents. These modifications can fine-tune the photophysical properties, solubility, and reactivity of the dye for conjugation to biomolecules. For example, sulfonation of the indole (B1671886) rings (sulfo-Cy5) increases water solubility.[7]

Key Mechanisms Modulating Cy5 Fluorescence

The fluorescence efficiency of Cy5 derivatives is highly sensitive to several competing de-excitation pathways and environmental factors.

Cis-Trans Photoisomerization

A primary pathway for non-radiative decay in cyanine dyes is photoinduced cis-trans isomerization around the bonds of the polymethine chain.[8] Upon excitation, the molecule can twist from the stable, fluorescent all-trans isomer into a non-fluorescent or weakly fluorescent cis isomer.[9][10] This process effectively quenches fluorescence and leads to blinking in single-molecule studies.[9] The rate of isomerization is highly dependent on the local environment; increased viscosity or steric hindrance (e.g., when bound to a protein) can restrict this rotation, leading to a significant increase in fluorescence quantum yield and lifetime.[7][8][11] Under typical excitation conditions, a photostationary equilibrium can be established where up to 50% of Cy5 molecules are in a weakly fluorescent cis state, reducing the overall signal intensity.[9]

Isomerization_Diagram Trans_Ground Trans Isomer (Ground State) Fluorescent Trans_Excited Trans Isomer (Excited State) Trans_Ground->Trans_Excited Excitation (hν) Trans_Excited->Trans_Ground Fluorescence Cis_Ground Cis Isomer (Ground State) Weakly Fluorescent Trans_Excited->Cis_Ground Photoisomerization (Non-Radiative Decay) Cis_Ground->Trans_Ground Thermal Relaxation (Back-Isomerization)

Mechanism of fluorescence quenching by cis-trans isomerization.
Photobleaching and Photostabilization

Photobleaching is the irreversible destruction of a fluorophore upon prolonged excitation. A major pathway for this is the photo-oxidation of the dye.[12] The excited Cy5 molecule can transition to a long-lived triplet state via intersystem crossing. This triplet-state dye can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which in turn can attack and destroy the dye molecule.[12][13]

To enhance photostability, chemical agents can be covalently linked to the Cy5 fluorophore. These agents act by quenching the triplet state, returning the dye to the ground state before it can react with oxygen.[12]

  • Cyclooctatetraene (COT) : Directly quenches the Cy5 triplet state through intramolecular energy transfer, significantly reducing its lifetime and thereby increasing photostability.[12]

  • Nitrobenzyl alcohol (NBA) and Trolox : These stabilizers also increase photostability but appear to operate through different mechanisms that do not directly shorten the Cy5 triplet state lifetime.[12][14]

Environmental and Quenching Effects

The quantum yield of Cy5 is highly sensitive to its local environment.

  • Solvent Effects : In fluid, non-viscous solutions, Cy5 has a relatively low quantum yield due to efficient cis-trans isomerization.[7] Increasing solvent viscosity restricts this motion and enhances fluorescence.[7][11] The fluorescence of Cy5 is generally insensitive to pH over a wide range (pH 3-10).[15]

  • Ozone Degradation : Cy5 is notably sensitive to degradation by environmental ozone, which can rapidly reduce the fluorescence signal, a critical consideration in microarray experiments.[16][17]

  • Förster Resonance Energy Transfer (FRET) : FRET is a non-radiative energy transfer mechanism between two fluorophores, a "donor" and an "acceptor".[18][19] If a suitable donor (e.g., Cy3) is within close proximity (typically 1-10 nm) to an acceptor (Cy5), and the donor's emission spectrum overlaps with the acceptor's absorption spectrum, the donor can transfer its excitation energy directly to the acceptor.[20][21] This results in quenching of the donor's fluorescence and sensitized emission from the acceptor. This phenomenon is widely used as a "spectroscopic ruler" to measure molecular distances.[18]

FRET_Mechanism Donor_Ground Donor (Cy3) Ground State Donor_Excited Donor (Cy3) Excited State Donor_Ground->Donor_Excited Donor Excitation Donor_Excited->Donor_Ground Donor Emission (Quenched) Acceptor_Excited Acceptor (Cy5) Excited State Donor_Excited->Acceptor_Excited FRET (Non-Radiative) Acceptor_Ground Acceptor (Cy5) Ground State Acceptor_Excited->Acceptor_Ground Acceptor Emission

Förster Resonance Energy Transfer (FRET) from a donor to Cy5.

Quantitative Data Summary

The photophysical properties of Cy5 can vary significantly depending on its chemical form (e.g., free dye, conjugated to DNA or proteins) and the local environment.

Table 1: Photophysical Properties of Cy5 and Derivatives Under Various Conditions

Compound/Conditionλabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Reference(s)
Cy5 (free dye in water)~649~670250,0000.20 - 0.271.0[15][22]
Cy5 (in ethanol)----1.65[23]
Cy5-DNA conjugate648~665215,0000.201.8[22][24]
Cy5-dCTP (in aqueous solution)----1.07
Cy5-dCTP (embedded in film)----~2.0
Cy5-Biotin/StreptavidinRed-shiftedRed-shifted--Increased[25]
N₃-Cy5-WGA648665221,0000.16-[26]
Cy5-DNA-Ag-Nanoparticle649662--0.35[24]

Experimental Protocols

Protocol: Measurement of Absorption and Emission Spectra

This protocol outlines the fundamental procedure for determining the characteristic absorption and emission wavelengths of a Cy5 derivative.

Methodology:

  • Preparation : Prepare a dilute solution of the Cy5 derivative in a spectroscopic-grade solvent (e.g., PBS, ethanol) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance below 0.1 to avoid inner filter effects.

  • Blank Measurement : Use a cuvette containing only the solvent to zero the UV-Vis spectrophotometer.

  • Absorption Spectrum : Scan the absorbance of the dye solution across a relevant wavelength range (e.g., 500-800 nm). Record the wavelength of maximum absorbance (λmax).[27]

  • Emission Spectrum :

    • Set the excitation wavelength of a fluorometer to the λmax determined in the previous step.

    • Scan the emission intensity over a longer wavelength range (e.g., 660-850 nm).

    • Record the wavelength of maximum fluorescence emission.[27]

Spectra_Workflow A Prepare Dilute Dye Solution B Blank Spectrophotometer with Solvent A->B C Measure Absorbance Spectrum B->C D Record λmax (abs) C->D E Set Fluorometer Excitation to λmax D->E F Measure Emission Spectrum E->F G Record λmax (em) F->G

Workflow for measuring absorption and fluorescence spectra.
Protocol: Determination of Relative Fluorescence Quantum Yield (Φ)

The quantum yield is typically measured relative to a well-characterized standard.[27]

Methodology:

  • Standard Selection : Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the Cy5 sample (e.g., Rhodamine B).[22]

  • Series Preparation : Prepare a series of dilutions for both the Cy5 sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1.

  • Data Acquisition :

    • For each solution, measure the absorbance at the chosen excitation wavelength.

    • Measure the full fluorescence emission spectrum for each solution using identical instrument settings (e.g., excitation wavelength, slit widths).[27]

  • Data Analysis :

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity.[6]

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the linear fit for both plots.[27]

  • Calculation : Calculate the quantum yield of the sample (Φsample) using the following equation:[11][27] Φsample = Φstd * (Gradsample / Gradstd) * (ηsample² / ηstd²)

    • Where Φstd is the quantum yield of the standard, Grad is the gradient from the plot, and η is the refractive index of the solvent.

Protocol: Measurement of Fluorescence Lifetime

Fluorescence lifetime is most commonly measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

  • Instrumentation : A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a laser diode), a sensitive single-photon detector, and timing electronics.

  • Excitation : The sample is excited with short pulses of light at a wavelength near its absorption maximum.

  • Photon Detection : The detector records the arrival time of individual fluorescence photons relative to the excitation pulse.

  • Histogram Formation : The electronics build a histogram of the arrival times of millions of photons. This histogram represents the probability distribution of fluorescence decay over time.

  • Data Fitting : The resulting decay curve is fitted to one or more exponential functions. For a simple system, a monoexponential decay is used, and the time constant of this decay is the fluorescence lifetime (τ).[23] More complex systems may require multi-exponential fits.[22]

References

The Role of the PEG4 Linker in Bis-(N,N'-carboxyl-PEG4)-Cy5: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The bioconjugation landscape increasingly relies on sophisticated linker technologies to enhance the performance of therapeutic and diagnostic agents. Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent labeling reagent that combines the near-infrared (NIR) emitting properties of the Cyanine (B1664457) 5 (Cy5) dye with the versatile functionality of a tetra-polyethylene glycol (PEG4) linker. This guide provides an in-depth analysis of the critical role the PEG4 linker plays in this molecule. The PEG4 linker is not merely a spacer; it is an active contributor to the molecule's overall efficacy, imparting enhanced solubility, stability, and biocompatibility. By mitigating common issues associated with hydrophobic dyes, such as aggregation and non-specific binding, the PEG4 linker significantly improves the signal-to-noise ratio in imaging applications and enhances the pharmacokinetic profile of the conjugated biomolecule, making this compound an invaluable tool for researchers and professionals in drug development.

Introduction to PEGylation in Bioconjugation

Bioconjugation, the chemical coupling of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced diagnostics, targeted therapeutics like antibody-drug conjugates (ADCs), and imaging agents.[1] The success of these conjugates often hinges on the linker that connects the functional components. Polyethylene glycol (PEG) linkers have become indispensable tools in this field due to their unique combination of properties.[1][2]

PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, offers several key advantages:

  • Improved Hydrophilicity: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions.[1][3][4]

  • Enhanced Stability: PEG linkers can protect conjugated biomolecules from enzymatic degradation.[1][4]

  • Reduced Immunogenicity: PEG creates a hydration shell that can mask immunogenic sites, reducing the likelihood of an immune response.[1][2][3][5]

  • Favorable Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which can reduce renal clearance and extend its circulation half-life.[2]

Chemical Structure and Components of this compound

To understand the role of the PEG4 linker, it is essential to deconstruct the molecule into its core components:

  • Cy5 Fluorophore: The central component is Cyanine 5 (Cy5), a fluorescent dye that absorbs and emits light in the near-infrared (NIR) spectrum (typically around 649 nm excitation and 667 nm emission).[6] The NIR window is highly advantageous for in vivo imaging because it allows for deeper tissue penetration with minimal autofluorescence from biological tissues.[7][8]

  • PEG4 Linker: Two discrete tetra-polyethylene glycol (PEG4) chains are attached to the Cy5 core. A discrete PEG linker has a specific, single chemical structure with a precise molecular weight, as opposed to a polydisperse polymer mixture.[9] These chains act as flexible, hydrophilic spacers.

  • Bis-(N,N'-carboxyl) Functional Groups: Each PEG4 chain is terminated with a carboxylic acid group (-COOH). These groups serve as the reactive handles for conjugation, allowing the molecule to be covalently attached to primary amines on biomolecules such as proteins, antibodies, or peptides.

cluster_molecule Conceptual Structure of this compound Cy5 Cy5 Core (NIR Fluorophore) PEG4_1 PEG4 Linker Arm 1 Cy5->PEG4_1 PEG4_2 PEG4 Linker Arm 2 Cy5->PEG4_2 COOH_1 Carboxyl Group (-COOH) (Reactive Handle) PEG4_1->COOH_1 Conjugation Site COOH_2 Carboxyl Group (-COOH) (Reactive Handle) PEG4_2->COOH_2 Conjugation Site cluster_properties Functional Benefits of the PEG4 Linker prop1 Hydrophilicity effect1 Creates Hydration Shell prop1->effect1 outcome1 Improved Solubility (Prevents Aggregation) prop1->outcome1 prop2 Flexibility effect3 Provides Spatial Separation prop2->effect3 prop3 Biocompatibility outcome3 Reduced Immunogenicity & Extended Half-Life prop3->outcome3 outcome2 Reduced Non-Specific Binding (Higher S/N) effect1->outcome2 effect1->outcome3 effect2 Increases Hydrodynamic Size effect2->outcome3 outcome4 Minimized Steric Hindrance & Reduced Quenching effect3->outcome4 cluster_workflow Experimental Workflow: EDC/NHS Conjugation start Start: Prepare Reagents step1 Step 1: Activate Dye (Dissolve Dye, EDC, NHS in Activation Buffer) start->step1 step2 Step 2: Incubate (15-30 min, RT) Forms NHS-ester step1->step2 step3 Step 3: Conjugation (Add activated dye to biomolecule in PBS) step2->step3 step4 Step 4: Incubate (1-2 hr RT or O/N 4°C) Forms stable amide bond step3->step4 step5 Step 5: Quench Reaction (Add Tris or Hydroxylamine) step4->step5 step6 Step 6: Purify Conjugate (Size-Exclusion Chromatography) step5->step6 end End: Characterize (Determine DOL) step6->end

References

An In-depth Technical Guide to the Solubility and Stability of PEGylated Cy5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine 5 (Cy5) is a far-red fluorescent dye widely employed in biological research and diagnostics, including applications in fluorescence microscopy, flow cytometry, and as a labeling agent for biomolecules like proteins and nucleic acids.[1][2] Its key advantages include a high extinction coefficient and an emission maximum of approximately 670 nm, a spectral region where background autofluorescence from biological tissues is minimal.[1]

However, the utility of unconjugated Cy5 can be limited by its poor solubility in aqueous solutions and its susceptibility to degradation under certain conditions.[1][3] To overcome these limitations, Cy5 is often conjugated to polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This guide provides a comprehensive technical overview of how PEGylation impacts the solubility and stability of Cy5 dyes, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their applications.

Solubility of PEGylated Cy5 Dyes

The inherent structure of the Cy5 dye, with its aromatic rings, renders it hydrophobic and poorly soluble in water.[1][4] It is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for sample preparation.[1][3] This limited aqueous solubility can lead to aggregation in biological buffers, compromising its fluorescent properties and utility in vivo.

PEGylation is a highly effective strategy for increasing the hydrophilicity and aqueous solubility of Cy5.[5] The PEG polymer chain is hydrophilic, biocompatible, and can prevent non-specific binding.[5][6] The covalent attachment of PEG to Cy5 imparts these favorable properties to the dye conjugate, making it readily soluble in aqueous buffers without the need for organic co-solvents.[7]

Quantitative Solubility Data

The following table summarizes the solubility characteristics of Cy5 and its PEGylated derivatives in various solvents, compiled from technical datasheets and research articles.

CompoundSolventSolubilityReference
Pristine Cy5 Water / Aqueous BuffersPoor / Low[1][3]
DMSO, DMFSoluble[1][3]
Cy5-PEG Amine Water, Chloroform, DMSOSoluble[7]
Cy5-PEG Folic Acid Aqueous Solutions, Most Organic SolventsSoluble[8]
DSPE-PEG-Cy5 Water, DMSO, DCM, DMFSoluble[9]
Voltage-Sensitive Dye (VSD) PBS0%[6]
VSD-PEG5000 PBS78.9% - 83.2%[6]

Note: The Voltage-Sensitive Dye (VSD) data is included to provide a quantitative example of the dramatic increase in aqueous solubility conferred by PEGylation, as specific percentage data for Cy5 itself is not commonly published.

Experimental Protocol: Assessing Aqueous Solubility

A straightforward method to assess the improved solubility of PEGylated Cy5 involves comparative analysis through dilution.

Objective: To determine the relative solubility of a PEGylated Cy5 conjugate compared to its non-PEGylated counterpart in a physiologically relevant buffer.

Materials:

  • Non-PEGylated Cy5 dye

  • PEGylated Cy5 dye

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer or plate reader

Methodology:

  • Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 10 mM) of both the non-PEGylated and PEGylated Cy5 dyes in 100% DMSO.

  • Serial Dilution: Create a series of dilutions from each stock solution in PBS. For example, dilute the stock solution into PBS to achieve final concentrations ranging from 1 µM to 500 µM.

  • Incubation and Observation: Gently vortex each dilution and incubate at room temperature for 30 minutes. Visually inspect each solution for any signs of precipitation or cloudiness.

  • Spectroscopic Measurement: Transfer the solutions to a microplate or cuvette. Measure the absorbance at the maximum absorption wavelength of Cy5 (~650 nm).

  • Data Analysis: Plot absorbance versus concentration. A linear relationship indicates that the dye is soluble within that concentration range. A deviation from linearity or a plateau suggests that the dye has precipitated out of solution at higher concentrations. The point at which precipitation is observed or the plot deviates from linearity can be defined as the approximate solubility limit under these conditions.[6]

Stability of PEGylated Cy5 Dyes

The stability of a fluorescent dye is critical for obtaining reliable and reproducible data, particularly in time-lapse imaging or long-term tracking studies. Key aspects of stability include photostability, thermal stability, and chemical stability in biological environments.

Photostability

Photostability refers to a dye's resistance to photobleaching—the irreversible destruction of the fluorophore upon exposure to excitation light. While Cy5 is considered to have good photostability compared to some other dyes, it is still susceptible to bleaching, especially under high-intensity or prolonged illumination.[1]

PEGylation can indirectly influence photostability. By preventing aggregation, PEG ensures that the dye molecules are in a more stable, monomeric state. However, the purity of the PEG reagent is crucial. Commercial PEG samples can contain reactive oxygen species (ROS) contaminants, which can significantly decrease the stability of the conjugated dye.[4] One study found that a PEGylated, reduced form of Cy5 (H-Cy5-PEG) experienced a 20-fold oxidation within 4 hours when made with commercial PEG, but showed no difference in stability compared to the free dye when purified PEG was used.[10]

Table 2: Factors Influencing Photostability

FactorEffect on PhotostabilityMechanism / NotesReference
Excitation Power DecreasesHigher power increases the rate of excitation/emission cycles, raising the probability of photobleaching. The relationship is not linear.[11]
Environment VariesThe local chemical environment, including the presence of antioxidants (e.g., thiols) or quenchers, significantly impacts photostability.[11][12]
Oxygen DecreasesMolecular oxygen is often implicated in the photobleaching mechanism.[1][13]
pH VariesCy5 is sensitive to pH; neutral conditions are generally preferred for optimal stability.[1]
PEG Purity Can DecreaseROS impurities in commercial PEG can accelerate dye degradation.[4][10]
Thermal Stability

Thermal stability relates to the dye's ability to withstand changes in temperature without degradation. This is particularly relevant for applications like thermal shift assays (Differential Scanning Fluorimetry or DSF) used to measure protein melting temperatures (T_m).[14][15] While the covalent structure of Cy5 is generally stable under typical biological temperature ranges, PEGylation can significantly enhance the thermal stability of the biomolecule to which it is attached. For instance, PEGylation has been shown to decrease the propensity of proteins to aggregate upon heat treatment.[16]

Table 3: Thermal Stability Data Example (Protein-focused)

ProteinConditionT_m (°C)Reference
Bovine Carbonic Anhydrase (BCA) No ligand61.9 ± 0.7[14]
BCA + Acetazolamide With stabilizing ligand63.4 ± 0.7[14]
Lrrk2 GTPase domain No ligand40.2 ± 0.1[15]
Lrrk2 GTPase domain + GDP With stabilizing ligand47.7 ± 0.1[15]

Note: This data, generated using a Cy5-based assay, demonstrates the principle of measuring thermal stability shifts. PEGylation of the protein itself is known to improve such stability parameters.

Stability in Biological Media

The performance of a fluorescent probe in vivo or in complex biological samples depends on its stability in the presence of salts, proteins, and other biomolecules. PEGylation is highly beneficial in this context. The flexible, hydrophilic PEG chain forms a "shield" around the Cy5 dye and its conjugate, which can:

  • Prevent aggregation in high salt concentrations.[17][18]

  • Reduce non-specific binding to proteins like albumin.[19]

  • Increase stability in systemic circulation by preventing interactions with blood components.[18]

  • Enhance proteolytic resistance when conjugated to proteins.[16]

One study demonstrated that PEGylated gene carriers showed significantly higher stability in solutions with increasing NaCl content compared to their non-PEGylated counterparts.[17]

Experimental Protocols for Stability Assessment

Objective: To quantify and compare the photobleaching rate of a PEGylated Cy5 conjugate.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescently labeled sample (e.g., PEG-Cy5 labeled cells or proteins on a glass slide).

  • Microscopy Setup: Mount the sample on a fluorescence microscope. Use consistent settings for objective, laser power, and camera exposure time that are realistic for the intended application.[11]

  • Time-Lapse Imaging: Acquire an initial image (Time 0). Then, continuously illuminate the sample with the excitation laser.

  • Image Acquisition: Capture images at regular intervals (e.g., every 5, 20, or 30 seconds) over a prolonged period until the fluorescence signal has significantly diminished.[20]

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ), define a region of interest (ROI) and measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no sample.

    • Normalize the intensity values to the initial intensity at Time 0.

    • Plot the normalized fluorescence intensity against time. The resulting curve represents the photobleaching profile. The time at which the intensity drops to 50% of its initial value (t½) can be used as a metric for comparison.[11]

Objective: To determine the melting temperature (T_m) of a protein labeled with PEG-Cy5.

Methodology:

  • Reagent Preparation: Prepare a solution of the protein of interest in a suitable buffer. Add a Cy5-based dye that fluoresces upon binding to hydrophobic regions (some specialized Cy5 derivatives are designed for this).

  • Sample Setup: In a qPCR plate, mix the protein solution with the dye. Include control wells (dye only, buffer only) and wells with known stabilizing or destabilizing ligands.

  • Instrument Run: Place the plate in a real-time PCR instrument capable of performing a thermal melt. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the Cy5 dye.

  • Data Analysis:

    • The instrument software will generate a melt curve, plotting fluorescence intensity versus temperature.

    • As the protein unfolds with increasing temperature, it exposes hydrophobic cores, causing the dye to bind and fluoresce. After the protein is fully denatured, the fluorescence may decrease due to aggregation.

    • The melting temperature (T_m) is the inflection point of this curve, often calculated by the software as the peak of the first derivative (-dF/dT).[14][15]

Visualizations: Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and relationships discussed in this guide.

PEGylation_Reaction cluster_reactants Reactants cluster_products Products Cy5 Cy5-NHS Ester Reaction + Cy5->Reaction PEG PEG-Amine (H₂N-PEG) PEG->Reaction Product Cy5-PEG Conjugate LeavingGroup NHS Reaction->Product Reaction->LeavingGroup

Caption: Covalent conjugation of Cy5-NHS ester with an amino-terminated PEG.

Photostability_Workflow start Start prep Prepare Sample (e.g., Labeled Cells on Slide) start->prep mount Mount on Microscope prep->mount settings Set Imaging Parameters (Laser Power, Exposure) mount->settings acquire Continuous Illumination & Time-Lapse Image Acquisition settings->acquire analyze Data Analysis: Measure Intensity vs. Time acquire->analyze plot Plot Photobleaching Curve (Normalized Intensity vs. Time) analyze->plot end End plot->end

Caption: Experimental workflow for assessing the photostability of a fluorophore.

Factors_Affecting_Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center PEGylated Cy5 Solubility & Stability peg_length PEG Chain Length peg_length->center linker Linker Chemistry linker->center dye_mod Dye Structure (Substituents) dye_mod->center ph pH & Oxygen ph->center power Excitation Power power->center media Biological Media (Salts, Proteins) media->center temp Temperature temp->center

References

The Pivotal Role of the Carboxyl Group in Fluorescent Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxyl functional group (-COOH) is a cornerstone in the design and application of fluorescent probes for biological research and drug development. Its unique chemical properties allow it to serve multiple functions, from providing a crucial handle for bioconjugation to actively participating in the modulation of a probe's photophysical properties. This technical guide provides an in-depth exploration of the multifaceted roles of the carboxyl group in fluorescent probes, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

The Carboxyl Group as a Reactive Handle for Bioconjugation

One of the most valuable features of the carboxyl group is its utility as a reactive moiety for covalently attaching fluorescent dyes to biomolecules such as proteins, antibodies, and nucleic acids. This process, known as bioconjugation, is fundamental for creating specific probes to visualize and track biological targets.

The most common method for labeling primary amine groups on biomolecules involves the activation of the carboxyl group on the fluorophore using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine on the target biomolecule to form a stable amide bond.

Experimental Protocol: EDC-NHS Coupling of a Carboxylated Fluorescent Dye to a Protein

This protocol provides a general procedure for the covalent conjugation of an amine-containing protein to a carboxylated fluorescent probe.

Materials:

  • Carboxylated Fluorescent Probe

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 25 mM MES, pH 6.0

  • Coupling Buffer: 10 mM PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column for purification

Procedure:

  • Probe Preparation: Dissolve the carboxylated fluorescent probe in a suitable organic solvent (e.g., DMSO or DMF) to create a stock solution.

  • Protein Preparation: Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Activation of the Carboxyl Group:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer at a concentration of 10 mg/mL.

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the dissolved fluorescent probe.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to the Protein:

    • Add the activated fluorescent probe solution to the protein solution. The molar ratio of dye to protein can be varied to control the degree of labeling.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.

Workflow for EDC-NHS Bioconjugation

G Workflow for EDC-NHS Coupling of Carboxylated Probes cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Probe Carboxylated Fluorescent Probe (-COOH) EDC_NHS EDC + Sulfo-NHS (Activation Buffer, pH 6.0) Probe->EDC_NHS Mix ActivatedProbe NHS-ester Activated Probe EDC_NHS->ActivatedProbe 15-30 min RT Conjugate Fluorescently Labeled Protein Conjugate ActivatedProbe->Conjugate Protein Target Protein with Primary Amine (-NH2) Protein->Conjugate Mix in Coupling Buffer (pH 7.4) 2h RT or O/N 4°C Quench Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify Purification (e.g., Desalting Column) Quench->Purify FinalProduct Purified Labeled Protein Purify->FinalProduct

Caption: Workflow of EDC-NHS coupling for protein labeling.

Modulation of Photophysical Properties

The carboxyl group can significantly influence the photophysical properties of a fluorophore, including its absorption and emission spectra, fluorescence quantum yield, and lifetime. This influence is often dependent on the local environment, particularly the pH.

pH Sensing

The protonation state of a carboxyl group is pH-dependent. This property is exploited in the design of pH-sensitive fluorescent probes. In many fluorescein (B123965) and rhodamine derivatives, the carboxyl group is in equilibrium with a non-fluorescent lactone form. A change in pH shifts this equilibrium, leading to a change in fluorescence intensity. For example, in fluorescein, under basic conditions (pH > 8), the carboxyl group is deprotonated, and the molecule exists in an open, highly fluorescent dianionic form. As the pH decreases, protonation of the carboxyl and hydroxyl groups leads to the formation of the non-fluorescent lactone, quenching the fluorescence.

Signaling Mechanism of a Carboxylated pH Probe

G Mechanism of a Carboxyl-Based Fluorescent pH Sensor Protonated Fluorophore-COOH (Protonated Carboxyl Group) Lactone Non-Fluorescent Lactone Form Protonated->Lactone Equilibrium Shift Deprotonated Fluorophore-COO- (Deprotonated Carboxylate) Protonated->Deprotonated Fluorescent Highly Fluorescent Open Form Deprotonated->Fluorescent Equilibrium Shift

Caption: pH-dependent equilibrium of a carboxylated fluorophore.

Quantitative Photophysical Data of Common Carboxylated Fluorophores

The following table summarizes the key photophysical properties of several common fluorescent probes containing a carboxyl group.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/Conditions
5(6)-Carboxyfluorescein 4915200.7578,000PBS, pH 7.4
Rhodamine B 5535740.49106,000Ethanol
Carboxy-SNARF-1 540 (acidic) / 575 (basic)585 (acidic) / 640 (basic)--Aqueous Buffer
Carboxy-H2DCFDA ~495~529--After oxidation by ROS

The Carboxyl Group as a Recognition Element

The negatively charged carboxylate form of the carboxyl group can act as a binding site for positively charged species, particularly metal ions. This interaction can lead to a change in the fluorophore's photophysical properties, forming the basis for fluorescent metal ion sensors. The binding can cause fluorescence quenching or enhancement through various mechanisms, such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Metal Ion Sensing Mechanism

G Carboxyl Group in Metal Ion Sensing cluster_no_ion No Metal Ion Present cluster_with_ion Metal Ion Present FreeProbe Fluorophore with Carboxylate Group (-COO-) Excitation1 Excitation (hν) FreeProbe->Excitation1 BoundProbe Fluorophore-COO⁻-Mⁿ⁺ Complex FreeProbe->BoundProbe Binding Emission1 Fluorescence Emission Excitation1->Emission1 Ion Metal Ion (Mⁿ⁺) Ion->BoundProbe Excitation2 Excitation (hν) BoundProbe->Excitation2 Quenching Fluorescence Quenching or Enhancement Excitation2->Quenching

Caption: Carboxylate-mediated metal ion detection mechanism.

Synthesis and Application Protocols

Synthesis of 5(6)-Carboxyfluorescein

This protocol describes a common method for the synthesis of a mixture of 5- and 6-carboxyfluorescein (B556484) isomers.

Materials:

Procedure:

  • Combine 1,2,4-benzenetricarboxylic anhydride (1 equivalent), resorcinol (2 equivalents), and methanesulfonic acid (as solvent) or zinc bromide (1.5 equivalents).

  • Heat the mixture to 180°C and stir for approximately 80 minutes.

  • Cool the mixture to room temperature.

  • Add 1N HCl and reflux the suspension at 110°C for 1 hour.

  • Filter the hot suspension to collect the crude product.

  • Wash the solid with 1N HCl, reflux again for 1 hour, and filter.

  • The resulting solid is a mixture of 5- and 6-carboxyfluorescein, which can be separated by fractional crystallization or chromatography if a pure isomer is required.

Detection of Reactive Oxygen Species (ROS) using Carboxy-H2DCFDA

Carboxy-H2DCFDA is a cell-permeable probe used to detect intracellular ROS. The acetate (B1210297) groups are cleaved by intracellular esterases, and the non-fluorescent H2DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Carboxy-H2DCFDA

  • DMSO or Ethanol

  • Cells in culture

  • HEPES Buffered Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a stock solution of Carboxy-H2DCFDA in DMSO or ethanol.

  • Wash the cells with HBSS or PBS to remove any residual medium.

  • Load the cells with Carboxy-H2DCFDA at a final concentration of 1-10 µM in culture medium (reduced serum is recommended).

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS or PBS to remove excess probe.

  • Treat the cells with the experimental stimulus to induce ROS production.

  • Measure the fluorescence immediately using a fluorescence microscope, plate reader, or flow cytometer. Use excitation and emission wavelengths appropriate for green fluorescence (e.g., Ex/Em ~495/529 nm).

Conclusion

The carboxyl group is an indispensable functional moiety in the fluorescent probe toolkit. Its versatility in bioconjugation, its ability to modulate photophysical properties in response to the environment, and its role as a recognition element for metal ions have enabled the development of a vast array of sophisticated tools for biological research. A thorough understanding of the chemistry and properties of the carboxyl group is crucial for researchers, scientists, and drug development professionals aiming to design and effectively utilize fluorescent probes to unravel complex biological processes.

An In-depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3]

The linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[4][5][6] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability.[7][8][9][10]

This guide focuses on a specific fluorescent PROTAC linker: Bis-(N,N'-carboxyl-PEG4)-Cy5 . This molecule incorporates a PEG4 chain to provide spacing and favorable physicochemical properties, a Cy5 cyanine (B1664457) dye for fluorescent tracking, and two terminal carboxylic acid groups for conjugation to amine-functionalized ligands. The inclusion of the Cy5 dye allows for direct visualization and quantification of the PROTAC in various assays, including cellular uptake, localization, and in vivo imaging.[11][12][13]

While this compound is a commercially available building block[11][14][15][16][17], there is limited publicly available data on PROTACs specifically synthesized with this linker. Therefore, this guide will provide a comprehensive framework for its application, including a representative synthesis protocol, key characterization assays, and illustrative data from closely related PROTACs.

Core Concepts of PROTAC Action

The mechanism of action for a PROTAC involves several key steps, which are initiated by the formation of a ternary complex between the target protein (POI), the PROTAC, and an E3 ubiquitin ligase.[2][18] This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the POI.[18] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC can be recycled to engage another target protein molecule.[18]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Fluorescent PROTAC (Cy5-PEG4 Linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Recycled Recycled PROTAC Ternary->Recycled Release Ub Ubiquitin Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled->Ternary Catalytic Cycle

Diagram 1: General mechanism of PROTAC-mediated protein degradation.

Synthesis of a PROTAC Using this compound

The dual carboxylic acid functional groups on the this compound linker allow for a two-step sequential amide coupling to an amine-functionalized POI ligand and an amine-functionalized E3 ligase ligand. A common strategy involves using a significant excess of one ligand in the first step to favor mono-substitution, followed by purification and subsequent coupling to the second ligand.

Below is a representative, generalized protocol. Researchers must adapt this based on the specific reactivity and solubility of their ligands.

Synthesis_Workflow start Start Materials: - Linker: this compound - POI-NH2 - E3-NH2 step1 Step 1: Mono-Coupling - Add Linker (1 eq) to excess POI-NH2 (5-10 eq) - Coupling agents (e.g., HATU, DIPEA) in DMF - Stir at RT, monitor by LC-MS start->step1 purify1 Purification 1 - Preparative HPLC to isolate mono-acylated intermediate (POI-Linker-COOH) step1->purify1 step2 Step 2: Final Coupling - Add E3-NH2 (1.2 eq) to purified intermediate - Coupling agents (e.g., HATU, DIPEA) in DMF - Stir at RT, monitor by LC-MS purify1->step2 purify2 Purification 2 - Preparative HPLC to isolate final Fluorescent PROTAC step2->purify2 final Final Product: POI-Linker-E3 (Cy5 Labeled) purify2->final

Diagram 2: Representative workflow for PROTAC synthesis.
Detailed Experimental Protocol: Synthesis

  • Reagents and Materials:

    • This compound Linker

    • POI-NH2 (amine-functionalized ligand for Protein of Interest)

    • E3-NH2 (amine-functionalized ligand for E3 Ligase, e.g., a derivative of Thalidomide or VHL ligand)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Preparative HPLC system

  • Step 1: Synthesis of Mono-acylated Intermediate (POI-Linker-COOH) a. In a dry flask, dissolve POI-NH2 (5.0 eq) in anhydrous DMF. b. In a separate flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. c. Add DIPEA (2.2 eq) to the linker/HATU solution and stir for 10 minutes at room temperature for pre-activation. d. Add the activated linker solution dropwise to the solution of POI-NH2. e. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS, looking for the formation of the mono-substituted product. f. Once the reaction is complete, quench with water and purify the crude mixture using preparative HPLC to isolate the desired mono-acylated intermediate. Lyophilize the pure fractions.

  • Step 2: Synthesis of the Final PROTAC (POI-Linker-E3) a. Dissolve the purified POI-Linker-COOH intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) and stir for 15 minutes at room temperature. c. Add a solution of E3-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir at room temperature for 4-12 hours, monitoring by LC-MS until the starting material is consumed. e. Purify the final PROTAC product by preparative HPLC. f. Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR.

Quantitative Data Presentation

LinkerDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355850.815
PEG4 20 95 1.2 25
PEG515>981.530
PEG630921.020
Table 1: Representative performance data for BRD4-targeting PROTACs with varying PEG linker lengths. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) measure in vitro efficacy.[16] Papp (apparent permeability) indicates cell permeability, and oral bioavailability measures in vivo potential.[16] This data highlights how linker length can be optimized to achieve a balance of potency and drug-like properties.

Key Experimental Protocols for PROTAC Characterization

Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 complex, which is the crucial first step in the degradation process. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for this purpose.

TRFRET_Workflow start Reagents: - His-tagged POI - GST-tagged E3 Ligase - Tb-anti-His (Donor) - d2-anti-GST (Acceptor) - Cy5-PROTAC step1 Step 1: Incubation - Add reagents to microplate wells - Incubate at RT to allow complex formation start->step1 step2 Step 2: Plate Reading - Excite at 340 nm - Measure emission at 620 nm (Donor) and 665 nm (Acceptor) step1->step2 step3 Step 3: Data Analysis - Calculate TR-FRET ratio (665/620) - Plot ratio vs. PROTAC concentration - Observe characteristic 'hook effect' step2->step3 result Result: Quantification of Ternary Complex Formation step3->result

Diagram 3: Workflow for a TR-FRET based ternary complex formation assay.

Methodology:

  • Reagents: His-tagged POI, GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC), Terbium (Tb)-conjugated anti-His antibody (donor), and a d2-conjugated anti-GST antibody (acceptor).

  • Procedure: a. To a 384-well assay plate, add the His-POI, GST-E3, Tb-anti-His antibody, and d2-anti-GST antibody at optimized concentrations. b. Add serial dilutions of the Cy5-PROTAC. Include a vehicle control (e.g., DMSO). c. Incubate the plate at room temperature for 1-2 hours. d. Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emissions at ~620 nm (for Terbium) and ~665 nm (for d2).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot this ratio against the PROTAC concentration. A bell-shaped curve, known as the "hook effect," is typically observed, which is characteristic of ternary complex formation.[4]

Target Protein Degradation Assay (Western Blot)

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment and determine the DC₅₀ and Dₘₐₓ values.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: a. Separate equal amounts of protein (e.g., 20 µg) from each sample on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). e. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. c. Calculate the percentage of degradation relative to the vehicle-treated control. Plot this against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[16][19][20]

In-Cell and In Vivo Imaging

The intrinsic Cy5 fluorophore on the linker enables direct visualization of the PROTAC's behavior.

Live-Cell Imaging:

  • Cell Preparation: Plate cells in a glass-bottom imaging dish.

  • Treatment: Treat cells with the Cy5-PROTAC at a desired concentration.

  • Imaging: Use a confocal or fluorescence microscope equipped with a Cy5-compatible laser line (e.g., 633 nm or 640 nm) and filter set (emission ~660-700 nm).

  • Analysis: Acquire time-lapse images to monitor cellular uptake, distribution (e.g., cytoplasmic vs. nuclear), and clearance of the PROTAC. Co-staining with organelle markers can provide insights into subcellular localization.

In Vivo Imaging:

  • Animal Model: Use a relevant tumor xenograft model in immunocompromised mice.

  • Administration: Administer the Cy5-PROTAC via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Imaging: At various time points post-injection, image the anesthetized animals using an in vivo imaging system (IVIS) capable of detecting near-infrared fluorescence.[12]

  • Analysis: Quantify the fluorescence intensity in the tumor region versus other organs to assess tumor targeting, biodistribution, and pharmacokinetic properties of the PROTAC.[12][21] Ex vivo imaging of excised organs at the end of the study can confirm biodistribution.[12]

Conclusion

This compound offers a unique combination of a hydrophilic PEG4 spacer and a trackable Cy5 fluorescent dye, making it a valuable tool for PROTAC development. While specific examples in the literature are scarce, the principles and protocols outlined in this guide provide a robust framework for its successful application. By systematically applying these synthetic and analytical methodologies, researchers can effectively synthesize novel fluorescent PROTACs and thoroughly characterize their mechanism of action, from ternary complex formation to in vivo efficacy, accelerating the development of new targeted protein degraders.

References

An In-depth Technical Guide to the Fundamental Characteristics of Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics of cyanine (B1664457) dyes, a critical class of synthetic fluorophores. It details their chemical structures, photophysical properties, and key applications in research and drug development, supplemented with detailed experimental protocols and visualizations to facilitate practical implementation.

Fundamental Characteristics of Cyanine Dyes

Cyanine dyes are a class of synthetic organic molecules belonging to the polymethine group.[1] Their fundamental structure consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain of conjugated double bonds.[2][3] This conjugated system is the basis for their strong light absorption and intense fluorescence, making them invaluable tools in a wide array of bio-analytical techniques.[1][4]

The spectral properties of cyanine dyes, including their absorption and emission wavelengths, are primarily determined by the length of the polymethine chain.[1] An increase in the number of methine units results in a bathochromic (red) shift, moving the absorption and emission maxima to longer wavelengths, from the visible to the near-infrared (NIR) spectrum.[1][5] This tunability is a key advantage, allowing for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.[6]

Cyanine dyes offer several advantages over traditional fluorophores like fluorescein (B123965) and rhodamine, including higher molar extinction coefficients, greater photostability, and pH insensitivity over a wide range.[1] They are widely used to label a variety of biomolecules, including proteins, antibodies, peptides, and nucleic acids.[1][7][]

Chemical Structure and Classification

The basic structure of a cyanine dye features two nitrogen atoms, each part of a heterocyclic nucleus, linked by a polymethine chain.[9] One of the nitrogen atoms is quaternized, giving the molecule a positive charge that is delocalized across the conjugated system.[] Cyanine dyes are broadly classified based on the nature of the heterocyclic rings (such as quinoline, thiazole, and indole) and their connection to the polymethine chain.[3][9]

Based on the number of methine groups in the chain, they are categorized as:

  • Monomethine cyanines (n=0)

  • Trimethine cyanines (n=1) , such as Cy3.

  • Pentamethine cyanines (n=2) , such as Cy5.

  • Heptamethine cyanines (n=3) , such as Cy7.[2]

The structure can be further modified, for instance, by sulfonation to increase water solubility, which is particularly useful for labeling biomolecules in aqueous environments.[4][11]

Photophysical Properties

The utility of cyanine dyes in biomedical research is rooted in their excellent photophysical properties. Key parameters include the maximum excitation (λex) and emission (λem) wavelengths, molar extinction coefficient (ε), fluorescence quantum yield (Φf), and fluorescence lifetime (τ).

Quantitative Data of Common Cyanine Dages

The following table summarizes the key photophysical properties of commonly used cyanine dyes.

Dyeλex (nm)λem (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φf)
Cy3~550~570~150,000~0.04 (in PBS)
Cy3.5591604116,0000.15
Cy5~650~670~250,000~0.27 (in PBS)
Cy5.5688707209,0000.30
Cy7~750~776>200,000~0.12

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to biomolecules.[5][12]

Experimental Protocols

Measurement of Absorption and Fluorescence Spectra

This protocol outlines the steps to determine the maximum absorption and emission wavelengths of a cyanine dye.

Workflow for Measuring Absorption and Fluorescence Spectra

G prep Prepare Dilute Dye Solution blank Blank Spectrophotometer with Solvent prep->blank to_spec To Spectrophotometer blank->to_spec measure_abs Measure Absorbance Spectrum to_spec->measure_abs record_abs_max Record λmax measure_abs->record_abs_max set_ex Set Excitation at λmax record_abs_max->set_ex to_fluor To Fluorometer set_ex->to_fluor measure_em Measure Emission Spectrum to_fluor->measure_em record_em_max Record Emission Max measure_em->record_em_max

Caption: Workflow for measuring absorption and fluorescence spectra.

Methodology:

  • Prepare a dilute dye solution: Dilute the stock solution of the cyanine dye in the desired solvent to a concentration that gives a maximum absorbance between 0.05 and 0.1 to avoid inner filter effects.[13]

  • Measure the absorption spectrum:

    • Use a clean quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.[13]

    • Replace the blank with the cuvette containing the dye solution.

    • Scan the absorbance from a wavelength below the expected absorption maximum to a wavelength above it.[14]

    • Record the wavelength of maximum absorbance (λmax).[13]

  • Measure the fluorescence emission spectrum:

    • Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum.[13]

    • Scan the emission wavelengths, starting from about 10-20 nm above the excitation wavelength to well beyond the expected emission maximum.[13]

    • Record the wavelength of maximum fluorescence emission.[13]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13] The relative method, comparing the sample's fluorescence to a standard with a known quantum yield, is commonly used.[15]

Workflow for Determining Relative Fluorescence Quantum Yield

G start Prepare Serial Dilutions (Sample and Standard) measure_abs Measure Absorbance at Excitation Wavelength start->measure_abs measure_fluor Measure Fluorescence Emission measure_abs->measure_fluor integrate Integrate Area Under Emission Curve measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Methodology:

  • Select a suitable standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the cyanine dye under investigation.[16]

  • Prepare serial dilutions: Prepare a series of dilutions for both the cyanine dye sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[16]

  • Measure absorbance: Record the absorbance of each dilution at the chosen excitation wavelength.[16]

  • Measure fluorescence emission: Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements.[13]

  • Integrate the area under the emission curve for each spectrum.[13]

  • Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear.[13]

  • Calculate the quantum yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:[13]

    Φf_sample = Φf_standard * (m_sample / m_standard) * (n_sample / n_standard)²

    where:

    • Φf is the quantum yield

    • m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

Protocol for Labeling Proteins with Cyanine Dyes

This protocol provides a general procedure for labeling proteins with amine-reactive cyanine dyes (e.g., NHS esters).

Workflow for Protein Labeling

G prep_prot Prepare Protein Solution (Amine-free buffer) react Mix Protein and Dye (Incubate) prep_prot->react prep_dye Prepare Dye Stock Solution prep_dye->react purify Purify Labeled Protein (e.g., Gel Filtration) react->purify characterize Characterize Conjugate (Determine DOL) purify->characterize

Caption: Workflow for labeling proteins with cyanine dyes.

Methodology:

  • Prepare the protein solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.[17] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[18]

  • Prepare the dye stock solution: Dissolve the amine-reactive cyanine dye in a small amount of anhydrous DMSO or DMF.[18]

  • Labeling reaction:

    • Add the dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.[19]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[7]

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column or dialysis.[18]

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the dye.[7]

    DOL = (A_dye / ε_dye) / ((A_280 - (A_dye * CF)) / ε_prot)

    where:

    • A_dye is the absorbance at the λmax of the dye

    • ε_dye is the molar extinction coefficient of the dye

    • A_280 is the absorbance at 280 nm

    • CF is the correction factor for the dye's absorbance at 280 nm

    • ε_prot is the molar extinction coefficient of the protein

Protocol for Labeling Nucleic Acids with Cyanine Dyes

This protocol describes the labeling of nucleic acids, for example, through the incorporation of dye-labeled nucleotides during synthesis or post-synthesis conjugation.

Workflow for Nucleic Acid Labeling (Post-Synthesis)

G prep_oligo Synthesize Amino-Modified Oligonucleotide conjugate Conjugate Dye to Oligonucleotide prep_oligo->conjugate prep_dye Prepare Amine-Reactive Dye prep_dye->conjugate purify Purify Labeled Oligonucleotide (e.g., HPLC) conjugate->purify verify Verify Labeling (e.g., Mass Spectrometry) purify->verify

Caption: Workflow for post-synthesis labeling of nucleic acids.

Methodology:

  • Prepare the nucleic acid: For post-synthetic labeling, the nucleic acid is synthesized with a reactive group, such as an amine or thiol linker.[20]

  • Prepare the dye: An amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) cyanine dye is used.[20]

  • Conjugation: The dye is reacted with the modified nucleic acid in a suitable buffer.

  • Purification: The labeled nucleic acid is purified from the unreacted dye and unlabeled nucleic acid, typically by HPLC or gel electrophoresis.[20]

  • Verification: The success of the labeling can be confirmed by mass spectrometry.

Applications and Signaling Pathways

Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through nonradiative dipole–dipole coupling. Cyanine dyes, such as Cy3 and Cy5, are a commonly used FRET pair.[1][3]

Signaling Pathway for FRET

G Excitation Excitation Light Donor Donor (e.g., Cy3) Excitation->Donor Absorption Acceptor Acceptor (e.g., Cy5) Donor->Acceptor FRET Donor_Emission Donor Emission Donor->Donor_Emission Fluorescence Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Fluorescence

Caption: Förster Resonance Energy Transfer (FRET) signaling pathway.

Immunofluorescence

Immunofluorescence is a technique used for light microscopy with a fluorescence microscope and is used primarily on biological samples. This technique uses the specificity of antibodies to their antigen to target fluorescent dyes to specific biomolecule targets within a cell, and therefore allows visualization of the distribution of the target molecule through the sample.

Experimental Workflow for Indirect Immunofluorescence

G fix Fixation perm Permeabilization fix->perm block Blocking perm->block primary Primary Antibody Incubation block->primary wash1 Wash primary->wash1 secondary Secondary Antibody Incubation (Cyanine-conjugated) wash1->secondary wash2 Wash secondary->wash2 mount Mounting wash2->mount image Imaging mount->image

Caption: Workflow for indirect immunofluorescence.

In this workflow, an unconjugated primary antibody binds to the target antigen. Subsequently, a cyanine dye-conjugated secondary antibody, which is directed against the primary antibody, is used for detection.[21][22]

References

In-Depth Technical Guide: Bis-(N,N'-carboxyl-PEG4)-Cy5 (CAS 2107273-44-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a bifunctional, fluorescent linker designed for advanced applications in bioconjugation, drug discovery, and diagnostics. The document details its physicochemical properties, potential applications, and generalized experimental protocols for its use.

Core Properties and Specifications

This compound is a specialized chemical reagent characterized by a Cy5 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and two terminal carboxylic acid groups. This unique structure allows for covalent attachment to amine-containing molecules while imparting fluorescence and improved solubility.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, based on information from various suppliers.

PropertyValueReference(s)
CAS Number 2107273-44-7[1][][3]
Molecular Formula C₄₇H₆₇ClN₂O₁₂[1][3]
Molecular Weight 887.5 g/mol [1]
Purity ≥98%[1]
Solubility Water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)[1]
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Extinction Coefficient ~170,000 M⁻¹cm⁻¹ at 649 nm[1]
Storage Conditions -20°C, protect from light[1]

Key Applications

The bifunctional nature of this reagent, combining a fluorescent reporter with reactive handles, makes it a valuable tool in several research areas. Its primary application lies in the synthesis of fluorescent biomolecules and targeted therapeutics.

Fluorescent Labeling of Biomolecules

The terminal carboxylic acid groups can be activated to react with primary amines on proteins, peptides, antibodies, or other biomolecules. This results in a stable amide bond, effectively tagging the target molecule with the Cy5 fluorophore for visualization and quantification in various assays, such as:

  • Fluorescence microscopy

  • Flow cytometry

  • Western blotting

  • Immunofluorescence assays

Synthesis of Fluorescent PROTACs

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

By using this linker, researchers can synthesize fluorescently-tagged PROTACs. This allows for the direct visualization and tracking of the PROTAC molecule in real-time, enabling studies on:

  • Cellular uptake and localization

  • Ternary complex formation (PROTAC, target protein, E3 ligase)

  • Pharmacokinetics and biodistribution

The hydrophilic PEG4 spacer can enhance the solubility and cell permeability of the resulting PROTAC, while the Cy5 fluorophore provides a means for direct detection.[4]

Experimental Protocols

The following are detailed, generalized methodologies for the use of this compound. Note: These protocols are representative and require optimization based on the specific molecules and experimental systems being used.

General Protocol for Amine Coupling via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid groups on the linker, which then react with primary amines on the target molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer).

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acids:

    • In a microfuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions relative to the linker.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Conjugation to Amine-Containing Molecule:

    • Add the activated linker solution to the amine-containing molecule. The molar ratio of linker to target molecule should be optimized (start with a 5- to 20-fold molar excess of the linker).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

    • Purify the fluorescently labeled conjugate from excess reagents using appropriate methods such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or tangential flow filtration.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).

Conceptual Workflow for Fluorescent PROTAC Synthesis

This workflow outlines the steps to synthesize a fluorescent PROTAC using this compound to link a target protein ligand and an E3 ligase ligand, both containing a primary amine handle.

Procedure:

  • Sequential Amide Coupling:

    • Step 1: Conjugate the first amine-containing ligand (e.g., the E3 ligase ligand) to one of the carboxyl groups of the linker using the EDC/NHS chemistry described in Protocol 3.1. A 1:1 molar ratio of ligand to linker is a good starting point to favor mono-substitution.

    • Step 2: Purify the mono-substituted intermediate using reverse-phase HPLC.

    • Step 3: Conjugate the second amine-containing ligand (the target protein ligand) to the remaining carboxyl group on the purified intermediate, again using EDC/NHS chemistry.

    • Step 4: Purify the final fluorescent PROTAC molecule using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

    • Verify the fluorescent properties by measuring the excitation and emission spectra.

  • In Vitro Evaluation:

    • Use fluorescence microscopy to confirm the cellular uptake and localization of the fluorescent PROTAC.

    • Perform biochemical assays (e.g., Western blot) to measure the degradation of the target protein in a dose- and time-dependent manner.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the application of this compound.

Amine_Coupling_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A This compound C Activated NHS-Ester Intermediate A->C 15-30 min, RT B EDC + NHS (Activation Buffer, pH 4.5-6.0) B->C E Fluorescently Labeled Conjugate C->E Coupling Buffer, pH 7.2-8.0 D Amine-containing Molecule (e.g., Protein) D->E 2h RT or O/N 4°C F Quenching (Tris or Hydroxylamine) E->F G Purification (e.g., SEC) F->G H Final Product G->H

Caption: General workflow for labeling an amine-containing molecule.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC Fluorescent PROTAC (Cy5-Linker) POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin (Ub) Degradation Degraded Peptides Proteasome->Degradation

Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC.

Conclusion

This compound is a versatile and powerful tool for modern life sciences and drug discovery research. Its combination of a bright, stable fluorophore, a hydrophilic spacer, and reactive handles for bioconjugation enables the creation of sophisticated molecular probes and therapeutics. While specific published applications of this exact compound are not widespread, its properties and the well-established chemistries involved provide a solid foundation for its successful implementation in a variety of experimental contexts, particularly in the rapidly advancing field of targeted protein degradation.

References

An In-depth Technical Guide to the Storage and Handling of Carboxylated Cy5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the storage and handling of carboxylated Cy5 dyes for researchers, scientists, and drug development professionals.

Introduction to Carboxylated Cy5 Dyes

Carboxylated Cy5 is a member of the cyanine (B1664457) dye family, renowned for its intense fluorescence in the far-red region of the electromagnetic spectrum. This synthetic dye is a valuable tool in a multitude of life science applications, including fluorescence microscopy, flow cytometry, and microarray analysis. The presence of a carboxylic acid functional group allows for its covalent attachment to biomolecules, although it is important to note that this is a non-activated form. For direct conjugation to primary amines on proteins or nucleic acids, a pre-activated derivative, such as a Cy5 N-hydroxysuccinimide (NHS) ester, is typically employed. Carboxylated Cy5 is commercially available in two main forms: a non-sulfonated version with limited aqueous solubility and a sulfonated version that exhibits enhanced water solubility, making it more suitable for biological applications.

Spectral Properties

The distinct spectral characteristics of Cy5 are fundamental to its utility in fluorescence-based assays. Proper selection of excitation sources and emission filters is crucial for maximizing signal-to-noise ratios.

PropertyValue
Excitation Maximum (λex)~646 - 650 nm
Emission Maximum (λem)~662 - 670 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.2 - 0.28[2]

Storage and Stability

The chemical integrity and fluorescent quantum yield of carboxylated Cy5 dyes are highly dependent on proper storage conditions. Adherence to the following guidelines is critical to prevent degradation.

General Storage Recommendations
ConditionRecommendationDetails
Temperature Solid: -20°C for long-term storage; 2-8°C for short-term. Shipment at ambient temperature for up to 3 weeks is acceptable.[3] In Solution: -20°C or -80°C.[4]To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot dye solutions into single-use volumes.[4]
Light Store in a dark environment at all times.[3]Use amber-colored vials or wrap storage tubes in aluminum foil. Minimize exposure to ambient light during all handling procedures.[3]
Moisture Store in a desiccated environment.Before opening, always allow the vial of solid dye to equilibrate to room temperature to prevent the condensation of atmospheric moisture.[3]
Shelf Life (Solid) Can be stored for up to 24 months at -20°C when protected from light and moisture.[3]
Shelf Life (Solution) At -20°C, solutions can be stable for up to 1 year. At -80°C, stability can be extended to 2 years for sulfo-Cy5.[5]The stability in solution can vary depending on the solvent and the specific formulation of the dye. It is always best practice to use freshly prepared solutions.
Photostability

Cy5, like many fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. This is a critical consideration in experiments requiring prolonged or high-intensity illumination.

ConditionObservationQuantitative Data
Continuous Excitation A time-dependent decrease in fluorescence intensity is observed.Under continuous 640 nm laser excitation at an intensity of 50 W/cm² in PBS, the photobleaching lifetime of Cy5 has been measured to be 5.6 ± 1.9 seconds.[6]
Ozone Exposure Non-sulfonated forms of Cy5 are particularly prone to degradation by ozone.Exposure to a low ozone concentration of 15 parts-per-billion (ppb) for 30 minutes can result in a 30% loss of fluorescence intensity. At a higher concentration of 30 ppb for 150 minutes, an 89% loss has been observed.
pH Stability

A significant advantage of Cy5 is the stability of its fluorescence across a broad pH range, making it compatible with a wide array of biological buffers and conditions.

pH RangeFluorescence Intensity VariationApplication Note
3.5 - 8.3The fluorescence intensity remains nearly constant, with less than 5% variation.[7][8]This pH range encompasses the conditions of most biological assays.
3 - 10The fluorescence of Cy5 conjugated to NeutrAvidin is generally insensitive to pH changes.[9]
> 8.5There is a potential for the degradation of the dye molecule itself.[10]This is an important factor to consider, especially during labeling reactions which are often performed at a basic pH.

Handling and Reconstitution

Careful handling and reconstitution of carboxylated Cy5 dyes are paramount for achieving accurate and reproducible experimental outcomes.

Decision Guide: Sulfonated vs. Non-Sulfonated Cy5

The choice between the sulfonated and non-sulfonated forms of Cy5 depends primarily on the experimental requirements, particularly the sensitivity of the biomolecules to organic solvents.

start Start: Need to dissolve carboxylated Cy5 q1 Is your biomolecule sensitive to organic solvents? start->q1 sulfonated Use Sulfonated Cy5-COOH q1->sulfonated Yes nonsulfonated Use Non-Sulfonated Cy5-COOH q1->nonsulfonated No dissolve_water Dissolve directly in aqueous buffer. sulfonated->dissolve_water dissolve_organic Dissolve in a small amount of organic solvent (e.g., DMSO, DMF) first, then add to the aqueous buffer. nonsulfonated->dissolve_organic cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.5-9.5) conjugation Conjugation Reaction (Add dye to protein solution, incubate for 1 hr at RT, protected from light) prep_protein->conjugation prep_dye Prepare Fresh Dye Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) prep_dye->conjugation purify Purify Labeled Protein (e.g., Gel filtration column) conjugation->purify analyze Analyze Conjugate (Determine degree of labeling) purify->analyze storage Store Labeled Protein (Aliquot and store at -20°C or -80°C, protected from light) analyze->storage

References

A Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent, PEGylated bifunctional linker. It is designed to be a comprehensive resource, detailing the molecule's physicochemical properties, its significant role in Proteolysis Targeting Chimera (PROTAC) development, and practical experimental protocols for its application.

Core Properties and Specifications

This compound is a specialized chemical compound featuring a central Cyanine 5 (Cy5) fluorophore flanked by two polyethylene (B3416737) glycol (PEG4) chains, each terminating in a carboxylic acid group. This structure imparts both fluorescent traceability and versatile conjugation capabilities. The hydrophilic PEG spacers enhance the molecule's solubility in aqueous solutions, a critical factor for biological applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitation(s)
Molecular Weight 887.49 g/mol [][2][3]
Molecular Formula C₄₇H₆₇ClN₂O₁₂[][2][4]
CAS Number 2107273-44-7[][2][4]
Purity >98%[][4]
Excitation Maximum (λex) 649 nm[4]
Emission Maximum (λem) 667 nm[4]
Molar Extinction Coeff. 170,000 cm⁻¹M⁻¹ at 649 nm[4]
Solubility Soluble in Water, DMSO, DMF, DCM[4]
Storage Conditions -20°C, protect from light[4]

Role in PROTAC Development and Signaling

A primary application of this compound is its use as a fluorescent, PEG-based linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[2]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as this linker, with its terminal carboxyl groups providing the attachment points for the two different ligands. The embedded Cy5 fluorophore allows for the tracking and visualization of the resulting PROTAC molecule in cellular and in vivo imaging studies.

PROTAC Mechanism of Action

The diagram below illustrates the signaling pathway exploited by PROTACs to induce targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC (Linker + Ligands) TargetProtein Target Protein (POI) PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase PolyUb Poly-Ubiquitinated Target Protein Ub_E2 E2-Ubiquitin Conjugate Ub_E2->PolyUb Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The two terminal carboxylic acid groups on this compound are key to its function, allowing for conjugation to primary amine groups on biomolecules (e.g., proteins, antibodies, or amine-modified oligonucleotides) via amide bond formation. This reaction requires chemical activation of the carboxyl groups.

General Protocol for Amine Conjugation using EDC/NHS Chemistry

This protocol outlines a standard procedure for labeling an amine-containing molecule with this compound.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: MES buffer (pH 5.5-6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

  • Activation of Carboxyl Groups:

    • In a microfuge tube, combine a molar excess of EDC and NHS (typically 2-5 fold excess over the dye) with the desired amount of this compound in Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

  • Conjugation Reaction:

    • Add the activated dye mixture to the solution containing your amine-containing biomolecule. The pH of the reaction should be adjusted to 7.2-8.0 for efficient coupling to primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching:

    • Add Quenching Buffer (e.g., Tris-HCl) to the reaction mixture to quench any unreacted NHS-ester and stop the reaction. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted dye and byproducts from the labeled biomolecule using an appropriate method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Experimental Workflow Diagram

The logical flow for a typical bioconjugation experiment is depicted below.

Conjugation_Workflow Start Start: Prepare Reagents PrepareDye Dissolve Bis-(...)-Cy5 in DMSO Start->PrepareDye PrepareProtein Prepare Amine-Molecule in Buffer (pH 7.4) Start->PrepareProtein Activate Activate Dye Carboxyls (EDC/NHS, pH 6.0) PrepareDye->Activate Conjugate Mix Activated Dye with Molecule (Incubate 2h @ RT) PrepareProtein->Conjugate Activate->Conjugate Quench Quench Reaction (e.g., Tris Buffer) Conjugate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Product (Spectroscopy, SDS-PAGE) Purify->Analyze End End: Store Labeled Product Analyze->End

Workflow for bioconjugation of an amine-containing molecule.

References

Methodological & Application

Application Notes: Fluorescent Labeling of Proteins with Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins and other biomolecules.[] Cyanine 5 (Cy5), a bright and photostable fluorophore in the far-red spectrum, is an excellent choice for protein labeling, particularly for applications requiring low background fluorescence.[] The Bis-(N,N'-carboxyl-PEG4)-Cy5 reagent features a Cy5 dye flanked by two polyethylene (B3416737) glycol (PEG4) linkers, each terminating in a carboxylic acid. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous buffers.[2] This bifunctional nature allows for conjugation to primary amines on a protein (e.g., lysine (B10760008) residues) after activation of the carboxyl groups, forming stable amide bonds.[2][3]

This protocol details the chemical activation of the carboxyl groups on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a target protein.[4][5]

Principle of Reaction

The conjugation process is a two-step reaction. First, the carboxyl groups on the Cy5 dye are activated by EDC to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can react directly with primary amines but is unstable in aqueous solutions. To improve efficiency and create a more stable amine-reactive compound, NHS is added to convert the O-acylisourea intermediate into a semi-stable NHS ester.[4][5][6] In the second step, this amine-reactive Cy5-NHS ester is introduced to the protein solution, where it reacts with primary amines (primarily the ε-amino groups of lysine residues and the N-terminal α-amino group) to form a stable covalent amide bond.[][7]

Diagram: Chemical Reaction Pathway

G cluster_step1 Step 1: Dye Activation cluster_step2 Step 2: Protein Conjugation Dye Bis-carboxyl-PEG4-Cy5 (Dye-COOH) ActivatedDye Amine-Reactive Cy5-NHS Ester (Dye-NHS) Dye->ActivatedDye Activation at pH 4.5-7.2 EDC_NHS EDC + NHS (Activation Reagents) EDC_NHS->ActivatedDye Conjugate Stable Protein-Cy5 Conjugate (Protein-NH-CO-Dye) ActivatedDye->Conjugate Conjugation at pH 7.0-9.0 Protein Protein with Primary Amine (Protein-NH2) Protein->Conjugate Byproducts EDC-Urea + NHS Conjugate->Byproducts Releases

Caption: Two-step EDC/NHS chemistry for protein conjugation.

Experimental Protocols

Materials and Reagents
  • Protein: Target protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL.[8][9]

  • Dye: this compound

  • Activation Reagents:

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Buffers:

    • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0[4]

    • Conjugation Buffer: 0.1 M Sodium Bicarbonate or 1X PBS, pH 8.0-8.5. Crucially, this buffer must be free of primary amines like Tris or glycine. [10][11]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[][12]

    • Dialysis tubing or cassettes (e.g., 10K MWCO)

Reagent Preparation
  • Protein Solution:

    • Prepare the protein in the amine-free Conjugation Buffer at a concentration of 2-10 mg/mL.[8][9]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column prior to the reaction.[10][11]

  • Dye Solution:

    • Immediately before use, equilibrate the this compound vial to room temperature.

    • Dissolve the dye in a minimal amount of anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.[12] Vortex to ensure it is fully dissolved.

  • EDC/NHS Solution:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture contamination.[4]

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS (or Sulfo-NHS) in Activation Buffer immediately before the activation step.

Two-Step Conjugation Protocol

This two-step protocol is recommended to prevent protein-protein crosslinking by activating the dye first before adding it to the protein.[4][6]

Step 1: Activation of Bis-carboxyl-PEG4-Cy5

  • In a microcentrifuge tube, combine the desired amount of Bis-carboxyl-PEG4-Cy5 dye with the freshly prepared EDC and NHS solutions in Activation Buffer.

  • A molar excess of EDC and NHS over the dye is required. A common starting point is a 2-5 fold molar excess of NHS and a 2-fold molar excess of EDC relative to the dye.

  • Incubate the reaction for 15-30 minutes at room temperature, protected from light.[4][6]

Step 2: Conjugation to Protein

  • Add the activated Cy5-NHS ester solution from Step 1 directly to the prepared protein solution in the Conjugation Buffer.

  • The molar ratio of dye to protein is a critical parameter that must be optimized to achieve the desired Degree of Labeling (DOL).[13] A starting molar ratio of 10:1 to 20:1 (dye:protein) is often recommended.[12]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.[12]

Step 3: Quenching the Reaction

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris per 1 mL of reaction volume).[6]

  • Incubate for an additional 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.[6]

Purification of the Conjugate

Purification is essential to remove unreacted dye and reaction byproducts, which can interfere with downstream applications and DOL calculations.[][13]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method.[]

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS or your desired storage buffer.

    • Apply the quenched reaction mixture to the column.

    • Collect fractions. The protein-dye conjugate will elute first as a colored band, followed by the smaller, unreacted dye molecules.[8]

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours. Protect from light.[12]

Characterization and Storage

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is determined spectrophotometrically.[13]

  • Measure the absorbance of the purified conjugate at 280 nm (A_280) and at the absorbance maximum for Cy5 (~650 nm, A_650).[10]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration.

  • The DOL is the molar ratio of the dye to the protein.

The formulas are as follows:

  • Protein Concentration (M) = [A_280 - (A_650 × CF)] / ε_protein

    • CF (Correction Factor for Cy5 at 280 nm) ≈ 0.05[10][11]

    • ε_protein (Molar extinction coefficient of the protein at 280 nm). For IgG, this is ~210,000 M⁻¹cm⁻¹.

  • Dye Concentration (M) = A_650 / ε_dye

    • ε_dye (Molar extinction coefficient for Cy5 at 650 nm) ≈ 250,000 M⁻¹cm⁻¹[10][11]

  • Degree of Labeling (DOL) = [Dye Concentration] / [Protein Concentration]

Storage

Store the final conjugate in a light-protected tube (e.g., wrapped in foil) at 4°C for short-term use or at -20°C in aliquots containing 20-50% glycerol (B35011) for long-term storage.[9][10][11] Avoid repeated freeze-thaw cycles.[9]

Diagram: Experimental Workflow

G PrepProtein 1. Prepare Protein (Amine-free buffer, 2-10 mg/mL) Conjugate 4. Conjugate (Mix activated dye with protein, 1-2 hr) PrepProtein->Conjugate PrepDye 2. Prepare Dye & Reagents (Dissolve Cy5, EDC, NHS) Activate 3. Activate Dye (Incubate Dye + EDC/NHS, 15 min) PrepDye->Activate Activate->Conjugate Quench 5. Quench Reaction (Add Tris or Hydroxylamine) Conjugate->Quench Purify 6. Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize 7. Characterize & Store (Calculate DOL, Aliquot, Store at -20°C) Purify->Characterize

Caption: Workflow for Bis-carboxyl-Cy5 protein conjugation.

Data Presentation and Optimization

Table 1: Molar Ratio Optimization

The molar ratio of dye to protein in the reaction is the primary factor influencing the final DOL.[13] It is crucial to optimize this ratio for each specific protein to avoid under-labeling (low signal) or over-labeling, which can lead to fluorescence quenching and loss of protein function.[9][13][14]

Input Molar Ratio (Dye:Protein)Expected DOL Range for IgGPotential Outcome
3:1 - 5:11 - 3Low labeling, suitable for applications sensitive to protein function alteration.
10:1 - 15:13 - 6Moderate labeling, good balance for most imaging and flow cytometry applications.
20:1 and above5 - 10+High labeling, risk of fluorescence quenching and protein precipitation/aggregation.[9][14]

Note: These are starting recommendations. The optimal DOL for antibodies is typically between 2 and 10.[8]

Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low DOL / Inefficient Labeling - Presence of primary amines (e.g., Tris) in protein buffer.[10][11]- Low protein concentration (<2 mg/mL).[8][9]- Suboptimal pH for conjugation.[][9]- Inactive/hydrolyzed dye or EDC/NHS reagents.- Dialyze protein into an amine-free buffer (pH 8.0-8.5).[10]- Concentrate protein to >2 mg/mL.[9]- Ensure Conjugation Buffer pH is between 8.0 and 8.5.[9]- Use fresh, properly stored reagents. Prepare solutions immediately before use.[12]
High DOL / Over-labeling - Molar ratio of dye:protein is too high.- Reaction time was too long.- Decrease the input molar ratio of the dye.[9]- Reduce the reaction time.
Precipitation of Conjugate - Over-labeling leading to reduced solubility.[9][13]- High concentration of organic solvent (DMSO/DMF) from dye stock.- Reduce the input molar ratio of the dye.- Use a more concentrated dye stock to minimize the volume of organic solvent added.
Fluorescence Quenching - High DOL causing self-quenching between adjacent dye molecules.[][13][14]- Optimize for a lower DOL by reducing the dye:protein molar ratio.
Free Dye in Final Product - Incomplete purification.- Repeat the purification step (SEC or dialysis).[9]- Confirm purification by running SDS-PAGE and scanning the gel for fluorescence.[9]

References

Application Notes and Protocols for Labeling Antibodies with Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of fluorescent dyes to monoclonal antibodies is a cornerstone technique in biomedical research and drug development, enabling a wide array of applications from basic cellular imaging to advanced diagnostics and therapeutic agent tracking. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice for antibody labeling due to its high extinction coefficient, good quantum yield, and emission spectrum in a region with low cellular autofluorescence.

This document provides detailed application notes and protocols for the labeling of antibodies with a specific variant of Cy5, Bis-(N,N'-carboxyl-PEG4)-Cy5. This molecule features two carboxylic acid groups attached to the Cy5 core via polyethylene (B3416737) glycol (PEG) linkers. The PEG spacers enhance the solubility of the dye and the resulting conjugate in aqueous buffers, potentially reducing aggregation and non-specific binding.

The labeling chemistry described herein utilizes the carboxyl groups of the dye, which are activated using a two-step carbodiimide (B86325) reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This activated dye then readily reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form stable amide bonds.

Principle of the Reaction

The conjugation of this compound to an antibody is a two-step process:

  • Activation of the Carboxyl Groups: The carboxyl groups on the Cy5 dye are activated with EDC in the presence of sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with sulfo-NHS to form a more stable, amine-reactive sulfo-NHS ester. This activation step is typically performed in a buffer with a slightly acidic pH (e.g., MES buffer, pH 6.0) to optimize the efficiency of the EDC reaction.

  • Conjugation to the Antibody: The activated sulfo-NHS ester of the Cy5 dye is then mixed with the antibody in a buffer with a slightly alkaline pH (e.g., PBS, pH 7.2-8.0). The primary amine groups on the surface of the antibody, primarily from lysine residues, act as nucleophiles and attack the sulfo-NHS ester, resulting in the formation of a stable amide bond and the release of sulfo-NHS.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful labeling of antibodies with this compound.

Table 1: Recommended Molar Ratios for Conjugation Reaction

ReactantRecommended Molar Ratio (to Dye)Notes
EDC2-10 fold excessA higher excess may be needed for lower concentration reactions.
sulfo-NHS1.5-2.5 fold excessHelps to stabilize the active intermediate and improve efficiency.
Antibody1:5 to 1:20 (Antibody:Dye)The optimal ratio should be determined empirically for each antibody.

Table 2: Key Performance Indicators for Cy5-Labeled Antibodies

ParameterTypical RangeMethod of Determination
Degree of Labeling (DOL)2 - 8Spectrophotometry (A280 and A650)
Antibody Recovery> 85%UV-Vis Spectroscopy (A280)
Purity> 95%Size Exclusion Chromatography (SEC)
Signal-to-Noise Ratio (Flow Cytometry)> 10Flow Cytometry Analysis

Experimental Protocols

Antibody Preparation

Critical: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin), as these will compete with the antibody for conjugation to the activated dye.

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M MES, pH 6.0 for the activation step, or PBS, pH 7.2-7.4 for the conjugation step). This can be achieved using dialysis or a desalting column.

  • Concentration: The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency. If the antibody is too dilute, it can be concentrated using a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO).

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh immediately before use.

  • EDC Stock Solution: Prepare a 10 mg/mL stock solution of EDC in ultrapure water. This solution is highly susceptible to hydrolysis and must be prepared fresh immediately before use.

  • sulfo-NHS Stock Solution: Prepare a 10 mg/mL stock solution of sulfo-NHS in ultrapure water. Prepare this solution fresh immediately before use.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Antibody Labeling Protocol

This protocol is for labeling 1 mg of an IgG antibody. The volumes can be scaled accordingly.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the following in order:

      • 10 µL of 10 mg/mL this compound in DMSO.

      • 50 µL of 0.1 M MES buffer, pH 6.0.

      • 10 µL of 10 mg/mL EDC in water.

      • 10 µL of 10 mg/mL sulfo-NHS in water.

    • Vortex briefly and incubate at room temperature for 15-30 minutes, protected from light.

  • Conjugation to Antibody:

    • To the activated dye mixture, add 500 µL of the prepared antibody solution (2 mg/mL in PBS, pH 7.4).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add 50 µL of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

Purification of the Labeled Antibody

It is crucial to remove unconjugated dye and reaction byproducts from the labeled antibody. Size exclusion chromatography (SEC) is the recommended method.

  • Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Fraction Collection: Collect fractions as the sample runs through the column. The first colored fractions will contain the labeled antibody, while the later fractions will contain the smaller, unconjugated dye molecules.

  • Pooling and Concentration: Pool the fractions containing the purified labeled antibody. If necessary, concentrate the antibody using a centrifugal filter unit.

Characterization of the Labeled Antibody
  • Degree of Labeling (DOL) Calculation: The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 650 nm (for Cy5).

    The following formula can be used:

    DOL = (A650 / εdye) / [(A280 - (A650 * CF)) / εprotein]

    Where:

    • A650 = Absorbance of the conjugate at 650 nm.

    • A280 = Absorbance of the conjugate at 280 nm.

    • εdye = Molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M-1cm-1).

    • εprotein = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M-1cm-1).

    • CF = Correction factor for the absorbance of the dye at 280 nm (for Cy5, this is approximately 0.05).

  • Functional Analysis: The functionality of the labeled antibody should be assessed to ensure that the conjugation process has not compromised its binding affinity. This can be evaluated using techniques such as ELISA, flow cytometry, or immunofluorescence microscopy, comparing the performance of the labeled antibody to the unlabeled antibody.

Diagrams

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Purification & Analysis cluster_app Application Ab_prep Antibody Preparation (Buffer Exchange, Concentration) Activation Dye Activation (EDC/sulfo-NHS) Ab_prep->Activation Dye_prep Dye & Reagent Preparation (Fresh) Dye_prep->Activation Conjugation Antibody Conjugation (Amine Reaction) Activation->Conjugation Quenching Reaction Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification Characterization Characterization (DOL, Functionality) Purification->Characterization Application Downstream Applications (Flow Cytometry, IF, etc.) Characterization->Application

Caption: Experimental workflow for labeling antibodies with this compound.

Chemical_Reaction Dye This compound (R-COOH) Activated_Dye Amine-Reactive sulfo-NHS Ester (R-CO-NHS) Dye->Activated_Dye Activation EDC_NHS EDC + sulfo-NHS EDC_NHS->Activated_Dye Conjugate Cy5-Labeled Antibody (Ab-NH-CO-R) Activated_Dye->Conjugate Conjugation Antibody Antibody (Ab-NH2) Antibody->Conjugate

Caption: Chemical pathway for EDC/sulfo-NHS mediated antibody conjugation.

Application Notes & Protocols: EDC/HATU Chemistry for Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development. This document provides a detailed guide to the conjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5, a cyanine (B1664457) dye with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, to primary amine-containing molecules.[1] The terminal carboxylic acid on the dye can be coupled to a primary amine using a "zero-length" crosslinking strategy involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

EDC is a carbodiimide (B86325) that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[2][3][4] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis.[3][4] The addition of an auxiliary nucleophile, in this case, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) from which HATU is derived, significantly enhances the reaction.[5] HATU reacts with the O-acylisourea intermediate to form a more stable, amine-reactive HOAt-ester, which then efficiently reacts with the primary amine to form a stable amide bond.[5] This two-step, one-pot reaction is highly efficient and minimizes side reactions.[6][7]

Chemical Reaction Pathway

The conjugation process proceeds through the activation of the carboxylic acid group on the Cy5 dye by EDC, followed by the formation of a more stable active ester by HATU, which is then susceptible to nucleophilic attack by a primary amine.

G A This compound (R-COOH) C O-acylisourea Intermediate (Highly Reactive) A->C + B EDC B->C D Isourea Byproduct C->D Hydrolysis (Side Reaction) Reverts to R-COOH F HOAt Active Ester (Semi-stable) C->F + E HATU E->F H Final Cy5 Conjugate (Stable Amide Bond) F->H + I HOAt F->I releases G Amine-containing Molecule (R'-NH2) G->H

Caption: EDC/HATU reaction mechanism for amide bond formation.

Data Presentation

Table 1: Photophysical Properties of this compound
PropertyValue
Excitation Maximum (λex)~649 nm[1]
Emission Maximum (λem)~667 nm[1]
Extinction Coefficient~250,000 M⁻¹cm⁻¹ (in PBS)
Quantum Yield~0.2
Table 2: Recommended Reagent Stoichiometry for Conjugation
ReagentMolar Excess (relative to limiting reagent)Purpose
This compound1 - 1.5Fluorophore
Amine-containing Molecule1Substrate to be labeled
EDC1.5 - 5Carboxyl activating agent[8][9]
HATU1.5 - 5Forms stable active ester, improves efficiency[5]
DIPEA (or other non-nucleophilic base)3 - 10Maintains basic pH for amine reactivity[6][10]

Note: The limiting reagent is typically the more valuable or scarce component, often the amine-containing biomolecule.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes a general method for conjugating the carboxylated Cy5 dye to an amine-containing molecule, such as a protein, peptide, or amino-modified oligonucleotide.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction Buffer (if using aqueous conditions): 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer (if using aqueous conditions): 0.1 M Phosphate Buffer, pH 7.5-8.0

  • Quenching Solution: 50 mM Hydroxylamine or Tris buffer

  • Purification supplies (e.g., HPLC system, size-exclusion chromatography columns)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[11]

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare a stock solution of the amine-containing molecule in the appropriate reaction or coupling buffer.

    • Immediately before use, prepare stock solutions of EDC and HATU (e.g., 100 mM) in anhydrous DMSO/DMF or Activation Buffer (for aqueous reactions). EDC is prone to hydrolysis and should be used fresh.[12]

    • Prepare a stock solution of DIPEA in the reaction solvent.

  • Activation of Carboxyl Group (Anhydrous Conditions):

    • In a microcentrifuge tube, add the required volume of the this compound stock solution.

    • Add the required volume of HATU stock solution (e.g., 2 molar equivalents).

    • Add the required volume of EDC stock solution (e.g., 2 molar equivalents).

    • Add the required volume of DIPEA (e.g., 4 molar equivalents).

    • Vortex the mixture and incubate for 15-30 minutes at room temperature to pre-activate the dye.

  • Conjugation Reaction:

    • Add the pre-activated dye mixture from step 2 to the solution containing the amine-containing molecule.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. The reaction progress can be monitored by LC-MS or TLC.[11]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution (e.g., hydroxylamine) and incubate for 15-30 minutes at room temperature.[3] This will hydrolyze any remaining active esters.

  • Purification:

    • Purify the Cy5 conjugate from excess reagents and unconjugated dye. For peptides and small molecules, reverse-phase HPLC is often effective.[13] For larger proteins, size-exclusion chromatography (e.g., Sephadex G-25) is recommended.[13]

Protocol 2: Characterization of the Cy5 Conjugate

Determining Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~649 nm (for Cy5) using a UV-Vis spectrophotometer.

  • Calculate the concentration of the protein using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.

    • Correction Factor (CF) = A₂₈₀ of free dye / A₆₄₉ of free dye

    • Corrected A₂₈₀ = A₂₈₀ of conjugate - (A₆₄₉ of conjugate × CF)

    • Protein Conc. (M) = Corrected A₂₈₀ / (ε₂₈₀ of protein × path length)

  • Calculate the concentration of the Cy5 dye:

    • Cy5 Conc. (M) = A₆₄₉ of conjugate / (ε₆₄₉ of Cy5 × path length)

  • Calculate the DOL:

    • DOL = [Cy5 Conc.] / [Protein Conc.]

Visualizations

G prep 1. Reagent Preparation - Dissolve Dye, Amine, EDC, HATU, Base - Use anhydrous solvents (DMF/DMSO) act 2. Carboxyl Activation - Mix Dye, EDC, HATU, DIPEA - Incubate 15-30 min at RT prep->act conj 3. Conjugation - Add activated dye to amine solution - React 2-4h at RT or overnight at 4°C act->conj quench 4. Quenching - Add Hydroxylamine or Tris - Incubate 15-30 min conj->quench purify 5. Purification - HPLC or Size-Exclusion Chromatography quench->purify char 6. Characterization - UV-Vis Spectroscopy - Calculate Degree of Labeling (DOL) purify->char final Purified Cy5 Conjugate char->final

Caption: Experimental workflow for Cy5 conjugation.

G center Conjugation Efficiency stoich Stoichiometry (EDC/HATU/Amine Ratio) stoich->center ph pH (Activation vs. Coupling) ph->center time Reaction Time time->center solvent Solvent (Anhydrous DMF/DMSO) solvent->center temp Temperature temp->center purity Reagent Purity (esp. EDC) purity->center

Caption: Key factors influencing conjugation efficiency.

References

Application Notes and Protocols: Bis-(N,N'-carboxyl-PEG4)-Cy5 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a versatile near-infrared (NIR) fluorescent probe and bifunctional linker designed for in vivo imaging applications.[1] It features the well-characterized Cy5 fluorophore, which emits in the NIR window (650-900 nm), a region where light absorption and scattering by biological tissues are significantly reduced.[2] This property allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores emitting in the visible spectrum, making it ideal for small animal in vivo imaging.[2][3]

The molecule is engineered with two terminal carboxylic acid groups, enabling covalent conjugation to molecules containing primary amines.[1] A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous media, which is crucial for systemic administration in vivo.[1] These features make this compound a powerful tool for tracking the biodistribution and pharmacokinetics of a wide range of molecules, from small molecule drugs to larger biologics.

Key Applications

The unique structure of this compound lends itself to several key applications in preclinical research and drug development:

  • PROTAC Development and Visualization: The molecule is explicitly designed as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7] PROTACs are novel therapeutic modalities that co-opt the intracellular ubiquitin-proteasome system to selectively degrade target proteins.[4][5] By incorporating this compound into the PROTAC structure, researchers can non-invasively monitor the biodistribution, tumor accumulation, and clearance of the PROTAC in vivo, providing critical data for optimizing drug design and delivery.

  • Biodistribution and Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to its development. Conjugating a therapeutic agent with this compound allows for real-time visualization of its journey through the body, showing where it accumulates and how long it resides in various organs and tissues.[2]

  • Targeted In Vivo Imaging: The carboxyl groups can be used to attach targeting ligands such as peptides, antibodies, or small molecules. The resulting fluorescent conjugate can be used to visualize specific cell populations, receptors, or biomarkers in vivo. For example, labeling a HER2-targeting antibody with a Cy5 dye enables non-invasive imaging of HER2-positive tumors.[2]

  • Neuroscience Research: A structurally similar dye, Cy5-PEG4, has been shown to effectively cross the blood-brain barrier (BBB) without causing toxicity or neuroinflammation, enabling high-resolution imaging of mitochondria in the brain.[8][9] This suggests the potential of this compound for developing probes to study neurodegenerative diseases and other CNS conditions.[8][9]

Data Presentation

Physicochemical and Spectral Properties
PropertyValueReference
Molecular Formula C47H67ClN2O12[6]
Molecular Weight 887.49 g/mol [6]
Excitation Maximum (λex) ~649 nm[1][]
Emission Maximum (λem) ~667 nm[1][]
Purity >98%[1]
Solubility Water, DMSO, DMF[1][]
Reactive Groups Two terminal Carboxylic Acids (-COOH)[1]
Illustrative In Vivo Biodistribution Data

The following table provides representative data from an in vivo study using Cy5-labeled nanoparticles in tumor-bearing mice. This data illustrates the type of quantitative analysis that can be performed using a Cy5-labeled agent. The values represent the average fluorescence intensity in dissected organs 48 hours post-injection, showcasing differential uptake.

Organ/TissueAverage Fluorescence Intensity (Arbitrary Units)
Tumor 1.8 x 10^8
Liver 2.5 x 10^8
Spleen 1.1 x 10^8
Kidneys 0.9 x 10^8
Lungs 0.5 x 10^8
Heart 0.3 x 10^8
Muscle (Background) 0.2 x 10^8

(Data adapted from a representative study on Cy5-labeled nanoparticles for illustrative purposes.[11])

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes a general method for labeling a peptide or other molecule containing a primary amine with this compound using EDC/NHS chemistry.

Materials:

  • This compound

  • Molecule to be labeled (e.g., peptide, protein, linker) with a primary amine (-NH2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Purification column (e.g., Sephadex G-25 or HPLC)

Procedure:

  • Prepare Dye Solution: Allow the vial of this compound to warm to room temperature. Dissolve it in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Activate Carboxyl Groups:

    • In a separate tube, dissolve EDC and NHS in anhydrous DMF/DMSO to a concentration of 0.1 M each.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Let the activation reaction proceed for 15-30 minutes at room temperature. This creates an amine-reactive NHS ester.

  • Prepare Molecule Solution: Dissolve the amine-containing molecule in the reaction buffer (0.1 M MES, pH 6.0). The concentration should typically be in the range of 2-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated this compound solution to the molecule solution. The molar ratio of dye to molecule should be optimized but can be started at a 5:1 to 10:1 ratio.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting conjugate from unreacted dye and reagents using a size-exclusion chromatography column (like Sephadex G-25) or reverse-phase HPLC.[12]

    • Collect the fractions containing the brightly colored, labeled molecule.

  • Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein/peptide) and ~650 nm (for Cy5).

Protocol 2: In Vivo Fluorescence Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging of a Cy5-labeled agent in tumor-bearing mice.

Materials:

  • Cy5-labeled agent (e.g., PROTAC, peptide, antibody) dissolved in sterile PBS

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Small animal in vivo imaging system with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[2]

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the prone or supine position inside the imaging chamber.

  • Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to determine the level of background autofluorescence.

  • Probe Administration:

    • Inject the Cy5-labeled agent intravenously (i.v.) via the tail vein. A typical injection volume is 100-200 µL.[4]

    • The optimal dose needs to be determined empirically but often ranges from 0.5-2 nmol per mouse.

  • Image Acquisition:

    • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 15 min, 1h, 4h, 8h, 24h, 48h) to monitor the agent's biodistribution and tumor accumulation over time.[2][11]

  • Ex Vivo Organ Analysis (Terminal Step):

    • At the final time point, euthanize the mouse.

    • Perfuse the circulatory system with saline to clear blood from the organs.

    • Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).[2][4]

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm in vivo findings and perform more accurate quantification.[2]

  • Data Analysis:

    • Draw Regions of Interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the tumor's average intensity by that of a non-target tissue like muscle.[2]

Visualizations

PROTAC_Mechanism Target Target Protein PROTAC Fluorescent PROTAC (Cy5-labeled) Target->PROTAC Proteasome Proteasome Target->Proteasome Recognition E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase recruits Fluorescence In Vivo Imaging (Cy5 Signal) PROTAC->Fluorescence enables E3Ligase->Target Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of a fluorescently labeled PROTAC.

InVivo_Workflow Start Start Prep Conjugate Cy5 Probe to Targeting Moiety Start->Prep Admin Administer Probe to Animal Model (i.v.) Prep->Admin Image Whole-Body NIR Fluorescence Imaging Admin->Image Time Repeat Imaging at Multiple Time Points Image->Time Analysis Quantitative Analysis (ROI, TBR) Image->Analysis Time->Image Euthanize Euthanize Animal at Final Time Point Time->Euthanize Dissect Dissect Tumor & Major Organs Euthanize->Dissect ExVivo Ex Vivo Organ Imaging Dissect->ExVivo ExVivo->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo imaging.

References

Application Notes and Protocols for Covalent Labeling of Primary Amines with Bis-(N,N'-carboxyl-PEG4)-Cy5 and its NHS Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of primary amines in biomolecules using a cyanine (B1664457) dye, Cy5, functionalized with a PEG4 linker. Specifically, it covers the use of both the carboxyl-terminated and the N-hydroxysuccinimide (NHS) ester-activated forms of this reagent. The hydrophilic PEG4 spacer enhances the solubility of the labeled conjugate in aqueous media, potentially reducing aggregation and non-specific binding. Cy5 is a bright, far-red fluorescent dye widely used for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging due to its high extinction coefficient and favorable spectral properties.[1][2]

The primary targets for this labeling chemistry are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[3] The reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH where the primary amines are deprotonated and thus more nucleophilic.[4][5]

Two main strategies are presented:

  • Direct Labeling with Bis-(N,N'-NHS-PEG4)-Cy5: This involves the use of a pre-activated NHS ester that reacts directly with primary amines to form stable amide bonds.[6][7] This is a straightforward and common method for protein labeling.[4][6]

  • Two-Step Labeling with Bis-(N,N'-carboxyl-PEG4)-Cy5: This approach utilizes a carboxyl-terminated reagent that requires activation with coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an intermediate NHS ester in situ, which then reacts with the primary amine.[8][9] This method offers flexibility but requires additional steps and optimization.

Reagent Specifications

A summary of the key specifications for the two forms of the labeling reagent is provided below.

FeatureThis compoundBis-(N,N'-NHS-PEG4)-Cy5
Molecular Weight 887.5 g/mol 1081.7 g/mol
CAS Number 2107273-44-72107273-48-1
Excitation Max (λex) 649 nm649 nm
Emission Max (λem) 667 nm667 nm
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)
Target Functional Group Primary Amines (-NH2) after activationPrimary Amines (-NH2)
Solubility Water, DMSO, DMF, DCMWater, DMSO, DMF, DCM

(Data sourced from BroadPharm product specifications)[7][8]

Experimental Protocols

Protocol 1: Direct Labeling with Bis-(N,N'-NHS-PEG4)-Cy5

This protocol is optimized for the direct labeling of proteins with the NHS ester-activated dye.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • Bis-(N,N'-NHS-PEG4)-Cy5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[4][5] (Note: Avoid buffers containing primary amines like Tris or glycine).[10]

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p_sol Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) mix Add Dye to Protein Solution (Molar Ratio 5:1 to 20:1) p_sol->mix d_sol Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) d_sol->mix incubate Incubate (1-2 hours at RT, protected from light) mix->incubate quench Quench Reaction (Optional, with Tris or Glycine) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze

Caption: Workflow for direct amine labeling with NHS ester.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of primary amines. If the protein is in an incompatible buffer, perform buffer exchange via dialysis or a desalting column.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Bis-(N,N'-NHS-PEG4)-Cy5 in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[3] The optimal ratio may need to be determined empirically.[1] Formula for calculating dye amount: mg_dye = (mg_protein / MW_protein) * molar_excess * MW_dye

  • Labeling Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][6]

  • Quench Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[3]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column or by extensive dialysis against an appropriate buffer (e.g., PBS).[5]

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).

Degree of Labeling (DOL) Calculation:

ParameterFormula
Protein Concentration (M) [Protein] = (A280 - (A649 * CF)) / ε_protein
Dye Concentration (M) [Dye] = A649 / ε_dye
Degree of Labeling (DOL) DOL = [Dye] / [Protein]
  • A280: Absorbance at 280 nm

  • A649: Absorbance at ~649 nm (Cy5 max)

  • CF: Correction Factor for dye absorbance at 280 nm (typically ~0.05 for Cy5)

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

  • ε_dye: Molar extinction coefficient of Cy5 at 649 nm (~250,000 M⁻¹cm⁻¹)

An optimal DOL for antibodies is typically between 2 and 10.[1]

Protocol 2: Two-Step Labeling with this compound

This protocol involves the activation of the carboxyl group on the dye before or during its reaction with the protein.

Materials:

  • All materials from Protocol 1

  • Activation Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • Sulfo-NHS (N-hydroxysulfosuccinimide) or NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

Workflow Diagram:

G cluster_prep Preparation cluster_activation Carboxyl Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis p_sol Prepare Protein Solution (in PBS or Bicarbonate Buffer, pH 7.2-8.5) add_protein Add Activated Dye to Protein Solution p_sol->add_protein d_sol Prepare Dye Solution (in DMSO/DMF) mix_act Combine Dye, EDC, and NHS in Activation Buffer (pH 4.7-6.0) d_sol->mix_act incubate_act Incubate (15 min at RT to form NHS ester) mix_act->incubate_act incubate_act->add_protein incubate_conj Incubate (2 hours at RT, protected from light) add_protein->incubate_conj purify Purify and Characterize Conjugate (as in Protocol 1) incubate_conj->purify

Caption: Workflow for two-step amine labeling via carboxyl activation.

Procedure:

  • Prepare Solutions:

    • Protein: Prepare the protein in a buffer like PBS (pH 7.2-7.4) or bicarbonate buffer (pH 8.3-8.5).

    • Dye: Dissolve this compound in DMSO or DMF.

    • Activation Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activate the Dye:

    • In a separate microfuge tube, add the dissolved dye.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the dye.[9]

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid and form the sulfo-NHS ester.[9]

  • Labeling Reaction:

    • Immediately add the activated dye mixture to the protein solution.

    • Incubate for 2 hours at room temperature, protected from light.

  • Purification and Characterization:

    • Follow steps 6 and 7 from Protocol 1 to purify the conjugate and determine the Degree of Labeling.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on an electrophilic carbonyl carbon. In the direct labeling method, this electrophile is the pre-activated NHS ester. In the two-step method, EDC activates the carboxyl group, which is then converted to a more stable and reactive NHS ester intermediate by NHS. This intermediate is then attacked by the amine.

Caption: Reaction pathways for amine labeling.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency (Low DOL) - Incorrect pH (too low) - Presence of competing amines (e.g., Tris buffer) - Insufficient molar excess of dye - Hydrolyzed/inactive NHS ester- Ensure labeling buffer pH is 8.3-8.5.[4] - Use an amine-free buffer like phosphate or bicarbonate.[5] - Increase the molar ratio of dye to protein. - Prepare dye stock solution immediately before use.[10]
High Labeling Efficiency (High DOL) / Protein Precipitation - Excessive molar ratio of dye - Protein concentration is too high- Reduce the molar excess of dye. - Over-labeling can alter protein properties and cause aggregation.[1] - Perform the reaction at a lower protein concentration (e.g., 2 mg/mL).
Unreacted Dye in Final Product - Inefficient purification- Increase the column length for size-exclusion chromatography. - Perform additional dialysis steps against a larger volume.
No Labeling (Protocol 2) - Inefficient activation of carboxylic acid- Ensure EDC and NHS reagents are fresh and non-hydrolyzed. - Perform activation at the optimal pH range of 4.7-6.0.[9]

Applications

The covalent labeling of biomolecules with Bis-(N,N'-PEG4)-Cy5 enables a wide range of applications in biological research and drug development:

  • Fluorescence Microscopy: Visualize the localization of labeled proteins in cells and tissues.

  • Flow Cytometry: Identify and sort cells based on the expression of a target protein labeled with Cy5.

  • Protein Tracking: Monitor the trafficking and fate of proteins in living systems.

  • Immunoassays: Use labeled antibodies or proteins as detection reagents in ELISA, Western blotting, or other assay formats.

  • In Vivo Imaging: The far-red spectral properties of Cy5 are suitable for deep-tissue imaging in animal models.[11]

References

protocol for labeling peptides with Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

An application note providing a detailed protocol for the labeling of peptides with a carboxyl-functionalized cyanine (B1664457) 5 (Cy5) dye, utilizing a polyethylene (B3416737) glycol (PEG) spacer is detailed below. This document outlines the necessary reagents, a step-by-step procedure for the conjugation reaction, and methods for the purification and characterization of the resulting labeled peptide.

Introduction

The covalent labeling of peptides with fluorescent dyes is a critical technique in biochemical and cellular research. Cyanine 5 (Cy5), a bright and photostable far-red fluorescent dye, is a popular choice for such applications. The incorporation of a hydrophilic PEG4 spacer between the peptide and the dye can improve the solubility and reduce non-specific binding of the labeled conjugate.

This protocol describes the labeling of a peptide's primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) with a carboxyl-functionalized Cy5 dye containing a PEG4 linker. The conjugation is achieved through the formation of a stable amide bond, facilitated by the activation of the dye's carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Quantitative Data Summary

The efficiency of the labeling reaction and the characterization of the final product are critical for downstream applications. The following tables summarize typical quantitative data obtained from the labeling protocol described below.

Table 1: Labeling Efficiency and Dye-to-Peptide Ratio

ParameterValueMethod of Determination
Labeling Efficiency>95%HPLC or Mass Spectrometry
Dye-to-Peptide (D/P) Ratio1.0 - 1.2UV-Vis Spectrophotometry
Unlabeled Peptide<5%HPLC
Hydrolyzed Dye<1%HPLC

Table 2: Spectroscopic Properties of Cy5-Labeled Peptide

ParameterWavelength (nm)
Absorbance Maximum (λmax)~646 nm
Emission Maximum (λem)~662 nm

Experimental Protocols

This section provides a detailed methodology for the labeling, purification, and characterization of peptides with a carboxyl-PEG4-Cy5 dye.

Materials and Reagents
  • Peptide with a primary amine available for labeling

  • Carboxyl-PEG4-Cy5 dye

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer or 0.1 M phosphate (B84403) buffer, pH 6.0-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV-Vis Spectrophotometer

  • Lyophilizer

Step-by-Step Labeling Procedure
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the peptide in the Reaction Buffer.

    • Prepare a 10 mM stock solution of the Carboxyl-PEG4-Cy5 dye in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxyl-PEG4-Cy5 Dye :

    • In a microcentrifuge tube, combine 1.2 equivalents of the Carboxyl-PEG4-Cy5 dye stock solution, 1.5 equivalents of the EDC stock solution, and 1.5 equivalents of the NHS stock solution.

    • Incubate the mixture for 15-30 minutes at room temperature in the dark to activate the carboxyl group by forming an NHS ester.

  • Labeling Reaction :

    • Add 1.0 equivalent of the peptide stock solution to the activated dye mixture.

    • Adjust the final reaction volume with the Reaction Buffer to ensure the concentration of the organic solvent (DMF or DMSO) does not exceed 30% of the total volume.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle shaking.

  • Quenching the Reaction :

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated dye.

Purification of the Labeled Peptide
  • HPLC Setup :

    • Equilibrate the C18 HPLC column with Mobile Phase A.

    • Set the detectors to monitor the absorbance at 214 nm (for the peptide backbone) and 646 nm (for the Cy5 dye).

  • Purification :

    • Inject the quenched reaction mixture onto the HPLC column.

    • Elute the labeled peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Collect the fractions corresponding to the major peak that absorbs at both 214 nm and 646 nm.

  • Desalting and Lyophilization :

    • Pool the collected fractions containing the pure labeled peptide.

    • Remove the organic solvent using a vacuum concentrator.

    • Lyophilize the aqueous solution to obtain the purified Cy5-labeled peptide as a powder.

Characterization of the Labeled Peptide
  • Determination of Dye-to-Peptide (D/P) Ratio :

    • Resuspend the lyophilized peptide in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the solution at 280 nm (if the peptide contains Trp or Tyr residues) and at 646 nm (for Cy5).

    • Calculate the concentrations of the peptide and the dye using their respective molar extinction coefficients. The D/P ratio is the molar concentration of the dye divided by the molar concentration of the peptide.

  • Mass Spectrometry :

    • Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the Cy5-PEG4 linker.

Visual Representations

The following diagrams illustrate the key processes described in this protocol.

G cluster_activation Dye Activation cluster_conjugation Conjugation reagent reagent process process product product dye Carboxyl-PEG4-Cy5 activated_dye NHS-activated Cy5 dye->activated_dye 15-30 min Room Temp edc EDC edc->activated_dye 15-30 min Room Temp nhs NHS nhs->activated_dye 15-30 min Room Temp labeled_peptide Cy5-Labeled Peptide activated_dye->labeled_peptide 2h - Overnight Room Temp or 4°C peptide Peptide-NH2 peptide->labeled_peptide 2h - Overnight Room Temp or 4°C

Caption: Chemical conjugation workflow for labeling peptides.

G start_end start_end process process purification purification analysis analysis start Start: Quenched Reaction Mixture hplc HPLC Purification (C18 Column) start->hplc collect Collect Fractions (Abs @ 214/646 nm) hplc->collect pool Pool Pure Fractions collect->pool lyophilize Lyophilization pool->lyophilize final_product Final Product: Purified Labeled Peptide lyophilize->final_product characterization Characterization (UV-Vis, MS) final_product->characterization

Application Notes and Protocols for Bis-(N,N'-carboxyl-PEG4)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-(N,N'-carboxyl-PEG4)-Cy5, a far-red fluorescent dye, in various fluorescence microscopy applications. This document includes detailed protocols for antibody conjugation and immunofluorescence, quantitative data, and workflow diagrams to facilitate its use in your research.

Application Notes

This compound is a versatile fluorescent probe belonging to the cyanine (B1664457) dye family, known for its high fluorescence intensity and photostability.[1] Its emission in the far-red region of the spectrum (~667 nm) is particularly advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, which is most prominent in the blue and green spectral regions.[2] This results in a significantly improved signal-to-noise ratio (SNR), allowing for clearer visualization of target structures.[2]

The key features of this compound include:

  • Terminal Carboxylic Acid Groups: The two terminal carboxyl groups allow for covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, through a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry using EDC and Sulfo-NHS.[3][4]

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilic nature of the dye, which increases its solubility in aqueous buffers and can reduce non-specific binding and aggregation of conjugates.[5][6] This is particularly beneficial for maintaining the stability and functionality of labeled proteins.

  • Far-Red Fluorescence: With an excitation maximum around 649 nm and an emission maximum around 667 nm, this dye is well-suited for excitation by common laser lines (e.g., 633 nm HeNe or 647 nm Kr/Ar) and is compatible with standard Cy5 filter sets.[2][6]

  • High Extinction Coefficient: The dye possesses a high molar extinction coefficient, indicating its strong ability to absorb light, which contributes to its brightness.[6]

These properties make this compound an excellent choice for a range of fluorescence microscopy techniques, including immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry. Its application is particularly relevant in drug development for visualizing drug-target interactions, cellular uptake, and in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).[7][8]

Quantitative Data

The following table summarizes the key quantitative properties of this compound and related Cy5 dyes.

PropertyValueReference(s)
Excitation Maximum (λex)649 nm[6]
Emission Maximum (λem)667 nm[6]
Molecular Weight (MW)887.5 g/mol [6]
Molar Extinction Coefficient (ε)170,000 cm⁻¹M⁻¹[6]
Purity>98%[6]
SolubilityWater, DMSO, DMF, DCM[6]
Storage Condition-20°C[6]
Fluorescence Quantum Yield (Φ)Not explicitly reported for this compound. For "Cy5 acid," Φ ≈ 0.2. For a "PEGylated Cy5 derivative," Φ ≈ 0.07.[9][10]

Note: The quantum yield can be influenced by the conjugation process and the local environment of the dye.

Experimental Protocols

Here we provide a detailed two-part protocol for the use of this compound in immunofluorescence microscopy. Part A covers the conjugation of the dye to a primary antibody, and Part B describes the immunofluorescence staining procedure using the resulting conjugate.

Part A: Protocol for Antibody Conjugation

This protocol describes the covalent labeling of a primary antibody with this compound using EDC/Sulfo-NHS chemistry.

Materials:

  • Primary antibody (purified, in an amine-free buffer like PBS, at 2-10 mg/mL)

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (50 mM MES, pH 6.0)

  • Anhydrous DMSO

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If Tris or glycine (B1666218) buffers are present, dialyze the antibody against PBS.

    • The antibody concentration should ideally be between 2-10 mg/mL for efficient conjugation.[1]

  • Dye Activation:

    • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

    • In a separate tube, prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in Activation Buffer.

    • To activate the dye, mix the dye solution with the EDC/Sulfo-NHS solution at a molar ratio of approximately 1:10:20 (Dye:EDC:Sulfo-NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction:

    • Add the activated dye solution to the antibody solution. The optimal molar ratio of dye to antibody is typically between 3:1 and 7:1. It is recommended to perform trial conjugations at different ratios to determine the optimal degree of labeling (DOL).[2]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted dye.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).[1]

    • Equilibrate the column with PBS, pH 7.4.

    • Apply the quenched reaction mixture to the column.

    • Elute with PBS and collect the fractions. The first colored fraction will contain the antibody-dye conjugate.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~649 nm (for the Cy5 dye).

    • Calculate the protein concentration and the degree of labeling (DOL).

  • Storage:

    • Store the purified antibody-Cy5 conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the downstream application) and a preservative like sodium azide.

Part B: Protocol for Immunofluorescence Staining

This protocol outlines the steps for using the custom-conjugated primary antibody for immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • This compound-conjugated primary antibody (from Part A)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • PBS, pH 7.4

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with Fixation Solution for 15 minutes at room temperature.[11]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[12]

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Dilute the this compound-conjugated primary antibody in Blocking Buffer to its optimal working concentration (this should be determined empirically).

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[13]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Nuclear Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow the mounting medium to cure.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640-650 nm, Emission: ~660-680 nm) and DAPI (if used).

Visualizations

experimental_workflow cluster_conjugation Part A: Antibody Conjugation cluster_staining Part B: Immunofluorescence Staining ab_prep Antibody Preparation dye_act Dye Activation (EDC/Sulfo-NHS) conjugation Conjugation Reaction dye_act->conjugation quenching Quenching conjugation->quenching purification Purification (Size Exclusion) quenching->purification storage_conj Store Conjugate at 4°C purification->storage_conj fixation Cell Fixation & Permeabilization purification->fixation Use Conjugate blocking Blocking fixation->blocking ab_incubation Primary Antibody Incubation blocking->ab_incubation washing Washing ab_incubation->washing mounting Counterstain & Mounting washing->mounting imaging Fluorescence Microscopy mounting->imaging

Experimental Workflow Diagram

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Regulates lab Antibody-Cy5 targets EGFR lab->EGFR

EGFR Signaling Pathway Visualization

References

Application Notes and Protocols for Single-Molecule Imaging with Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-(N,N'-carboxyl-PEG4)-Cy5 for single-molecule imaging studies. This bifunctional fluorescent probe, featuring a photostable Cy5 core flanked by two carboxyl-terminated PEG4 linkers, is an invaluable tool for investigating the dynamics, stoichiometry, and conformational changes of biomolecules at the single-molecule level.

Introduction to this compound

This compound is a specialized fluorescent dye designed for single-molecule biophysics. The central Cy5 fluorophore is a well-characterized cyanine (B1664457) dye with excitation and emission maxima in the far-red region of the spectrum, minimizing autofluorescence from cellular components. The two terminal carboxylic acid groups allow for covalent conjugation to primary amines on target biomolecules, such as proteins, through amide bond formation. The polyethylene (B3416737) glycol (PEG4) linkers enhance the solubility of the dye in aqueous buffers and provide a flexible spacer between the fluorophore and the labeled molecule, reducing potential steric hindrance and quenching effects.

Key Applications in Single-Molecule Imaging

The unique properties of this compound make it suitable for a range of single-molecule applications, including:

  • Single-Molecule Förster Resonance Energy Transfer (smFRET): When used as an acceptor dye in conjunction with a suitable donor (e.g., Cy3), it enables the study of intramolecular conformational changes and intermolecular interactions with high spatiotemporal resolution.[1][2][3]

  • Protein-Protein Interaction Studies: By labeling two different interacting proteins with distinct fluorophores (one being this compound), their association and dissociation kinetics can be monitored in real-time.[4][5][6] This is particularly useful for studying the dimerization and oligomerization of receptors.[5][7]

  • Protein-Nucleic Acid Interaction Analysis: This dye can be used to label proteins involved in DNA or RNA metabolism, allowing for the direct visualization of their binding, diffusion, and enzymatic activity on nucleic acid substrates.[4][8][9]

  • Single-Molecule Tracking: The high photostability of the Cy5 core allows for extended observation times, enabling the tracking of individual molecules to study their diffusion dynamics and localization within cellular compartments or on surfaces.[10][11]

Quantitative Data Summary

The following tables summarize the key photophysical and chemical properties of this compound. Note: Some data are based on values reported for similar Cy5 derivatives and PEGylated Cy5, as specific quantitative data for this exact molecule in single-molecule contexts is limited.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~649 nm[12]
Emission Maximum (λem)~667 nm[12]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[13]
Fluorescence Quantum Yield~0.20 - 0.27[13]
Photobleaching Quantum YieldVaries with imaging conditions[13]
Blinking On-TimeMilliseconds to Seconds[14][15]
Blinking Off-TimeMilliseconds to Seconds[14][15]

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight887.49 g/mol
Reactive GroupsTwo Carboxylic Acids
SolubilityWater, DMSO, DMF[12]
Storage-20°C, protected from light

Experimental Protocols

Protocol 1: Labeling of Target Protein with this compound

This protocol describes the covalent labeling of a target protein containing accessible primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) with this compound using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., PBS or HEPES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

    • Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in activation buffer immediately before use.

  • Activate the Dye:

    • In a microcentrifuge tube, mix a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS with the desired amount of this compound in activation buffer.

    • Incubate the reaction for 15 minutes at room temperature.

  • Protein Preparation:

    • Ensure the target protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • Labeling Reaction:

    • Add the activated dye solution to the protein solution. A typical starting molar ratio is 10:1 (dye:protein). This ratio may need to be optimized for your specific protein.

    • Adjust the pH of the reaction mixture to 8.3 using the labeling buffer.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to quench any unreacted dye.

    • Incubate for 1 hour at room temperature.

  • Purification of Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

    • Collect the fractions containing the labeled protein, which can be identified by its color and absorbance at 280 nm (protein) and ~650 nm (Cy5).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 649 nm and using the Beer-Lambert law.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis dye_prep Prepare Dye Stock activation Activate Dye with EDC/Sulfo-NHS dye_prep->activation reagent_prep Prepare Reagent Stocks reagent_prep->activation labeling Incubate Dye and Protein activation->labeling protein_prep Prepare Target Protein protein_prep->labeling quenching Quench Reaction labeling->quenching purification Size-Exclusion Chromatography quenching->purification characterization Determine Degree of Labeling purification->characterization G cluster_setup Microscope Setup cluster_imaging Imaging cluster_analysis Data Analysis passivation Surface Passivation flow_cell Flow Cell Assembly passivation->flow_cell functionalization Surface Functionalization flow_cell->functionalization immobilization Sample Immobilization functionalization->immobilization acquisition Image Acquisition immobilization->acquisition tracking Single-Molecule Tracking acquisition->tracking analysis Analyze Traces & Trajectories tracking->analysis G cluster_system System Preparation cluster_observation Single-Molecule Observation cluster_outcome Analysis gpcr_d GPCR-Donor reconstitution Co-reconstitute in Lipid Bilayer gpcr_d->reconstitution gpcr_a GPCR-Acceptor (Cy5) gpcr_a->reconstitution monomer Monomers (Donor Emission) reconstitution->monomer dimer Dimers (FRET) reconstitution->dimer kinetics Dimerization Kinetics monomer->kinetics dimer->kinetics

References

Application Notes and Protocols: FRET Applications Using Bis-(N,N'-carboxyl-PEG4)-Cy5 as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities in real-time. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a "spectroscopic ruler."

This document provides detailed application notes and protocols for utilizing Bis-(N,N'-carboxyl-PEG4)-Cy5 as a FRET acceptor. Cy5 is a bright, far-red fluorescent dye, which minimizes background fluorescence from biological samples. The dual carboxyl groups on this specific variant allow for flexible conjugation to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides. The hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances solubility in aqueous buffers and reduces non-specific binding. When paired with a suitable donor, such as Cy3, this acceptor is ideal for a wide range of FRET-based assays in biological research and drug discovery.

Properties of the Cy3-Cy5 FRET Pair

The combination of Cy3 as a donor and Cy5 as an acceptor is one of the most widely used FRET pairs due to their excellent spectral overlap and high quantum yields.

ParameterValueReference
Donor (Cy3) Excitation Max ~550 nm[1]
Donor (Cy3) Emission Max ~570 nm[1]
Acceptor (Cy5) Excitation Max ~649 nm
Acceptor (Cy5) Emission Max ~667 nm
Förster Distance (R₀) 5.0 - 6.0 nm[1][2]
Recommended Donor Cy3, Alexa Fluor 555[1]

This table summarizes the key spectral properties for the Cy3-Cy5 FRET pair.

Application 1: Monitoring Protein-Protein Interactions

FRET is a powerful tool for quantifying the binding affinity and kinetics of protein-protein interactions in solution. By labeling one protein with a donor fluorophore (e.g., Cy3) and the interacting partner with this compound, the association of the two proteins can be monitored by an increase in FRET signal.

Quantitative Data for Protein-Protein Interaction Analysis
Interacting ProteinsLabeled ComponentsMeasured ParameterValueReference
Estrogen Receptor (ER) and SRC3Biotin-ERα (with Streptavidin-Europium as donor), SRC3-Cy5Binding Affinity (Kd)~1 nM[3]
SUMO1 and Ubc9CyPet-SUMO1 (donor), YPet-Ubc9 (acceptor)Binding Affinity (Kd)0.41 ± 0.02 µM[4]
RCC1 and NucleosomeBiotinylated Nucleosome (with Streptavidin-Europium as donor), anti-RCC1 antibody with acceptorBinding Affinity (Kd)260 ± 10 nM[5]

This table provides examples of quantitative data obtained from FRET-based protein-protein interaction assays. While the specific acceptor molecule may differ, the principles and resulting data are comparable.

Protocol: Labeling and FRET-based Protein Interaction Assay

This protocol describes the labeling of two interacting proteins, Protein A with a donor (e.g., Cy3-NHS ester) and Protein B with this compound, followed by the FRET assay to determine their binding affinity.

Part 1: Labeling Protein A with Cy3-NHS Ester

  • Dissolve Protein A: Prepare a solution of Protein A (1-10 mg/mL) in an amine-free buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer).

  • Prepare Cy3-NHS Ester Stock: Dissolve Cy3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add a 5-10 fold molar excess of the Cy3-NHS ester stock solution to the Protein A solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Determine Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~550 nm for Cy3).

Part 2: Labeling Protein B with this compound

This procedure utilizes a two-step EDC/Sulfo-NHS chemistry to activate the carboxyl groups on the dye for efficient conjugation to primary amines on the protein.

  • Dissolve Dye: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activation of Dye:

    • In a separate tube, prepare a fresh solution of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in an activation buffer (e.g., 0.1 M MES, pH 6.0).

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the dissolved dye.

    • Incubate for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.

  • Prepare Protein B: Dissolve Protein B (1-10 mg/mL) in a coupling buffer (e.g., PBS, pH 7.2-7.5).

  • Conjugation Reaction: Add the activated dye solution to the Protein B solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is recommended.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Purify the labeled protein as described in Part 1, Step 5.

  • Determine Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein (at 280 nm) and Cy5 (at ~649 nm).

Part 3: FRET-based Binding Assay

  • Prepare Protein Solutions: Prepare serial dilutions of the unlabeled "ligand" protein (Protein B) in FRET assay buffer (e.g., PBS with 0.01% Tween-20).

  • Prepare Assay Plate: In a microplate (e.g., 384-well black plate), add a fixed concentration of the donor-labeled protein (Cy3-Protein A) to each well.

  • Add Acceptor Protein: Add the serially diluted Cy5-Protein B to the wells containing Cy3-Protein A. Include a control with only Cy3-Protein A.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes).

  • FRET Measurement: Measure the fluorescence using a plate reader.

    • Excite the donor (Cy3) at ~540 nm.

    • Measure the emission of the donor (at ~570 nm) and the acceptor (at ~670 nm).

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each concentration of Protein B.

    • Plot the FRET ratio against the concentration of Protein B.

    • Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

FRET_Protein_Interaction_Workflow cluster_labeling Protein Labeling cluster_assay FRET Assay pA Protein A labelA Cy3-Protein A pA->labelA Labeling pB Protein B labelB Cy5-Protein B pB->labelB EDC/Sulfo-NHS Labeling dD Cy3-NHS (Donor) dD->labelA dA Bis-carboxyl-Cy5 (Acceptor) dA->labelB mix Mix Cy3-Protein A and Cy5-Protein B labelA->mix labelB->mix incubate Incubate to reach equilibrium mix->incubate measure Measure FRET (Ex: 540 nm, Em: 670 nm) incubate->measure analyze Analyze Data (Kd determination) measure->analyze

Workflow for a FRET-based protein-protein interaction assay.

Application 2: Enzyme Activity Assays (Protease and Kinase)

FRET is widely used to develop sensitive assays for monitoring enzyme activity. A peptide substrate is synthesized with a FRET donor and acceptor on opposite sides of the cleavage or phosphorylation site. Enzyme activity leads to a change in the distance between the fluorophores, resulting in a measurable change in FRET.

Quantitative Data for Enzyme Assays
EnzymeSubstrateMeasured ParameterValueReference
Protease (SENP1) CyPet-(pre-SUMO1)-YPetMichaelis Constant (Km)10.3 ± 1.2 µM[2]
Protease (Trypsin) FRET peptide substrateDetection Limit2 mU/mL[6]
Kinase (PKA) FRET peptide substrateIC₅₀ for H-89 inhibitor40 nM[7]

This table presents representative quantitative data from FRET-based enzyme assays.

Protocol: FRET-based Protease Assay

This protocol outlines a general procedure for a protease assay using a custom-synthesized peptide substrate.

  • Synthesize FRET Peptide: Synthesize a peptide containing the protease recognition sequence, flanked by a donor fluorophore (e.g., Cy3) and an amine group for conjugation with this compound.

  • Label Peptide with Cy5: Conjugate the this compound to the N-terminal or a lysine (B10760008) side-chain amine of the peptide using the EDC/Sulfo-NHS protocol described in Application 1, Part 2. Purify the dual-labeled peptide using HPLC.

  • Prepare Assay Buffer: Prepare an appropriate assay buffer for the protease of interest.

  • Set up Reaction: In a microplate, add the FRET peptide substrate to the assay buffer.

  • Initiate Reaction: Add the protease to the wells to initiate the cleavage reaction. Include a negative control without the enzyme.

  • Monitor Fluorescence: Immediately begin monitoring the fluorescence in a plate reader with kinetic mode.

    • Excite the donor (Cy3) at ~540 nm.

    • Measure the emission of both the donor (~570 nm) and the acceptor (~670 nm) over time.

  • Data Analysis:

    • Protease cleavage will separate the donor and acceptor, leading to a decrease in the FRET signal (acceptor emission) and an increase in the donor emission.

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence change versus time plot.

    • By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined.

    • For inhibitor screening, perform the assay with a fixed substrate concentration and varying concentrations of the inhibitor to determine the IC₅₀.

Protease_Assay_Principle cluster_substrate Intact Substrate cluster_cleavage Cleaved Substrate intact Donor --(Peptide)-- Acceptor fret High FRET protease Protease intact->protease Cleavage cleaved Donor--  +  --Acceptor no_fret Low FRET protease->cleaved

Principle of a FRET-based protease assay.

Application 3: Homogeneous Immunoassays

Homogeneous FRET immunoassays are "mix-and-read" assays that do not require separation or washing steps, making them ideal for high-throughput screening. This compound can be used to label antibodies or antigens for various immunoassay formats.

Example: Competitive Immunoassay for a Small Molecule (Analyte)

In this format, a known amount of analyte labeled with the FRET acceptor (Cy5) competes with the unlabeled analyte in the sample for binding to a limited amount of antibody labeled with a FRET donor (e.g., a Europium chelate for Time-Resolved FRET).

Quantitative Data for FRET Immunoassays
Assay TypeAnalyteLimit of DetectionReference
TR-FRET Immunoassay Procalcitonin (PCT)0.096 ng/mL[1]
TR-FRET Immunoassay C-Reactive Protein (CRP)2.70 ng/mL[1]
QD-FRET Immunoassay Aspergillus amstelodami spores10³ spores/mL[8]

This table shows the sensitivity achieved in various FRET-based immunoassay formats.

Protocol: Competitive TR-FRET Immunoassay
  • Label Antibody: Label the antibody specific to the analyte with a long-lifetime donor (e.g., Europium chelate-NHS ester). Purify the labeled antibody.

  • Prepare Acceptor-Analyte Conjugate: If the analyte has a primary amine, conjugate it to this compound using the EDC/Sulfo-NHS protocol. If not, appropriate chemical modifications may be necessary. Purify the conjugate.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the donor-labeled antibody and the acceptor-labeled analyte. This will result in a high FRET signal.

    • Add the sample containing the unknown amount of unlabeled analyte.

  • Incubation: Incubate for 1-2 hours at room temperature to allow the binding competition to reach equilibrium.

  • TR-FRET Measurement:

    • Excite the Europium donor with a pulsed light source (e.g., 337 nm).

    • After a time delay (e.g., 50 µs) to allow for the decay of short-lived background fluorescence, measure the emission from the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).

  • Data Analysis:

    • The unlabeled analyte in the sample will compete with the Cy5-labeled analyte for antibody binding, causing a decrease in the FRET signal.

    • The FRET ratio (Emission at 665 nm / Emission at 620 nm) is inversely proportional to the concentration of the analyte in the sample.

    • A standard curve is generated using known concentrations of the unlabeled analyte to quantify the amount in the samples.

Competitive_Immunoassay cluster_high_fret High Analyte Concentration cluster_low_fret Low Analyte Concentration Ab_D Ab-Donor Analyte_Free Free Analyte Ab_D->Analyte_Free Binding Analyte_A Analyte-Acceptor result_low Low FRET Ab_D2 Ab-Donor Analyte_A2 Analyte-Acceptor Ab_D2->Analyte_A2 Binding result_high High FRET

Principle of a competitive FRET immunoassay.

Conclusion

This compound is a versatile and highly effective FRET acceptor for a multitude of biological applications. Its far-red emission minimizes background interference, and the carboxyl-PEG linker provides a convenient and robust method for conjugation to amine-containing biomolecules, enhancing their solubility and reducing non-specific interactions. The protocols and data presented here provide a comprehensive guide for researchers to design and implement sensitive and quantitative FRET assays for studying protein interactions, enzyme kinetics, and for the development of high-throughput immunoassays.

References

Application Note: Purification of Biomolecules Conjugated with Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules, such as proteins and antibodies, with fluorescent dyes like Cyanine 5 (Cy5) is a fundamental technique in biomedical research and drug development. Bis-(N,N'-carboxyl-PEG4)-Cy5 is a popular amine-reactive dye that offers a bright, far-red fluorescent signal, enhanced solubility due to its PEG spacer, and a carboxylic acid group for covalent attachment to primary amines on the biomolecule. Following the conjugation reaction, a critical purification step is required to remove unconjugated "free" dye and any reaction byproducts. The presence of free dye can lead to high background signals, inaccurate quantification of labeling, and misleading results in downstream applications.

This application note provides detailed protocols for three common methods for purifying Cy5-conjugated biomolecules: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Tangential Flow Filtration (TFF). It also includes a comparative analysis of these methods to guide researchers in selecting the most appropriate technique for their specific needs.

Materials and Reagents

  • General Reagents:

    • Phosphate-buffered saline (PBS), pH 7.2-7.4

    • Sodium chloride (NaCl)

    • Tris-HCl

    • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • High-purity water

    • Spectrophotometer

    • Chromatography system (e.g., FPLC or HPLC)

    • Centrifuge

  • Size-Exclusion Chromatography (SEC):

    • Pre-packed desalting columns (e.g., Sephadex G-25) or SEC resin

    • Chromatography columns

  • Ion-Exchange Chromatography (IEX):

    • Anion or cation exchange resin (selection depends on the pI of the biomolecule)

    • Low-salt binding buffer

    • High-salt elution buffer

    • Chromatography columns

  • Tangential Flow Filtration (TFF):

    • TFF system with a peristaltic pump and pressure gauges

    • TFF cassette or hollow fiber filter with an appropriate molecular weight cut-off (MWCO)

    • Diafiltration buffer

Experimental Protocols

Pre-Purification: Characterization of the Conjugate

Before purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.

Protocol for Determining Degree of Labeling (DOL):

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the crude conjugate solution at 280 nm (for protein) and ~650 nm (for Cy5). Dilute the sample if the absorbance is too high.

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A₆₅₀ is the absorbance at ~650 nm.

      • CF is the correction factor for Cy5 absorbance at 280 nm (typically ~0.05).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₆₅₀ / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Purification Method 1: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. The larger biomolecule-dye conjugates will elute first, while the smaller, unconjugated dye molecules are retained in the pores of the chromatography resin and elute later.

Detailed Protocol:

  • Column Preparation: Equilibrate the SEC column (e.g., Sephadex G-25) with 3-5 column volumes of PBS, pH 7.4.

  • Sample Loading: Load the conjugation reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume to ensure good separation.

  • Elution: Elute the sample with PBS, pH 7.4, at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV-Vis detector at 280 nm and 650 nm. The first peak corresponds to the conjugated biomolecule, and the second, slower-eluting peak corresponds to the free dye.

  • Pooling and Analysis: Pool the fractions containing the purified conjugate. Measure the absorbance at 280 nm and 650 nm to determine the final concentration and DOL.

Experimental Workflow for SEC Purification

SEC_Workflow start Start: Conjugation Reaction Mixture equilibration 1. Equilibrate SEC Column with PBS start->equilibration loading 2. Load Sample onto Column equilibration->loading elution 3. Elute with PBS loading->elution detection 4. Monitor Elution at 280nm & 650nm elution->detection fractionation 5. Collect Fractions detection->fractionation pooling 6. Pool Fractions of Conjugate Peak fractionation->pooling analysis 7. Analyze Purity, Concentration, and DOL pooling->analysis end End: Purified Biomolecule-Cy5 Conjugate analysis->end IEX_Workflow start Start: Conjugation Reaction Mixture equilibration 1. Equilibrate IEX Column with Binding Buffer start->equilibration loading 2. Load Sample onto Column equilibration->loading washing 3. Wash with Binding Buffer to Remove Unbound Molecules loading->washing elution 4. Elute with High-Salt Buffer (Gradient or Step) washing->elution detection 5. Monitor Elution at 280nm & 650nm elution->detection fractionation 6. Collect Fractions detection->fractionation pooling 7. Pool Fractions of Conjugate Peak fractionation->pooling analysis 8. Analyze Purity, Concentration, and DOL pooling->analysis end End: Purified Biomolecule-Cy5 Conjugate analysis->end TFF_Workflow start Start: Conjugation Reaction Mixture preparation 1. Prepare and Equilibrate TFF System start->preparation concentration 2. Concentrate Sample (Optional) preparation->concentration diafiltration 3. Perform Diafiltration (5-10 Diavolumes) concentration->diafiltration final_concentration 4. Concentrate to Final Volume diafiltration->final_concentration recovery 5. Recover Purified Retentate final_concentration->recovery analysis 6. Analyze Purity, Concentration, and DOL recovery->analysis end End: Purified Biomolecule-Cy5 Conjugate analysis->end

Application Note and Protocol: Determining the Degree of Labeling (DOL) with Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to determine the degree of labeling (DOL) of proteins or other amine-containing molecules conjugated with Bis-(N,N'-carboxyl-PEG4)-Cy5.

Introduction

This compound is a fluorescent dye featuring two carboxylic acid groups attached via polyethylene (B3416737) glycol (PEG) linkers to a Cyanine5 (Cy5) core. For conjugation to primary amines on target molecules like proteins or antibodies, these carboxyl groups are typically activated, for instance, as N-hydroxysuccinimide (NHS) esters. The PEG linkers enhance the solubility of the dye and provide spacing between the dye and the target molecule, which can help to preserve the biological activity of the conjugated molecule.

The Degree of Labeling (DOL) is a critical parameter for ensuring the quality and consistency of fluorescently labeled conjugates. It represents the average number of dye molecules conjugated to each target molecule. An optimal DOL is crucial: too low a DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potential interference with the biological function of the molecule. This protocol outlines the use of UV-Vis spectrophotometry to accurately determine the DOL.

Principle of DOL Calculation

The DOL is determined by measuring the absorbance of the purified conjugate at two specific wavelengths:

  • 280 nm: At this wavelength, both the protein and the Cy5 dye absorb light.

  • 650 nm: This is the maximum absorbance wavelength for the Cy5 dye, where the protein's absorbance is negligible.

By applying the Beer-Lambert law and correcting for the dye's absorbance at 280 nm, the concentrations of both the protein and the dye in the sample can be determined, allowing for the calculation of their molar ratio (the DOL).

Quantitative Data for DOL Calculation

The following table summarizes the essential quantitative data required for the DOL calculation.

ParameterSymbolValue
Molar Extinction Coefficient of Cy5 at 650 nmε_dye_250,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of IgG at 280 nmε_protein_203,000 M⁻¹cm⁻¹ (for a typical IgG)
Correction Factor (A₂₈₀ / A₆₅₀ for Cy5 dye)CF0.05
Molecular Weight of IgGMW_protein_~150,000 g/mol

Note: The molar extinction coefficient and molecular weight of your specific protein should be used for the most accurate results.

Experimental Protocols

Protein Labeling with NHS-activated this compound

This protocol assumes the use of a pre-activated Bis-NHS ester form of the dye.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester, dissolved in anhydrous DMSO

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., desalting column or size-exclusion chromatography)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Prepare a 10 mM stock solution of the dye in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a calculated molar excess of the reactive dye to the protein solution. A starting point could be a 10- to 20-fold molar excess of dye to protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted, free dye from the labeled protein conjugate using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Determining the Degree of Labeling

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Blank Measurement: Use the purification buffer to blank the spectrophotometer at both 280 nm and 650 nm.

  • Sample Measurement: Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample with buffer if necessary.

DOL Calculation
  • Calculate the concentration of the Cy5 dye ([Dye]): [Dye] (M) = A₆₅₀ / (ε_dye_ × path length) (The path length of a standard cuvette is 1 cm)

  • Calculate the absorbance of the protein at 280 nm (A_protein_): First, determine the absorbance contribution of the dye at 280 nm: A_dye at 280_ = A₆₅₀ × CF Then, subtract this from the total absorbance at 280 nm: A_protein_ = A₂₈₀ - A_dye at 280_

  • Calculate the concentration of the protein ([Protein]): [Protein] (M) = A_protein_ / (ε_protein_ × path length)

  • Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Visualizations

G cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis DOL Determination p1 Prepare Protein in Amine-Free Buffer p3 Combine Protein and Dye (Molar Excess) p1->p3 p2 Dissolve Dye-NHS Ester in DMSO p2->p3 p4 Incubate for 1 hour at Room Temperature p3->p4 p5 Purify Conjugate via Size-Exclusion Chromatography p4->p5 Reaction Complete p6 Measure Absorbance at 280 nm and 650 nm p5->p6 Purified Conjugate p7 Calculate Concentrations of Protein and Dye p6->p7 p8 Calculate DOL (Molar Ratio) p7->p8

Caption: Workflow for labeling and DOL determination.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG4-Cy5-PEG4-CO-NH-Protein (Stable Amide Bond) Protein->Conjugate + Dye This compound (Activated NHS Ester) Dye->Conjugate NHS_byproduct NHS Byproduct

Caption: Amine-reactive labeling chemistry.

Application Notes and Protocols for Imaging with Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-(N,N'-carboxyl-PEG4)-Cy5, a near-infrared (NIR) fluorescent dye, for targeted imaging applications. This document outlines the dye's properties, detailed protocols for conjugation, in vitro cell imaging, and in vivo animal imaging, with a specific focus on targeting the Human Epidermal Growth Factor Receptor 2 (HER2) in cancer research.

Introduction

This compound is a versatile fluorescent probe belonging to the cyanine (B1664457) dye family. Its emission spectrum in the near-infrared window (700-900 nm) allows for deep tissue penetration and reduced autofluorescence, making it an excellent choice for in vivo imaging.[1] The presence of two terminal carboxylic acid groups facilitates covalent conjugation to primary amines on targeting moieties, such as antibodies or peptides, via carbodiimide (B86325) chemistry. The polyethylene (B3416737) glycol (PEG) spacers enhance hydrophilicity and reduce non-specific binding.[2]

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing and executing successful imaging experiments.

PropertyValueReference
Molecular Weight 887.5 g/mol [2]
Excitation Maximum (λex) ~649 nm[2]
Emission Maximum (λem) ~667 nm[2]
Extinction Coefficient ~170,000 cm⁻¹M⁻¹[2]
Solubility Water, DMSO, DMF[2]
Reactive Group Carboxylic Acid[2]

Application: HER2-Targeted Tumor Imaging

Overexpression of the HER2 receptor is a hallmark of certain aggressive breast cancers and other malignancies.[3][4] Monoclonal antibodies, such as Trastuzumab, that specifically target the HER2 receptor can be conjugated with this compound to create a targeted imaging probe for the non-invasive visualization of HER2-positive tumors.[1]

HER2 Signaling Pathway

Upon ligand binding and dimerization with other HER family members, the HER2 receptor activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and differentiation.[5][6] An imaging probe targeting HER2 can help visualize the location and extent of tumors driven by this pathway.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER_dimer HER Dimerization (e.g., with HER3) HER2->HER_dimer Ligand Binding PI3K PI3K HER_dimer->PI3K Ras Ras HER_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

HER2 Signaling Pathway Diagram

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody (e.g., Trastuzumab)

This protocol describes the covalent attachment of the carboxylated dye to primary amines on an antibody using EDC/NHS chemistry.

Conjugation_Workflow start Start prepare_reagents Prepare Antibody, Dye, and Buffers start->prepare_reagents activate_dye Activate Carboxyl Groups (EDC/NHS) prepare_reagents->activate_dye conjugation Incubate Antibody with Activated Dye activate_dye->conjugation purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification characterization Characterize Conjugate (Spectrophotometry) purification->characterization end End characterization->end InVivo_Imaging_Workflow start Start tumor_induction Induce Tumor Xenografts in Mice start->tumor_induction probe_admin Administer Cy5-Conjugated Antibody (i.v.) tumor_induction->probe_admin invivo_imaging Perform Whole-Body Fluorescence Imaging probe_admin->invivo_imaging exvivo_analysis Ex Vivo Organ Imaging and Biodistribution invivo_imaging->exvivo_analysis data_quant Quantify Fluorescence Signal exvivo_analysis->data_quant end End data_quant->end

References

Application Notes and Protocols for the Conjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5 to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of fluorescent dyes to nanoparticles is a critical process for developing advanced diagnostic and therapeutic agents. This document provides a detailed protocol for the conjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5, a near-infrared cyanine (B1664457) dye, to amine-functionalized nanoparticles. The terminal carboxylic acid groups on the dye readily react with primary amine groups on the nanoparticle surface in the presence of a carbodiimide (B86325) activator, forming stable amide bonds. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the dye in aqueous media and can improve the biocompatibility of the final nanoparticle conjugate. This protocol is designed to be a starting point for researchers and can be optimized for specific nanoparticle systems.

Materials and Reagents

ReagentSupplierCatalog No. (Example)
This compoundBroadPharmBP-23033
Amine-functionalized NanoparticlesUser-defined-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-AldrichE7750
N-Hydroxysuccinimide (NHS)Sigma-Aldrich130672
2-(N-morpholino)ethanesulfonic acid (MES) BufferSigma-AldrichM3671
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher10010023
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Centrifugal Filter Units (e.g., Amicon Ultra)MilliporeSigmaUFC510024

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes a two-step carbodiimide crosslinking chemistry to conjugate the carboxyl groups of the dye to the amine groups on the nanoparticle surface.

1. Reagent Preparation:

  • MES Buffer (0.1 M, pH 6.0): Prepare a 0.1 M solution of MES and adjust the pH to 6.0 using 1 M NaOH.

  • EDC/NHS Solution: Immediately before use, prepare a solution containing 10 mg/mL of EDC and 10 mg/mL of NHS in cold, sterile deionized water.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL. Store protected from light.

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in MES buffer to a concentration of 1-10 mg/mL.

2. Activation of this compound: a. To 100 µL of the this compound stock solution, add 10 µL of the freshly prepared EDC/NHS solution. b. Incubate the mixture for 15-30 minutes at room temperature, protected from light, to activate the carboxyl groups.

3. Conjugation to Nanoparticles: a. Add the activated this compound solution to 1 mL of the nanoparticle suspension. b. Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C, with continuous gentle stirring or rotation, protected from light.

4. Quenching and Purification: a. To quench the reaction, add hydroxylamine (B1172632) to a final concentration of 10 mM and incubate for 15 minutes. b. Purify the Cy5-conjugated nanoparticles from unconjugated dye and excess reagents using centrifugal filtration. i. Add the reaction mixture to a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the nanoparticle size (e.g., 100 kDa). ii. Centrifuge according to the manufacturer's instructions. iii. Discard the flow-through and resuspend the nanoparticles in PBS (pH 7.4). iv. Repeat the washing step at least three times.

5. Storage:

  • Store the final Cy5-conjugated nanoparticle suspension at 4°C, protected from light. For long-term storage, consider sterile filtration and storage in a light-proof container.

G cluster_prep Reagent Preparation cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification cluster_final Final Product prep_dye Prepare this compound Stock Solution (DMSO) activation Incubate Dye with EDC/NHS (15-30 min, RT) prep_dye->activation prep_np Prepare Amine-Functionalized Nanoparticle Suspension (MES Buffer) conjugation Mix Activated Dye with Nanoparticles (2-4h RT or overnight 4°C) prep_np->conjugation prep_edc Prepare Fresh EDC/NHS Solution prep_edc->activation activation->conjugation quenching Quench Reaction (Hydroxylamine) conjugation->quenching centrifugation Purify via Centrifugal Filtration (Wash 3x with PBS) quenching->centrifugation final_product Cy5-Conjugated Nanoparticles centrifugation->final_product

Figure 1: Experimental workflow for the conjugation of this compound to amine-functionalized nanoparticles.

Protocol 2: Characterization of Cy5-Conjugated Nanoparticles

1. Spectrophotometric Analysis: a. Acquire the UV-Vis absorbance spectrum of the purified Cy5-conjugated nanoparticles from 250 nm to 750 nm. b. Confirm the presence of the Cy5 dye by observing the characteristic absorbance peak around 649 nm. c. Measure the fluorescence emission spectrum (excitation at ~649 nm) and confirm the emission maximum at ~667 nm.

2. Dynamic Light Scattering (DLS) and Zeta Potential: a. Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water). b. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument. c. Compare the results to the unconjugated nanoparticles to assess changes in size and surface charge post-conjugation.

3. Transmission Electron Microscopy (TEM): a. Prepare a dilute suspension of the nanoparticles. b. Deposit a drop of the suspension onto a TEM grid and allow it to dry. c. Image the nanoparticles to assess their morphology and confirm the absence of significant aggregation after conjugation.

4. Quantification of Conjugated Dye: a. Create a standard curve of the free this compound dye in a relevant buffer. b. Measure the absorbance of the Cy5-conjugated nanoparticle suspension at the dye's maximum absorbance (~649 nm). c. Use the standard curve to estimate the concentration of conjugated dye. The number of dye molecules per nanoparticle can be calculated if the nanoparticle concentration is known.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unconjugated Nanoparticlese.g., 100 ± 5e.g., < 0.2e.g., +30 ± 2
Cy5-Conjugated Nanoparticlese.g., 105 ± 6e.g., < 0.2e.g., +25 ± 3

Table 2: Spectroscopic Properties and Conjugation Efficiency

SampleAbsorbance Max (nm)Emission Max (nm)Dye:Nanoparticle Ratio (mol/mol)
Free this compound~649~667N/A
Cy5-Conjugated Nanoparticles~649~667e.g., 5:1

Applications and Further Considerations

Cy5-labeled nanoparticles are valuable tools for a wide range of biomedical applications. Their near-infrared fluorescence allows for deep tissue penetration and reduced autofluorescence, making them suitable for in vivo imaging.

Common Applications:

  • In Vitro Cellular Uptake: The internalization of Cy5-conjugated nanoparticles by cells can be visualized and quantified using confocal microscopy and flow cytometry.

  • In Vivo Biodistribution: The systemic distribution and tumor accumulation of intravenously injected nanoparticles can be tracked in animal models using non-invasive optical imaging.

  • Drug Delivery Monitoring: By co-encapsulating a therapeutic agent, the delivery of both the nanoparticle carrier and the drug can be monitored simultaneously.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Applications cluster_invivo In Vivo Applications np_synthesis Nanoparticle Synthesis (Amine-Functionalized) conjugation Cy5 Conjugation np_synthesis->conjugation characterization Physicochemical Characterization (DLS, Zeta, etc.) conjugation->characterization incubation Incubate Cells with Cy5-Nanoparticles characterization->incubation injection Systemic Injection of Cy5-Nanoparticles characterization->injection cell_culture Cell Culture cell_culture->incubation imaging Confocal Microscopy incubation->imaging flow_cytometry Flow Cytometry incubation->flow_cytometry animal_model Animal Model animal_model->injection optical_imaging Non-invasive Optical Imaging injection->optical_imaging biodistribution Biodistribution Analysis optical_imaging->biodistribution

Figure 2: Logical flow from nanoparticle synthesis to in vitro and in vivo applications.

Optimization and Troubleshooting:

  • Low Conjugation Efficiency: Increase the molar ratio of dye to nanoparticles, prolong the reaction time, or optimize the pH of the reaction buffer. Ensure the EDC/NHS solution is freshly prepared.

  • Nanoparticle Aggregation: Aggregation can occur due to changes in surface charge after conjugation. Ensure adequate washing steps and consider using a buffer with a higher ionic strength or adding a non-ionic surfactant.

  • Photostability: Cy5 is a relatively photostable dye, but exposure to intense light should be minimized during experiments to prevent photobleaching.

By following these protocols and considerations, researchers can successfully conjugate this compound to nanoparticles and characterize the resulting conjugates for their intended applications in biomedical research and drug development.

Application Notes and Protocols: Bis-(N,N'-carboxyl-PEG4)-Cy5 for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent probe designed for the labeling of biomolecules, enabling their visualization with advanced imaging techniques. This molecule features a Cy5 core, a cyanine (B1664457) dye well-suited for super-resolution microscopy, particularly for direct Stochastic Optical Reconstruction Microscopy (dSTORM). The terminal carboxylic acid groups provide a reactive handle for covalent conjugation to primary amines on target molecules, such as proteins and antibodies, through amide bond formation. The hydrophilic PEG4 (polyethylene glycol) spacer enhances solubility in aqueous media and minimizes steric hindrance, preserving the functionality of the labeled biomolecule.

This document provides detailed protocols for the use of this compound in super-resolution microscopy, from biomolecule conjugation to image acquisition.

Photophysical and Chemical Properties

The key properties of this compound are summarized in the table below. The Cy5 fluorophore is particularly advantageous for dSTORM due to its excellent photoswitching characteristics in the presence of specific imaging buffers.[1]

PropertyValueReference
Excitation Maximum (λex)~649 nm--INVALID-LINK--
Emission Maximum (λem)~667 nm--INVALID-LINK--
Molecular Weight~887.5 g/mol --INVALID-LINK--
SolubilityWater, DMSO, DMF--INVALID-LINK--
Reactive GroupCarboxylic Acid (-COOH)BroadPharm
Target Functional GroupPrimary Amines (-NH2)BroadPharm

Experimental Protocols

Protocol 1: Two-Step Labeling of Proteins with this compound using EDC/NHS Chemistry

This two-step protocol is recommended to minimize protein-protein polymerization by activating the dye's carboxyl groups first, followed by conjugation to the protein.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store aqueous stock solutions.

    • Dissolve this compound in DMSO or water to prepare a stock solution.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with EDC and Sulfo-NHS in Activation Buffer.

    • A molar excess of EDC and Sulfo-NHS over the dye is recommended. A starting point is a 1.5 to 2-fold molar excess.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Adjust the pH of the activated dye solution to 7.2-8.0 by adding Coupling Buffer.

    • Add the protein of interest to the activated dye solution. A molar excess of the dye over the protein is recommended to ensure efficient labeling. The optimal ratio should be determined empirically, but a starting point of 10-20 fold molar excess of dye to protein can be used.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted dye and reaction byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.
EDC Molar Excess (to dye)1.5 - 2 foldA slight excess is used to activate the carboxyl groups.
Sulfo-NHS Molar Excess (to dye)1.5 - 2 foldUsed to stabilize the activated intermediate.
Dye Molar Excess (to protein)10 - 50 foldA larger excess drives the reaction towards labeling the protein.
Activation pH4.5 - 6.0Optimal for EDC/NHS chemistry.
Coupling pH7.2 - 8.0Favorable for the reaction with primary amines.
Reaction Time (Coupling)2 hours at RT or overnight at 4°CLonger incubation at 4°C can be beneficial for sensitive proteins.
Protocol 2: dSTORM Imaging of Labeled Proteins

This protocol provides a general guideline for performing dSTORM imaging of cells labeled with this compound. The photoswitching of Cy5 is induced by a specific imaging buffer.[1]

Materials:

  • Cells labeled with this compound conjugated to a target-specific antibody or protein.

  • dSTORM imaging buffer (see composition below).

  • A super-resolution microscope equipped for dSTORM.

dSTORM Imaging Buffer Composition:

A common imaging buffer to induce photoswitching of Cy5 dyes contains a thiol and an oxygen scavenger system. A typical composition is:

  • Base Buffer: PBS or other suitable biological buffer.

  • Reducing Agent: 10-100 mM MEA (cysteamine) or β-mercaptoethanol (BME).

  • Oxygen Scavenger System: Glucose oxidase and catalase (e.g., GLOX system) or a commercial oxygen scavenger.

Procedure:

  • Sample Preparation:

    • Grow and prepare cells on high-precision coverslips suitable for microscopy.

    • Perform immunolabeling or other labeling procedures with the this compound conjugated probe.

    • Wash the cells thoroughly to remove unbound probes.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Replace the cell culture medium with the freshly prepared dSTORM imaging buffer.

    • Locate the region of interest using low-intensity illumination.

    • Switch to high-intensity laser illumination at ~640 nm to excite the Cy5 dye and induce photoswitching.

    • A low-intensity activation laser (e.g., 405 nm) can be used to promote the return of fluorophores from the dark state to the emissive state.

    • Acquire a time series of thousands of images (typically 10,000 to 50,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS).

  • Data Analysis:

    • Process the acquired image series with a suitable localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).

    • The software will identify and localize the individual blinking events with sub-diffraction precision.

    • Reconstruct the final super-resolved image from the list of localizations.

Visualizations

experimental_workflow cluster_labeling Protein Labeling Workflow dye This compound activated_dye Activated Dye (NHS-ester intermediate) dye->activated_dye Activation (15-30 min) edc_nhs EDC / Sulfo-NHS in Activation Buffer (pH 4.5-6.0) edc_nhs->activated_dye labeled_protein Labeled Protein Conjugate activated_dye->labeled_protein Coupling (pH 7.2-8.0) (2h RT or O/N 4°C) protein Target Protein (with primary amines) protein->labeled_protein quenching Quenching (e.g., Tris buffer) labeled_protein->quenching purification Purification (Desalting/Dialysis) quenching->purification final_product Purified Labeled Protein purification->final_product

Caption: Workflow for labeling a target protein with this compound.

dstorm_principle Principle of dSTORM Imaging cluster_process dSTORM Cycle ground_state Fluorophore (Ground State) excited_state Excited State ground_state->excited_state Excitation Laser (~640 nm) dark_state Long-Lived Dark State excited_state->dark_state Photoswitching (High laser power & imaging buffer) emission Fluorescence Emission (Single Molecule Detected) excited_state->emission dark_state->ground_state Spontaneous or Activation Laser (~405 nm) induced recovery reconstruction Image Reconstruction (Super-resolved image) emission->reconstruction

Caption: Simplified schematic of the dSTORM photoswitching principle for a single fluorophore.

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency of Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during conjugation reactions with Bis-(N,N'-carboxyl-PEG4)-Cy5, with a primary focus on overcoming low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent labeling reagent. It contains a Cyanine 5 (Cy5) fluorophore, a bright and stable dye that emits in the far-red spectrum (approx. 650-670 nm).[1] The Cy5 core is attached to two PEG4 (polyethylene glycol) linkers, which increases the reagent's solubility in aqueous buffers.[2] Each PEG linker is terminated with an N-hydroxysuccinimide (NHS) ester. This NHS ester is a reactive group that specifically and efficiently reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins and antibodies, to form a stable, covalent amide bond.[1][]

Q2: What is the primary cause of low or failed conjugation efficiency?

The most common reasons for low conjugation efficiency are related to the reaction conditions and the purity of the reagents. Key factors include incorrect buffer pH, the presence of amine-containing buffers (like Tris or glycine), hydrolysis of the NHS ester before it can react with the target molecule, and suboptimal molar ratios of dye to the target molecule.[4][5]

Q3: Why is the reaction buffer pH so critical for this conjugation?

The reaction between an NHS ester and a primary amine is highly pH-dependent.[4] For the reaction to proceed, the primary amine on the target molecule must be deprotonated (not carrying an extra hydrogen ion) to act as an effective nucleophile. This state is favored at a pH above the pKa of the amine. However, if the pH is too high (e.g., > 9.0), the NHS ester itself becomes unstable and rapidly hydrolyzes in water.[5][6] This hydrolysis reaction competes with the desired conjugation reaction, leading to a lower yield.[] Therefore, an optimal pH range of 8.0-9.0 is recommended to balance amine reactivity and NHS ester stability.[1][7]

Q4: Can I use a Tris or glycine (B1666218) buffer for my conjugation reaction?

No, you should strictly avoid buffers that contain primary amines, such as Tris (TBS) and glycine.[5][7] These buffer molecules will compete with your target protein or antibody for reaction with the Cy5 NHS ester, which will significantly reduce the labeling efficiency of your target molecule.[1] Recommended buffers are phosphate (B84403), bicarbonate, or borate (B1201080) buffers at the appropriate pH.[5]

Visualizing the Chemistry: Reaction and Hydrolysis

The diagram below illustrates the desired conjugation reaction between the Cy5 NHS ester and a protein's primary amine, as well as the competing hydrolysis reaction that deactivates the dye.

cluster_products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) Protein->Conjugate Conjugation (pH 8.0-9.0) Cy5_NHS Cy5-PEG-NHS Ester (Reactive Dye) Cy5_NHS->Conjugate Hydrolyzed_Dye Cy5-PEG-COOH (Inactive Dye) Cy5_NHS->Hydrolyzed_Dye Hydrolysis (competing reaction) NHS_leaving NHS (Byproduct) Water H₂O (Water) Water->Hydrolyzed_Dye

Caption: Chemical pathways for NHS-ester conjugation and hydrolysis.

Troubleshooting Guide for Low Conjugation Efficiency

This section provides a structured approach to diagnosing and solving common issues.

Problem Potential Cause Recommended Solution & Action Steps
Very Low or No Labeling 1. Incorrect Buffer Composition: Use of amine-containing buffers (e.g., Tris, glycine) or presence of amine contaminants (e.g., sodium azide (B81097) >0.02%).[1][5]Action: Exchange the biomolecule into a fresh, amine-free buffer like 1X PBS or 0.1 M sodium bicarbonate (pH 8.0-9.0) using dialysis or a desalting column.[1][7]
2. Incorrect pH: The reaction buffer pH is too low (<7.5) or too high (>9.5).[4]Action: Verify the pH of your 0.1 M sodium bicarbonate or phosphate buffer is within the optimal 8.0-9.0 range before starting the reaction.[1]
3. Hydrolyzed/Inactive Dye: The Cy5 NHS ester was prematurely hydrolyzed due to moisture or improper storage.Action: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[1] Avoid repeated freeze-thaw cycles of the dye stock.[] Always allow the vial to warm to room temperature before opening to prevent condensation.[1]
Lower than Expected Labeling 1. Suboptimal Molar Ratio: The molar excess of dye-to-biomolecule is too low.Action: Increase the molar ratio of Cy5 NHS ester to your target molecule. Perform a titration series to find the optimal ratio (e.g., 5:1, 10:1, 20:1 dye:protein).[1]
2. Low Biomolecule Concentration: The concentration of the protein/antibody is too low (< 2 mg/mL), favoring hydrolysis over conjugation.[7]Action: Concentrate your biomolecule solution to 2-10 mg/mL before starting the labeling reaction.[4][7]
3. Short Reaction Time: The incubation time was insufficient for the reaction to reach completion.Action: Increase the reaction time. Incubate for 1-2 hours at room temperature or overnight at 4°C.[]
Precipitation During Reaction 1. High Dye Concentration: The dye, dissolved in an organic solvent like DMSO, is causing the protein to precipitate when added.Action: Add the dye stock solution to the protein solution slowly while gently vortexing. Do not let the final concentration of organic solvent exceed 10% of the total reaction volume.
2. Protein Instability: The protein is not stable at the required pH or concentration.Action: Perform a buffer stability test for your protein at pH 8.0-9.0 before attempting conjugation. Consider adding a stabilizer if compatible.

Troubleshooting Decision Workflow

Use the following diagram to systematically diagnose the cause of poor conjugation results.

Start Start: Low Conjugation Efficiency CheckBuffer Is buffer amine-free (e.g., PBS, Bicarbonate) and at pH 8.0-9.0? Start->CheckBuffer CheckDye Was dye stock prepared fresh in anhydrous DMSO/DMF? CheckBuffer->CheckDye Yes FixBuffer Action: Buffer exchange your protein into the correct buffer and pH. CheckBuffer->FixBuffer No CheckConc Is protein concentration > 2 mg/mL? CheckDye->CheckConc Yes FixDye Action: Use a fresh vial of dye and prepare the stock solution just before use. CheckDye->FixDye No CheckRatio Did you try increasing the dye:protein molar ratio? CheckConc->CheckRatio Yes FixConc Action: Concentrate your protein to 2-10 mg/mL. CheckConc->FixConc No FixRatio Action: Perform a titration experiment with higher molar ratios (e.g., 10:1, 20:1). CheckRatio->FixRatio No Success Problem Likely Solved CheckRatio->Success Yes FixBuffer->CheckBuffer FixDye->CheckDye FixConc->CheckConc FixRatio->CheckRatio

Caption: A step-by-step decision tree for troubleshooting experiments.

Experimental Protocols

Protocol 1: Standard Antibody Conjugation

This protocol provides a starting point for labeling an antibody with this compound.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., 1X PBS). If the buffer contains Tris, glycine, or BSA, the antibody must be purified.[1]

    • Use a desalting column or dialysis to exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).[1]

    • Adjust the antibody concentration to 2-5 mg/mL.[7]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.[1]

    • Prepare a 10 mg/mL stock solution of the dye in high-quality, anhydrous DMSO. This solution should be prepared fresh for each experiment.[1]

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended.[1]

    • Add the calculated volume of the Cy5 stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[]

  • Purification of the Conjugate:

    • Remove unreacted, free dye by passing the reaction mixture through a gel filtration or size-exclusion chromatography column (e.g., a Zeba™ Spin Desalting Column, 7K MWCO).[1]

    • Collect the purified, fluorescently labeled antibody conjugate.

Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 7.[1]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 650 nm (A650).

    • Use the conjugation buffer as a blank.

  • Calculations:

    • Correction Factor (CF): Cy5 has some absorbance at 280 nm. The CF is used to correct the protein's absorbance reading. For Cy5, this value is approximately 0.05.

    • Corrected Protein Absorbance: A_protein = A_280 - (A_650 * CF)

    • Molar Concentration of Antibody: [Antibody] (M) = A_protein / ε_protein (where ε_protein is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is ~210,000 M-1cm-1).

    • Molar Concentration of Cy5: [Cy5] (M) = A_650 / ε_Cy5 (where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm, which is ~250,000 M-1cm-1).

    • Degree of Labeling (DOL): DOL = [Cy5] / [Antibody][1]

General Experimental Workflow

The following diagram outlines the complete process from preparation to final analysis.

Prep_Ab 1. Prepare Antibody (Buffer Exchange to pH 8.5, Concentrate) React 3. Conjugation Reaction (Mix and incubate 1-2h RT or 4°C O/N) Prep_Ab->React Prep_Dye 2. Prepare Dye Stock (Freshly dissolve in anhydrous DMSO) Prep_Dye->React Purify 4. Purify Conjugate (Size Exclusion Chromatography) React->Purify Analyze 5. Analyze Conjugate (Measure A280/A650, Calculate DOL) Purify->Analyze Store 6. Store Conjugate (-20°C, Protected from Light) Analyze->Store

References

Technical Support Center: Reducing Non-specific Binding of Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding (NSB) of Bis-(N,N'-carboxyl-PEG4)-Cy5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with Cy5 conjugates?

A1: Non-specific binding (NSB) of Cy5 conjugates can arise from several factors:

  • Hydrophobic Interactions: Cy5 is an inherently hydrophobic molecule, which can lead to non-specific interactions with various cellular components and surfaces.[1][2][3][4]

  • Electrostatic Interactions: The charge of the Cy5 dye and the target molecule can contribute to off-target binding.[2][5]

  • Fc Receptor Binding: When using antibody-Cy5 conjugates, the Fc region of the antibody can bind to Fc receptors on cells like monocytes and macrophages, leading to a signal that is independent of the target antigen.[6][7][8]

  • Dye Aggregation: At higher concentrations, fluorescent dyes can form aggregates that may bind non-specifically.

  • Suboptimal Staining Protocol: Inadequate blocking, excessive antibody/conjugate concentration, and insufficient washing can all contribute to high background signal.[9][10][11]

Q2: How does the Bis-(N,N'-carboxyl-PEG4) linker help in reducing non-specific binding?

A2: The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in mitigating non-specific binding through a mechanism often referred to as "PEG-fluorochrome shielding".[12] Here's how it works:

  • Steric Hindrance: The flexible PEG chains form a "cloud" around the Cy5 dye and the conjugated molecule.[13] This steric shield physically blocks non-specific interactions with other proteins and cell surfaces.[14]

  • Hydrophilicity: PEG is a hydrophilic polymer.[15] Its presence increases the overall hydrophilicity of the conjugate, counteracting the hydrophobic nature of the Cy5 dye and reducing non-specific hydrophobic binding.[1][4][16]

  • Reduced Immunogenicity: PEGylation can mask the conjugate from the immune system, reducing the likelihood of an immune response.[15]

Q3: I'm still observing high background despite using a PEGylated Cy5 conjugate. What could be the issue?

A3: Even with PEGylation, residual non-specific binding can occur. Common culprits include:

  • Incomplete Blocking: Your blocking step may not be sufficient to saturate all non-specific binding sites.

  • Incorrect Conjugate Concentration: Using too high a concentration of the this compound conjugate can lead to increased background.[9][17]

  • Inadequate Washing: Insufficient washing may not effectively remove all unbound conjugates.[9][18]

  • Autofluorescence: The biological sample itself may exhibit natural fluorescence, contributing to the background signal.[9][19]

  • Fixation-Induced Fluorescence: The fixation method, particularly with aldehyde-based fixatives, can induce autofluorescence.[9]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving sources of high background and non-specific binding.

Guide 1: Systematic Identification of the Source of Non-Specific Binding

This workflow will help you pinpoint the cause of the high background signal.

cluster_0 Troubleshooting Workflow for High Background A High Background Observed B Run Control Experiments A->B C Analyze Control Results B->C Compare with stained sample D Source: Autofluorescence C->D Unstained sample shows high signal E Source: Non-Specific Binding of Conjugate C->E Conjugate-only control shows high signal F Source: Suboptimal Protocol C->F Secondary antibody-only control shows high signal (for indirect methods) G Implement Corrective Actions D->G E->G F->G

Caption: A logical workflow to diagnose the source of high background fluorescence.

Experimental Protocol: Control Experiments

  • Unstained Control: Prepare a sample of your cells or tissue without any fluorescent label. Process it through the entire staining and imaging protocol. This will reveal the level of endogenous autofluorescence.[9]

  • Conjugate-Only Control (No Primary Antibody for indirect staining): If using an indirect detection method, prepare a sample and incubate it with only the Cy5-conjugated secondary antibody. This helps determine if the secondary antibody is binding non-specifically.

  • Isotype Control: For antibody-based applications, use an isotype control antibody of the same class and concentration as your primary antibody. This will indicate non-specific binding of the primary antibody itself.

Guide 2: Optimizing Your Staining Protocol

Once you have an idea of the source of the non-specific binding, you can optimize your protocol.

cluster_1 Protocol Optimization Steps Start High Background with Conjugate Step1 Optimize Blocking Step Start->Step1 Step2 Titrate Conjugate Concentration Step1->Step2 Step3 Enhance Washing Steps Step2->Step3 Step4 Modify Fixation/Permeabilization Step3->Step4 End Reduced Background Achieved Step4->End

Caption: Step-by-step guide to optimizing the experimental protocol for lower background.

Detailed Methodologies

1. Optimizing the Blocking Step

  • Choice of Blocking Agent: The ideal blocking agent depends on your sample and detection system.

Blocking AgentConcentrationIncubation Time & TempAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% in PBS/TBS1-2 hours at RT or overnight at 4°CSingle purified protein, good for phospho-protein detection.[20][21]Can have lot-to-lot variability.
Normal Serum (from the host species of the secondary antibody)5-10% in PBS/TBS1-2 hours at RTVery effective at blocking non-specific antibody binding.[18]Cannot be used if the primary and secondary antibodies are from the same species.
Non-fat Dry Milk3-5% in PBS/TBS1-2 hours at RTInexpensive and readily available.[20][21]Not recommended for phospho-protein detection or avidin-biotin systems.[21] May increase background in the 700nm channel.[22]
Commercial Blocking BuffersPer manufacturer's instructionsPer manufacturer's instructionsOptimized formulations, often protein-free options available to reduce cross-reactivity.[21][23]More expensive.
Phosphorothioate oligodeoxynucleotides (PS-ODN)VariesVariesEffective at blocking Cy5 binding to monocytes by targeting CD64.[6][7][8]Specific for certain cell types.
  • Protocol for Blocking:

    • After fixation and permeabilization (if required), wash the sample twice with wash buffer (e.g., PBS with 0.1% Tween-20).

    • Incubate the sample with your chosen blocking buffer for the recommended time and temperature. Ensure the sample is fully covered.

    • Proceed to the primary antibody or conjugate incubation step without washing out the blocking buffer (for some protocols). Alternatively, wash briefly before adding the primary antibody/conjugate.

2. Titrating the Conjugate Concentration

  • Rationale: Using an excessive concentration of the fluorescent conjugate is a common cause of high background.[9] Titration helps find the optimal concentration that provides a strong specific signal with minimal background.[17]

  • Protocol for Titration:

    • Prepare a series of dilutions of your this compound conjugate (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

    • Stain your samples with each dilution under the same conditions.

    • Image all samples using identical settings.

    • Analyze the images to determine the dilution that gives the best signal-to-noise ratio.

3. Enhancing Washing Steps

  • Importance: Thorough washing is critical to remove unbound conjugate.[9][18]

  • Recommendations:

    • Increase the number of washes (e.g., from 3 to 5).

    • Increase the duration of each wash (e.g., from 5 to 10 minutes).

    • Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer to help reduce non-specific interactions.[20]

4. Modifying Fixation and Permeabilization

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[9]

    • Optimization: Use the lowest effective concentration and shortest incubation time.

    • Alternatives: Consider organic solvents like cold methanol (B129727) or acetone, but be aware they can affect some epitopes.[9]

  • Permeabilization: For intracellular targets, use a gentle permeabilization agent like Triton X-100 or Saponin at the lowest effective concentration. Over-permeabilization can damage cell morphology and increase background.

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors contributing to signal and noise in fluorescence-based experiments and the strategies to improve the signal-to-noise ratio.

cluster_2 Factors Influencing Signal-to-Noise Ratio Signal Specific Signal SNR Signal-to-Noise Ratio Signal->SNR Increase Noise Background Noise Noise->SNR Decrease Target Target Abundance Target->Signal Affinity Conjugate Affinity Affinity->Signal NSB Non-Specific Binding NSB->Noise Autofluorescence Autofluorescence Autofluorescence->Noise Optimize Protocol Optimization (Blocking, Washing, Titration) Optimize->NSB Reduces PEG PEGylation PEG->NSB Reduces

Caption: Diagram showing the interplay of factors affecting the signal-to-noise ratio.

By systematically addressing these potential sources of non-specific binding, researchers can significantly improve the quality and reliability of their experimental data when using this compound conjugates.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-(N,N'-carboxyl-PEG4)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing the signal-to-noise ratio (SNR) in your experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Understanding this compound

This compound is a near-infrared (NIR) fluorescent dye featuring a Cy5 core flanked by two polyethylene (B3416737) glycol (PEG) linkers, each terminated with a carboxylic acid group.[1] The Cy5 core provides strong fluorescence in the far-red spectrum, which is advantageous for minimizing background autofluorescence from biological samples.[2] The hydrophilic PEG4 linkers enhance water solubility and are designed to reduce non-specific binding of the conjugate to surfaces and biomolecules, a critical factor in improving the signal-to-noise ratio.[1][3] The terminal carboxylic acid groups allow for covalent conjugation to primary amines on target molecules, such as proteins, antibodies, or peptides, via EDC/NHS chemistry.[4]

Photophysical Properties

Optimizing experimental parameters requires a solid understanding of the dye's characteristics. While conjugation can slightly alter these properties, the following table summarizes the key photophysical parameters of the parent Cy5 dye and a comparable PEGylated Cy5 derivative.

Spectroscopic PropertyStandard Cy5Cy5-PEG4-acid
Excitation Maximum (λex) ~646-651 nm[5][6]~646 nm[4]
Emission Maximum (λem) ~662-671 nm[5][6]~662 nm[4]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[6][7]~232,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) ~0.2[6]Not explicitly reported, but a similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[2]
Fluorescence Lifetime (τ) ~1.0 ns in water[8]~2.4 ns (for a Cy5-labeled dsDNA, indicating environmental sensitivity)[9]

Troubleshooting Guides

This section addresses common problems encountered during the conjugation of this compound and subsequent fluorescence imaging experiments.

Issue 1: Low Conjugation Efficiency

You observe a low yield of your fluorescently labeled target molecule after the conjugation reaction and purification.

Potential Cause Recommended Solution
Hydrolysis of EDC or NHS Use fresh, anhydrous EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture condensation.[10]
Incompatible Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates. Use an amine-free buffer such as MES for the activation step (pH 4.5-6.0) and a phosphate (B84403) or borate (B1201080) buffer for the coupling step (pH 7.2-8.5).[10][11]
Suboptimal pH Ensure the activation of the carboxyl group with EDC/NHS is performed at pH 4.5-6.0. The subsequent reaction with the primary amine on your target molecule is most efficient at pH 7.2-8.5.[12]
Insufficient Reagent Concentration Optimize the molar ratio of EDC and NHS to the carboxyl groups of the dye. A slight excess of NHS (e.g., 1.5-2 fold) over EDC can improve efficiency.[13]
Issue 2: High Background in Fluorescence Imaging

Your images display high, non-specific fluorescence, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Non-specific Binding of the Conjugate Increase the number and duration of washing steps after incubation with the fluorescent conjugate.[11] Incorporate a mild detergent like Tween-20 in the wash buffers.
Insufficient Blocking Use an appropriate blocking buffer (e.g., 5% BSA or serum from the species of the secondary antibody) and increase the blocking incubation time.[11]
High Concentration of Labeled Molecule Titrate the concentration of your fluorescently labeled molecule to find the optimal balance between specific signal and background.
Autofluorescence of Sample Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a longer wavelength excitation and emission filter set if possible.
Aggregation of the Conjugate Purify the conjugate using size-exclusion chromatography to remove any aggregates formed during conjugation or storage.[14][15]
Issue 3: Low Fluorescent Signal

The specific fluorescent signal from your target is weak, making it difficult to distinguish from the background.

Potential Cause Recommended Solution
Photobleaching Minimize the exposure of your sample to excitation light. Use an antifade mounting medium. If possible, use a lower excitation intensity and a more sensitive detector.
Fluorescence Quenching A high degree of labeling can lead to self-quenching of the Cy5 dye.[16][17] Aim for an optimal degree of labeling (DOL) of 2-4 for antibodies.
Incorrect Imaging Settings Ensure your microscope's excitation and emission filters are appropriate for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Low Abundance of Target If your target is known to have low expression, consider using a signal amplification method, such as a secondary antibody conjugated with multiple fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the PEG4 linkers in this compound?

A1: The polyethylene glycol (PEG) linkers serve two primary purposes. First, they increase the hydrophilicity of the Cy5 dye, improving its solubility in aqueous buffers commonly used in biological experiments.[4] Second, the PEG chains act as a "shield," which can reduce non-specific binding of the dye-conjugate to proteins and cell surfaces, thereby improving the signal-to-noise ratio.[18]

Q2: What are the best practices for the EDC/NHS conjugation reaction with this compound?

A2: For successful conjugation, it is crucial to use anhydrous reagents and amine-free buffers for the activation step. The reaction is typically a two-step process: first, the carboxyl groups on the dye are activated with EDC and NHS at a pH of 4.5-6.0. Then, the amine-containing molecule is added, and the pH is raised to 7.2-8.5 for the coupling reaction to form a stable amide bond.[12]

Q3: The molecule has two carboxyl groups. Could this lead to cross-linking and aggregation of my protein?

A3: Yes, the bifunctional nature of this compound presents a risk of intermolecular cross-linking, which can lead to protein aggregation.[10] To minimize this, it is important to carefully control the stoichiometry of the reaction. Using a molar excess of the target protein relative to the dye can favor the formation of singly-labeled proteins. Additionally, performing the conjugation reaction at a lower protein concentration can reduce the likelihood of intermolecular cross-linking.[3]

Q4: How do I purify my protein after conjugation with this compound?

A4: Size-exclusion chromatography (SEC) is a common and effective method for purifying antibody-dye conjugates.[14][15] This technique separates molecules based on their size, allowing for the removal of unreacted dye and any small molecule byproducts from the larger, labeled protein. It can also help to remove protein aggregates.

Q5: What is the optimal degree of labeling (DOL) for an antibody conjugated with this compound?

A5: The optimal DOL depends on the specific application. However, for Cy5, a high degree of labeling can lead to significant fluorescence quenching, where the dye molecules interact with each other and become less fluorescent.[16][17] For antibodies, a DOL of 2 to 4 is often recommended to achieve a bright signal without significant quenching.[17] It is advisable to perform a titration to determine the optimal dye-to-protein ratio for your specific experiment.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation using EDC/NHS Chemistry

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for your specific antibody.

Materials:

  • This compound

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Antibody Preparation:

    • Dialyze the antibody against Coupling Buffer (PBS, pH 7.4) to remove any amine-containing preservatives.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Dye:

    • In a microcentrifuge tube, combine the desired amount of this compound with Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS over the dye.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated dye mixture to the prepared antibody solution. A 10 to 20-fold molar excess of the dye over the antibody is a good starting point for optimization.

    • Incubate for 2 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is the largest molecule.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 650 nm.

Protocol 2: Quality Control of the Conjugate by UV-Vis Spectroscopy

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Cy5 (M) = A₆₅₀ / ε_Cy5 (where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm, ~250,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein (where CF is the correction factor for Cy5 absorbance at 280 nm, typically ~0.05, and ε_protein is the molar extinction coefficient of your protein at 280 nm).

  • Calculate the Degree of Labeling (DOL):

    • DOL = (Concentration of Cy5) / (Protein Concentration).

Visualizations

Troubleshooting_Workflow cluster_conjugation Conjugation Issues cluster_imaging Imaging Issues Low_Yield Low Conjugation Yield Check_Reagents Check Reagent Activity (EDC/NHS Hydrolysis) Low_Yield->Check_Reagents Check_Buffer Verify Buffer Compatibility (Amine-free, pH) Low_Yield->Check_Buffer Optimize_Ratio Optimize Molar Ratios (Dye:EDC:NHS:Protein) Low_Yield->Optimize_Ratio Aggregation Aggregation Observed Control_Stoichiometry Control Stoichiometry (Excess Protein) Aggregation->Control_Stoichiometry Lower_Concentration Lower Protein Concentration Aggregation->Lower_Concentration High_Background High Background Increase_Washing Increase Washing Steps High_Background->Increase_Washing Optimize_Blocking Optimize Blocking High_Background->Optimize_Blocking Titrate_Conjugate Titrate Conjugate Concentration High_Background->Titrate_Conjugate Low_Signal Low Signal Check_Filters Check Microscope Filters Low_Signal->Check_Filters Antifade Use Antifade Mountant Low_Signal->Antifade Optimize_DOL Optimize Degree of Labeling (Avoid Quenching) Low_Signal->Optimize_DOL

Caption: Troubleshooting workflow for common issues.

Conjugation_Pathway Dye This compound EDC_NHS EDC + Sulfo-NHS (pH 4.5-6.0) Dye->EDC_NHS Activation Activated_Dye NHS-ester Activated Dye EDC_NHS->Activated_Dye Protein Protein-NH2 Activated_Dye->Protein Coupling (pH 7.2-8.5) Byproducts NHS + Urea byproduct Activated_Dye->Byproducts Conjugate Protein-Cy5 Conjugate Protein->Conjugate

Caption: EDC/NHS conjugation pathway.

SNR_Logic cluster_signal Signal Enhancement cluster_noise Noise Reduction Goal Optimize Signal-to-Noise Ratio Increase_Signal Increase Signal Goal->Increase_Signal Decrease_Noise Decrease Noise Goal->Decrease_Noise Optimal_DOL Optimal Degree of Labeling Increase_Signal->Optimal_DOL Bright_Fluorophore High Quantum Yield & Extinction Coeff. Increase_Signal->Bright_Fluorophore Correct_Filters Matching Excitation/Emission Filters Increase_Signal->Correct_Filters Reduce_Nonspecific_Binding Reduce Non-specific Binding (PEGylation, Blocking, Washing) Decrease_Noise->Reduce_Nonspecific_Binding Reduce_Autofluorescence Reduce Autofluorescence (Far-red Dye) Decrease_Noise->Reduce_Autofluorescence Reduce_Photobleaching Reduce Photobleaching (Antifade, Low Exposure) Decrease_Noise->Reduce_Photobleaching

Caption: Key factors for optimizing SNR.

References

solving aggregation issues with Bis-(N,N'-carboxyl-PEG4)-Cy5 labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-(N,N'-carboxyl-PEG4)-Cy5 Labeled Proteins

Welcome to the technical support center for troubleshooting aggregation issues with this compound labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the labeling, purification, and storage of proteins conjugated with this specific fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with this compound?

Aggregation of proteins after fluorescent dye labeling is a common issue that can stem from several factors:

  • Increased Surface Hydrophobicity : The addition of a hydrophobic dye molecule like Cy5 can increase the overall hydrophobicity of the protein surface. This can lead to stronger intermolecular hydrophobic interactions, causing the proteins to clump together.[1]

  • High Dye-to-Protein Ratio : Using a high molar ratio of dye to protein increases the likelihood of multiple dye molecules attaching to a single protein.[1] This significantly raises surface hydrophobicity and can lead to precipitation.[2]

  • Protein Destabilization : The labeling process itself, which includes chemical reactions and purification steps, can partially denature or destabilize the protein.[1] This may expose the protein's hydrophobic core, making it more prone to aggregation.

  • Suboptimal Buffer Conditions : The pH, ionic strength, and temperature of the buffer used during and after labeling are critical for protein stability. If these conditions are not optimal, the protein can become more susceptible to aggregation.[1][3]

  • Location of the Dye : If the dye attaches to a site on the protein that is critical for proper folding or for interactions with other proteins, it can lead to misfolding and subsequent aggregation.[1]

Q2: What is the role of the PEG4 linker in this dye, and can it contribute to aggregation?

The PEG4 (polyethylene glycol, 4-unit) linker is included in the dye's structure to impart hydrophilicity, which generally helps to increase the solubility of the labeled protein in aqueous media.[4][5] PEGylation is a widely used strategy to enhance protein stability, reduce aggregation, and prolong circulation time in vivo.[6][7][8]

However, while PEGylation is typically a stabilizing modification, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that may promote aggregation.[9] The length of the PEG chain can also influence these interactions.

Q3: How can I minimize protein aggregation during the labeling reaction itself?

Optimizing the labeling conditions is the first line of defense against aggregation:

  • Control the Dye-to-Protein Ratio : Aim for a low dye-to-protein molar ratio. An ideal starting point is a 1:1 ratio to minimize the addition of excessive hydrophobicity.[1][2] You should perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing significant aggregation.

  • Optimize Reaction Buffer : Screen different buffer conditions. Adjust the pH to be 1-2 units away from your protein's isoelectric point (pI) to maintain surface charge and repulsion.[10] Also, test a range of salt concentrations (e.g., 50-250 mM) to shield electrostatic interactions.[1][3]

  • Control Reaction Temperature and Time : Perform the labeling reaction at a lower temperature, such as 4°C, to minimize the risk of protein unfolding.[1] While the reaction will be slower, this can favor controlled modification over aggregation. Keep the reaction time as short as possible.

Q4: My labeled protein looks fine initially but aggregates during storage. What can I do?

Proper storage is crucial for the long-term stability of labeled proteins:

  • Optimal Storage Buffer : Your storage buffer should be optimized for your specific protein. This may involve screening for the ideal pH and ionic strength.

  • Use of Additives/Excipients : The inclusion of certain additives can significantly enhance stability.[9] Consider the following:

    • Cryoprotectants : Adding glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 25-50% can prevent the formation of damaging ice crystals during freezing at -20°C.[11][12]

    • Reducing Agents : For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent oxidation-induced aggregation.[10]

    • Detergents : Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize proteins without denaturing them.[10]

  • Storage Temperature : For short-term storage (days to weeks), 4°C may be sufficient.[11] For long-term storage, flash-freezing aliquots in liquid nitrogen and storing at -80°C is often the best method to prevent degradation from repeated freeze-thaw cycles.[10][12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and solving aggregation issues.

Problem 1: Protein precipitates immediately after the labeling reaction.
Potential Cause Recommended Solution
High Dye-to-Protein Ratio Reduce the molar excess of the dye in the reaction. Start with a 1:1 molar ratio and perform a titration to find the optimal balance between labeling efficiency and protein stability.[1][2]
Unfavorable Buffer Conditions Screen different pH values (1-2 units away from the protein's pI) and salt concentrations (50-250 mM).[10]
Protein Instability at Reaction Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein unfolding.[1]
Organic Solvent from Dye Stock Minimize the amount of organic solvent (like DMSO or DMF) introduced from the dye stock solution, as it can denature the protein.[2]
Problem 2: Labeled protein is soluble after purification but aggregates over time.
Potential Cause Recommended Solution
Suboptimal Storage Buffer Re-evaluate the storage buffer. Screen for optimal pH and ionic strength. Consider using a protein stabilizing cocktail.[11]
Oxidation If the protein has surface-exposed cysteines, add a reducing agent like DTT or TCEP to the storage buffer.[10]
Freeze-Thaw Cycles Aliquot the labeled protein into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can degrade proteins.[11]
High Protein Concentration Store the protein at a lower concentration if possible. If a high concentration is necessary, screen for stabilizing excipients like glycerol, sugars, or non-detergent sulfobetaines.[10]

Experimental Protocols & Methodologies

Protocol 1: Method for Quantifying Protein Aggregation

Several techniques can be used to detect and quantify protein aggregation.[13][14]

Technique Principle Information Gained
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution of particles in solution, allowing for the detection of aggregates from oligomers to larger species.[14]
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with a porous resin.Can resolve and quantify monomers, dimers, and higher-order aggregates under native conditions.[15][16]
Native PAGE Separates proteins in their native, folded state based on size and charge.Can visualize the presence of different oligomeric states and aggregates.[17]
UV-Vis Spectroscopy (Aggregation Index) Measures the ratio of absorbance at 280 nm (protein) to 350 nm (light scattering by aggregates).A simple and rapid method to detect the presence of light-scattering aggregates.[15]
Protocol 2: Standard Labeling Workflow

This protocol outlines a typical workflow for labeling a protein with an amine-reactive dye and highlights steps where aggregation can occur.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage p Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) r Add Dye to Protein Solution (Control Molar Ratio) Incubate at 4°C or RT p->r d Dissolve this compound in Anhydrous DMSO d->r q Quench Reaction (e.g., with Tris or Hydroxylamine) r->q pu Remove Unconjugated Dye (Desalting or Dialysis) q->pu a Characterize Labeled Protein (Spectroscopy, SEC, DLS) pu->a s Store in Optimized Buffer (Add Cryoprotectants) -80°C Aliquots a->s agg1 High Risk: High dye ratio, wrong pH agg1->r agg2 High Risk: Suboptimal buffer, concentration agg2->pu agg3 High Risk: Freeze-thaw cycles, wrong buffer agg3->s

Caption: Workflow for protein labeling with potential aggregation points highlighted.

Signaling Pathways and Logical Relationships

Troubleshooting Logic Flow

When encountering aggregation, a logical troubleshooting process is essential. The following diagram illustrates a decision-making workflow to diagnose and solve the issue.

G cluster_detection Detection Point cluster_reaction During/Post-Labeling cluster_storage During Storage/Handling cluster_solution Solution start Aggregation Observed detection When is aggregation occurring? start->detection check_ratio Check Dye:Protein Ratio detection->check_ratio During Reaction check_storage_buffer Check Storage Buffer detection->check_storage_buffer During Storage check_buffer Check Reaction Buffer (pH, Salt) check_ratio->check_buffer check_temp Check Reaction Temp check_buffer->check_temp solution Implement Optimized Conditions (Lower Ratio, New Buffer, Additives, Aliquoting) check_temp->solution check_additives Add Stabilizing Excipients? check_storage_buffer->check_additives check_concentration Check Protein Concentration check_additives->check_concentration check_freeze_thaw Review Freeze-Thaw Cycles check_concentration->check_freeze_thaw check_freeze_thaw->solution

Caption: A decision tree for troubleshooting protein aggregation issues.

References

Technical Support Center: EDC/NHS Coupling to Carboxylated Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to couple amine-containing molecules to carboxylated dyes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using both EDC and NHS in the coupling reaction?

A1: EDC is a zero-length crosslinker that activates carboxyl groups to form an amine-reactive O-acylisourea intermediate.[1][2][3] This intermediate can directly react with primary amines to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can be quickly hydrolyzed, which regenerates the carboxyl group and reduces coupling efficiency.[1][2][3][4] NHS (or its water-soluble analog, Sulfo-NHS) is added to stabilize this intermediate by converting it into a more stable NHS ester.[2][4][5] This NHS ester is more resistant to hydrolysis and reacts efficiently with primary amines at physiological pH to form the desired amide bond, thereby increasing the overall coupling yield.[2][3][4][6]

Q2: What is the difference between a one-step and a two-step coupling protocol?

A2: In a one-step protocol , the carboxylated dye, the amine-containing molecule, EDC, and NHS are all mixed together in a single reaction. This method is simpler but can lead to unwanted protein-protein crosslinking if the protein contains both carboxyl and amine groups.[1]

In a two-step protocol , the carboxylated dye is first activated with EDC and NHS.[1][4][5] Excess EDC and byproducts are then removed before the amine-containing molecule is added.[1][4] This prevents the activation of carboxyl groups on the target molecule (e.g., a protein), minimizing self-conjugation and polymerization.[4][5] The two-step method generally results in higher coupling yields and is recommended when working with molecules that have both carboxyl and amine groups.[4]

Q3: What are the optimal pH conditions for the reaction?

A3: The optimal pH varies for the two main stages of the reaction.

  • Activation Step (Carboxyl Activation with EDC/NHS): This step is most efficient in an acidic environment, typically between pH 4.5 and 7.2 .[1][2][4] A common choice is MES buffer at pH 6.0.[1][4][5]

  • Coupling Step (NHS Ester Reaction with Amine): The reaction of the NHS-activated dye with primary amines is most efficient at a slightly basic pH, typically between pH 7.2 and 8.5 .[1][7][8] This is because the primary amine needs to be in its non-protonated form to be reactive.[9]

For two-step protocols, it is best to perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-8.5 for the coupling step with the amine-containing molecule.[1]

Q4: Which buffers should I use and which should I avoid?

A4: It is critical to use buffers that do not contain competing functional groups.

  • Recommended Buffers: For the activation step, MES buffer is highly recommended.[1][2][4] For the coupling step, phosphate-buffered saline (PBS), borate, or carbonate buffers are suitable.[8][10]

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) must be avoided as they will compete with the reaction, significantly reducing conjugation efficiency.[4][9][10][11]

Q5: How should I store and handle EDC and NHS reagents?

A5: Both EDC and NHS are moisture-sensitive.[4] They should be stored at –20°C in a desiccated container.[4] Before use, the reagents should be allowed to equilibrate to room temperature before opening the vials to prevent condensation.[1][3][4] Solutions of EDC and NHS should be prepared immediately before use as they are prone to hydrolysis.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Coupling Efficiency Inactive Reagents: EDC and/or NHS have been hydrolyzed due to improper storage or handling.Use fresh, high-quality EDC and NHS. Ensure they are stored in a desiccator at -20°C and warmed to room temperature before opening.[1][4] Prepare solutions immediately before use.[4]
Incorrect Buffer Composition: Presence of primary amines (Tris, glycine) or carboxylates in the reaction buffer.Use appropriate buffers such as MES for activation and PBS or Borate for coupling.[1][4][10] Ensure all components are free from extraneous amines or carboxyls.[11]
Suboptimal pH: The pH of the activation or coupling step is outside the optimal range.For the two-step protocol, use a pH of 4.5-7.2 for activation and adjust to 7.2-8.5 for coupling.[1] Verify the pH of your buffers.
Hydrolysis of Intermediate: The O-acylisourea or NHS-ester intermediate hydrolyzed before reacting with the amine.Ensure the reaction is performed promptly after adding reagents. The half-life of NHS esters decreases significantly as pH increases (e.g., 10 minutes at pH 8.6 and 4°C).[8] Consider increasing the concentration of the amine-containing molecule.
Insufficient Reagent Concentration: The molar ratio of EDC/NHS to the carboxylated dye is too low.Optimize the molar ratio of dye to EDC and NHS. A molar excess of EDC/NHS is typically required.[]
Precipitation or Aggregation of Dye/Conjugate Crosslinking: In a one-step reaction, EDC can cause crosslinking between molecules that contain both amines and carboxyls (e.g., proteins), leading to aggregation.[13]Switch to a two-step protocol. This involves activating the carboxylated dye first, removing excess EDC, and then adding the amine-containing molecule.[4][5]
High Degree of Labeling (DOL): Excessive labeling can lead to changes in protein solubility and cause precipitation.[10]Optimize the molar ratio of dye to the target molecule. Try different ratios to find the optimal DOL that maintains solubility and functionality.[10]
Solvent Issues: The dye may be poorly soluble in the aqueous buffer.For dyes that are not water-soluble, dissolve them first in a small amount of an organic solvent like DMSO or DMF before adding them to the reaction buffer.[7]
Inconsistent Results Variable Reagent Activity: Reagents may have degraded over time or between experiments.Aliquot reagents upon receipt and store them properly in a desiccator. Use fresh aliquots for each experiment.
Incomplete Removal of Interfering Substances: Contaminants from previous steps (e.g., ammonium (B1175870) sulfate, Tris from protein purification) are present.Ensure the amine-containing molecule is thoroughly dialyzed or purified into an appropriate, non-reactive buffer before starting the conjugation.[10][11]
High Background Fluorescence Unreacted Free Dye: Inadequate purification after the coupling reaction.Purify the conjugate thoroughly using methods like gel filtration, dialysis, or chromatography to remove all non-covalently bound dye.[7][11]

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol for Carboxylated Dyes

This protocol is a general guideline and may require optimization for specific dyes and biomolecules.

Materials:

  • Carboxylated Dye

  • Amine-containing molecule (e.g., protein, antibody, oligonucleotide)

  • Activation Buffer: 0.1 M MES, pH 6.0[1][5]

  • Coupling Buffer: 100 mM Phosphate Buffer (or PBS), pH 7.2-7.5[1]

  • EDC (MW: 191.7)

  • Sulfo-NHS (MW: 217.14)

  • Quenching Solution (Optional): 1 M Tris-HCl, Glycine, or Hydroxylamine, pH 7.4[1]

  • Purification column (e.g., desalting or gel filtration column)

Procedure:

Step 1: Activation of Carboxylated Dye

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.[1][4]

  • Dissolve the carboxylated dye in the Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Add the EDC and Sulfo-NHS solutions to the dye solution. A typical starting point is a 2-5 mM final concentration of Sulfo-NHS and 2 mM of EDC.[1]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1][4]

Step 2: Removal of Excess Activation Reagents

  • Remove the excess EDC and Sulfo-NHS. This is a critical step to prevent polymerization of the amine-containing molecule.

  • This can be achieved by:

    • Using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the Coupling Buffer.[1]

    • For particles or microspheres, pelleting them by centrifugation and washing 2-3 times with the Coupling Buffer.[4][5]

Step 3: Coupling to Amine-Containing Molecule

  • Immediately after purification, add the amine-containing molecule (dissolved in Coupling Buffer) to the activated dye.

  • The molar ratio of the dye to the amine-containing molecule should be optimized, but a starting point of 10:1 to 20:1 can be used.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][7]

Step 4: Quenching the Reaction (Optional but Recommended)

  • To stop the reaction and quench any remaining active NHS esters, add a quenching solution to a final concentration of 10-50 mM.[1]

  • Incubate for 15-30 minutes at room temperature.

Step 5: Final Purification

  • Remove unreacted dye and quenching reagents by purifying the final conjugate.

  • Use a suitable method such as gel filtration, dialysis, or chromatography.[11] The purified conjugate can then be stored in an appropriate buffer.

Visualizations

EDC_NHS_Coupling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Coupling cluster_step4 Step 4: Quenching & Purification Carboxyl_Dye Carboxylated Dye in MES Buffer (pH 6.0) EDC_NHS Add EDC + NHS (Freshly Prepared) Carboxyl_Dye->EDC_NHS 1 Activation Incubate 15-30 min, RT (Forms NHS-Ester) EDC_NHS->Activation 2 Purify Remove Excess EDC/NHS (Desalting Column) Activation->Purify 3 Activated_Dye Activated Dye (NHS-Ester) Purify->Activated_Dye Amine_Molecule Add Amine-Molecule in PBS (pH 7.2-8.5) Coupling Incubate 2h RT or O/N 4°C (Forms Amide Bond) Amine_Molecule->Coupling 4 Quench Quench Reaction (e.g., Tris, Glycine) Coupling->Quench 5 Final_Purify Final Purification (Gel Filtration) Quench->Final_Purify 6 Final_Product Purified Dye Conjugate Final_Purify->Final_Product 7 Troubleshooting_Logic Start Low Coupling Efficiency? Check_Reagents Are EDC/NHS fresh & handled correctly? Start->Check_Reagents Yes Reagent_Sol Solution: Use fresh reagents, warmed to RT before opening. Check_Reagents->Reagent_Sol No Check_Buffer Is buffer free of amines/carboxyls? Check_Reagents->Check_Buffer Yes Success Problem Resolved Reagent_Sol->Success Buffer_Sol Solution: Use MES for activation and PBS/Borate for coupling. Check_Buffer->Buffer_Sol No Check_pH Is pH optimal? (Activation: 4.5-7.2, Coupling: 7.2-8.5) Check_Buffer->Check_pH Yes Buffer_Sol->Success pH_Sol Solution: Verify and adjust buffer pH accordingly. Check_pH->pH_Sol No Check_Protocol Using one-step with protein? Check_pH->Check_Protocol Yes pH_Sol->Success Protocol_Sol Solution: Switch to a two-step protocol to avoid aggregation. Check_Protocol->Protocol_Sol Yes (Aggregation issue) Check_Protocol->Success No Protocol_Sol->Success

References

Technical Support Center: Improving the Stability of Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Bis-(N,N'-carboxyl-PEG4)-Cy5 conjugates during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound conjugates?

A1: The stability of your this compound conjugates can be influenced by several factors, including:

  • Photostability: Cyanine (B1664457) dyes like Cy5 are susceptible to photobleaching upon exposure to light, especially high-intensity light sources used in fluorescence microscopy.

  • Chemical Stability: The chemical environment, particularly pH and the presence of certain reactive species, can lead to the degradation of the Cy5 dye. For instance, Cy5 is known to be less stable in highly basic conditions (pH > 8).[1]

  • Conjugate Integrity: The stability of the linkage between the dye-PEG linker and the biomolecule is crucial. This is largely dependent on the success of the conjugation chemistry and the stability of the resulting bond.

  • Storage Conditions: Temperature, buffer composition, and exposure to light during storage can all impact the long-term stability of the conjugate.

  • Protein Aggregation: The conjugation process itself can sometimes induce aggregation of the target protein, which can affect its function and the overall stability of the conjugate.

Q2: How can I improve the photostability of my Cy5 conjugates during imaging experiments?

A2: To minimize photobleaching of your Cy5 conjugates, consider the following strategies:

  • Use Antifade Reagents: Incorporate commercially available antifade mounting media or solution additives into your imaging buffer. These reagents often contain triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox, which can dramatically enhance fluorophore photostability.[2]

  • Oxygen Scavenging Systems: Employ an oxygen-scavenging system, such as glucose oxidase and catalase (GOX/CAT), in your imaging buffer to reduce the formation of reactive oxygen species that contribute to photobleaching.

  • Minimize Light Exposure: Limit the exposure of your sample to the excitation light by using neutral density filters, reducing laser power, and minimizing exposure times.

  • Optimize Imaging Settings: Use a sensitive detector and appropriate filter sets to maximize signal collection while minimizing the required excitation intensity.

Q3: What are the optimal storage conditions for this compound conjugates?

A3: Proper storage is critical for maintaining the stability of your conjugates.[3] Here are some general guidelines:

  • Temperature: For short-term storage (days to weeks), 4°C is often suitable. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[3][4]

  • Protection from Light: Cy5 is light-sensitive, so always store your conjugates in the dark, for example, by using amber vials or wrapping tubes in aluminum foil.[3][4]

  • Buffer Composition: Store your conjugates in a buffer that is optimal for the stability of the target biomolecule, typically a physiological pH range (e.g., PBS pH 7.4). Avoid buffers containing primary amines if you are working with the NHS ester form of the dye.

  • Additives: Consider adding stabilizing agents such as bovine serum albumin (BSA) at a concentration of 5-10 mg/mL or glycerol (B35011) (up to 50%) for long-term storage at -20°C.[3] To prevent microbial growth, 0.01-0.03% sodium azide (B81097) can be added, but be aware of its incompatibility with some downstream applications and HRP-conjugated antibodies.[4]

Q4: I am observing low fluorescence signal from my conjugate. What could be the cause?

A4: Low fluorescence signal can stem from several issues:

  • Inefficient Labeling: The conjugation reaction may not have been optimal. This could be due to an incorrect pH of the reaction buffer, the presence of competing primary amines (e.g., Tris buffer), or a low dye-to-protein molar ratio.

  • Photobleaching: The sample may have been exposed to excessive light during handling or imaging.

  • Degradation of the Dye: The Cy5 dye may have degraded due to improper storage conditions or exposure to harsh chemical environments.

  • Protein Aggregation: Aggregation can lead to quenching of the fluorescent signal.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your imaging system are appropriate for Cy5 (Excitation max ~649 nm, Emission max ~667 nm).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound conjugates.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Incorrect pH of the reaction buffer. The carboxyl groups on the linker need to be activated (e.g., with EDC/NHS) to react with primary amines on the target molecule. Amine-reactive chemistry works best at a slightly alkaline pH (typically 7.2-8.5).[1]Ensure the pH of your reaction buffer is within the optimal range for the chosen conjugation chemistry. For EDC/NHS chemistry, a two-step reaction starting at a slightly acidic pH for carboxyl activation followed by an adjustment to a slightly alkaline pH for amine reaction can be beneficial.
Presence of primary amines in the buffer (e.g., Tris, glycine).Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS for the conjugation reaction.[5]
Inactive dye-linker. The carboxyl groups may have hydrolyzed.Use fresh or properly stored this compound. Store the reagent desiccated at -20°C.
High Background Fluorescence Excess, unreacted dye-linker in the conjugate solution.Purify the conjugate after the labeling reaction to remove all free dye. Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[6]
Non-specific binding of the conjugate to other surfaces or molecules.Include a blocking step in your experimental protocol (e.g., with BSA or casein) to reduce non-specific binding. Ensure adequate washing steps are performed.
Precipitation or Aggregation of the Conjugate Over-labeling of the protein, leading to changes in its physicochemical properties.Optimize the molar ratio of the dye-linker to the protein during the conjugation reaction to avoid excessive labeling.
The protein is inherently unstable under the labeling or storage conditions.Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) to minimize protein denaturation.[7] Screen different buffer conditions to find one that enhances the stability of your specific protein.
Freeze-thaw cycles.Aliquot the conjugate into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[3]
Rapid Loss of Fluorescence During Imaging (Photobleaching) High excitation light intensity.Reduce the laser power or use neutral density filters. Minimize the exposure time for image acquisition.
Absence of photoprotective agents.Add antifade reagents or an oxygen-scavenging system to your imaging buffer.[2]
Inconsistent Results Between Experiments Variability in the degree of labeling (DOL).Carefully control the parameters of the conjugation reaction (pH, temperature, molar ratio, reaction time) to ensure consistent labeling. Characterize the DOL of each batch of conjugate.
Degradation of the conjugate during storage.Follow the recommended storage conditions strictly. Periodically check the quality of your stored conjugate.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability of your this compound conjugates.

Protocol 1: Determination of Conjugate Aggregation using Size-Exclusion Chromatography (SEC)

Objective: To quantify the amount of monomeric, dimeric, and higher-order aggregates in your conjugate sample.

Materials:

  • This compound conjugate solution

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight of your protein

  • HPLC or FPLC system with UV and fluorescence detectors

  • Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Molecular weight standards

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare your conjugate sample to a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Inject a defined volume of the sample onto the column.

  • Monitor the elution profile using both a UV detector (at 280 nm for protein) and a fluorescence detector (with excitation and emission wavelengths set for Cy5).

  • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

  • Calculate the percentage of each species relative to the total peak area.

  • To perform a stability study, analyze samples at different time points under various storage conditions.

Protocol 2: Assessment of Thermal Stability using Differential Scanning Fluorimetry (DSF)

Objective: To determine the melting temperature (Tm) of your conjugate, which is an indicator of its thermal stability.

Materials:

  • This compound conjugate solution

  • Real-time PCR instrument with melt curve analysis capability

  • 96-well PCR plates

  • SYPRO Orange dye (or a similar fluorescent dye that binds to unfolded proteins)

Procedure:

  • Prepare a master mix containing your conjugate at a final concentration of 1-5 µM and SYPRO Orange dye at a final concentration of 1-5x in the desired buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Seal the plate and place it in the real-time PCR instrument.

  • Set up a thermal ramping protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint in the transition phase, which can be determined from the peak of the first derivative of the melt curve.

  • Compare the Tm of the conjugate to that of the unlabeled protein to assess the impact of conjugation on thermal stability.

Visualizing Experimental Workflows and Relationships

Conjugation and Purification Workflow

G cluster_0 Conjugation cluster_1 Purification cluster_2 Characterization Prepare Biomolecule Prepare Biomolecule Conjugation Reaction Conjugation Reaction Prepare Biomolecule->Conjugation Reaction Activate Linker Activate Linker Activate Linker->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction Purification Method Purification Method Quench Reaction->Purification Method SEC Size-Exclusion Chromatography Purification Method->SEC e.g. Dialysis Dialysis Purification Method->Dialysis e.g. HPLC HPLC Purification Method->HPLC e.g. Characterize Conjugate Characterize Conjugate SEC->Characterize Conjugate Dialysis->Characterize Conjugate HPLC->Characterize Conjugate DOL Determination DOL Determination Characterize Conjugate->DOL Determination Functional Assay Functional Assay Characterize Conjugate->Functional Assay

Caption: Workflow for the conjugation and purification of this compound conjugates.

Factors Affecting Conjugate Stability

G cluster_0 Environmental Factors cluster_1 Inherent Properties cluster_2 Process-Related Factors Conjugate Stability Conjugate Stability Temperature Temperature Temperature->Conjugate Stability Light Exposure Light Exposure Light Exposure->Conjugate Stability pH pH pH->Conjugate Stability Buffer Composition Buffer Composition Buffer Composition->Conjugate Stability Photostability of Cy5 Photostability of Cy5 Photostability of Cy5->Conjugate Stability Biomolecule Stability Biomolecule Stability Biomolecule Stability->Conjugate Stability Linkage Chemistry Linkage Chemistry Linkage Chemistry->Conjugate Stability Degree of Labeling Degree of Labeling Degree of Labeling->Conjugate Stability Purification Purification Purification->Conjugate Stability Storage Conditions Storage Conditions Storage Conditions->Conjugate Stability

Caption: Key factors influencing the stability of this compound conjugates.

References

Technical Support Center: Troubleshooting Background Fluorescence from Cy5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating background fluorescence when using Cy5 and its derivatives in various applications such as immunofluorescence, flow cytometry, and western blotting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the primary sources of high background fluorescence in my Cy5 experiments?

High background fluorescence in experiments using Cy5 derivatives can originate from several sources, broadly categorized as autofluorescence and non-specific binding.

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include:

    • Endogenous Molecules: Cellular components like NADH, flavins, collagen, and elastin (B1584352) can fluoresce, particularly when excited with shorter wavelength light. While Cy5 is in the far-red spectrum, which generally has less autofluorescence, some residual background can still be observed.[1][2]

    • Fixation-Induced Autofluorescence: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][3] The duration and concentration of the fixative can impact the intensity of this autofluorescence.[1][3]

    • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[1]

  • Non-Specific Binding: This occurs when the fluorescent conjugate binds to unintended targets within the sample.

    • Antibody Non-Specific Binding: Both primary and secondary antibodies can bind non-specifically through hydrophobic or ionic interactions with cellular components.[4] Using too high a concentration of either antibody is a common cause.[3][4]

    • Cy5 Dye-Specific Binding: The Cy5 dye itself, being hydrophobic, can bind non-specifically to certain cellular structures.[5] Notably, Cy5 and its tandem dyes (like PE-Cy5) have a known propensity to bind non-specifically to monocytes and macrophages, which can be mediated by Fc receptors.[5][6]

    • Free Dye: If the Cy5-conjugated antibody is not properly purified, free, unconjugated dye can bind non-specifically to the sample.[4]

2. How can I systematically identify the source of the high background?

A systematic approach with the right controls is crucial for diagnosing the source of high background fluorescence.

  • Unstained Control: An unstained sample imaged with the same settings will reveal the level of endogenous and fixation-induced autofluorescence.[3]

  • Secondary Antibody Only Control: Staining a sample with only the Cy5-conjugated secondary antibody (omitting the primary antibody) will identify non-specific binding of the secondary antibody.

  • Isotype Control: Using a non-specific primary antibody of the same isotype and at the same concentration as your specific primary antibody will help determine if the primary antibody is binding non-specifically.

The following flowchart illustrates a systematic approach to troubleshooting high background fluorescence.

Troubleshooting_Workflow Troubleshooting High Background with Cy5 start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence High Signal in Unstained Control? (Autofluorescence) unstained_control->autofluorescence secondary_only Image Secondary Antibody Only Control autofluorescence->secondary_only No optimize_autofluorescence Address Autofluorescence: - Optimize Fixation - Use Quenching Agents - Perfuse to remove RBCs autofluorescence->optimize_autofluorescence Yes secondary_binding High Signal in Secondary Only? (Non-specific 2° Ab Binding) secondary_only->secondary_binding primary_issue High Signal in Stained Sample Only (Likely Primary Ab or Protocol Issue) secondary_binding->primary_issue No optimize_secondary Optimize Secondary Antibody: - Titrate 2° Ab Concentration - Change Blocking Buffer secondary_binding->optimize_secondary Yes optimize_primary Optimize Staining Protocol: - Titrate 1° Ab Concentration - Optimize Blocking - Increase Wash Steps - Check Conjugate Purity primary_issue->optimize_primary solution Reduced Background optimize_autofluorescence->solution optimize_secondary->solution optimize_primary->solution

Caption: A flowchart for systematically troubleshooting high background fluorescence.

3. What are the best practices for sample preparation to minimize background?

Optimizing your sample preparation protocol is a critical first step in reducing background fluorescence.

  • Fixation:

    • Aldehyde Fixatives: If using formaldehyde or paraformaldehyde, use the lowest concentration and shortest incubation time that adequately preserves your sample's morphology.[3] Glutaraldehyde tends to cause more autofluorescence than paraformaldehyde or formaldehyde.[1]

    • Alternative Fixatives: Consider using organic solvents like cold methanol (B129727) or acetone, which may result in lower autofluorescence. However, these can affect antigenicity, so validation is necessary.[3]

    • Quenching: After fixation with aldehydes, you can quench free aldehyde groups that cause autofluorescence by incubating with 50 mM NH₄Cl or 0.1 M glycine (B1666218) in PBS for 15 minutes.[7][8]

  • Tissue Perfusion: For tissue samples, perfusing the animal with PBS before fixation can help remove red blood cells, a major source of autofluorescence.[1]

  • Permeabilization: Use a gentle permeabilization agent like Triton X-100 or Tween 20 at a low concentration (e.g., 0.1-0.25% in PBS) for a sufficient time to allow antibody penetration without causing excessive cellular damage.

4. Which blocking buffers are most effective for Cy5 experiments?

Effective blocking is essential to prevent non-specific antibody binding. The choice of blocking buffer can significantly impact your results.

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSInexpensive and generally effective for reducing non-specific protein interactions.[9][10]May contain bovine IgG that can cross-react with secondary antibodies.[11] Not always the most effective blocker.
Normal Serum 5-10% in PBS/TBSHighly effective at blocking non-specific binding, especially when using serum from the same species as the secondary antibody's host.[12][13]Can be more expensive than BSA.
Fish Gelatin 0.1-0.5% in PBS/TBSLess likely to cross-react with mammalian antibodies compared to BSA or milk.[9]Can sometimes be less effective than serum.
Non-fat Dry Milk 1-5% in PBS/TBSInexpensive and effective for some applications like Western blotting.Not recommended for immunofluorescence as it can contain phosphoproteins and biotin (B1667282) that interfere with certain detection systems.[13]
Commercial Blocking Buffers VariesOptimized formulations for low background and high signal-to-noise.[3] Some are protein-free.[14]More expensive than homemade buffers.[3]
Specialized Monocyte Blockers VariesSpecifically designed to block the non-specific binding of cyanine (B1664457) dyes to monocytes and macrophages.[3][5]Application-specific and adds cost.

Recommendation: For immunofluorescence with Cy5, a combination of 5% normal serum (from the secondary antibody host species) and 1% BSA in PBS with 0.1% Triton X-100 is often a good starting point.[3][10]

5. How do I optimize my antibody concentrations and washing steps?

  • Antibody Titration: Always titrate your primary and secondary antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[3][4] Start with the manufacturer's recommended dilution and perform a dilution series.

  • Washing: Insufficient washing can leave unbound antibodies, leading to high background.[4]

    • Increase the number and/or duration of wash steps.

    • Use a wash buffer containing a mild detergent like 0.05-0.1% Tween 20 in PBS.

    • Perform at least three washes of 5-10 minutes each after primary and secondary antibody incubations.

6. I'm working with immune cells and see high background. What could be the cause?

Cy5 and its tandem dyes are known to bind non-specifically to monocytes and macrophages.[5][6] This is a well-documented issue and can be addressed in several ways:

  • Use Specialized Blocking Buffers: Commercial reagents like "True-Stain Monocyte Blocker™" are specifically designed to prevent this type of non-specific binding.[3][5]

  • Fc Receptor Blocking: Pre-incubating your cells with an Fc receptor blocking agent can help if the non-specific binding is mediated by these receptors.[15]

  • Alternative Dyes: If the problem persists, consider using a different far-red fluorophore that does not have the same propensity for binding to these cell types.

The diagram below illustrates the mechanism of Cy5 non-specific binding to monocytes/macrophages and how specialized blockers can mitigate this issue.

Cy5_Binding_Mechanism Mitigating Cy5 Non-Specific Binding to Monocytes cluster_0 Without Blocker cluster_1 With Specialized Blocker cy5_ab Cy5-Antibody Conjugate receptor Receptor cy5_ab->receptor Non-specific binding monocyte Monocyte/ Macrophage cy5_ab2 Cy5-Antibody Conjugate receptor2 Receptor cy5_ab2->receptor2 Binding prevented monocyte2 Monocyte/ Macrophage blocker Specialized Blocker blocker->receptor2 Blocks receptor

Caption: Mechanism of Cy5 non-specific binding and its prevention.

Experimental Protocols

Detailed Immunofluorescence Staining Protocol for Adherent Cells (Low Background)

This protocol provides a general guideline for immunofluorescence staining of adherent cells grown on coverslips, with a focus on minimizing background when using Cy5-conjugated antibodies.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Quenching Buffer (optional): 50 mM NH₄Cl in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100

  • Primary Antibody diluted in Antibody Dilution Buffer (1% BSA in PBS with 0.1% Triton X-100)

  • Cy5-conjugated Secondary Antibody diluted in Antibody Dilution Buffer

  • Wash Buffer: 0.1% Tween 20 in PBS

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Quenching (Optional): To reduce autofluorescence from aldehyde fixation, incubate the cells in Quenching Buffer for 15 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.[3]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with Wash Buffer for 5-10 minutes each.

  • Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody to its optimal concentration in Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[3]

  • Washing: Wash the cells three times with Wash Buffer for 5-10 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope or confocal microscope with the appropriate excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm). Use your control samples to set the appropriate imaging parameters to minimize background.

References

purification strategies to remove unconjugated Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of biomolecules conjugated with Bis-(N,N'-carboxyl-PEG4)-Cy5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unconjugated dye from their labeled products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?

A1: The removal of unconjugated, or "free," dye is critical for the accuracy and reliability of downstream applications.[1] The presence of free dye can lead to high background signals, inaccurate quantification of the degree of labeling (DOL), and non-specific signals in sensitive assays like fluorescence microscopy, flow cytometry, and FRET-based assays.[1][2]

Q2: What are the primary methods for purifying my biomolecule-Cy5 conjugate?

A2: The most common purification techniques leverage the size and physicochemical differences between the large biomolecule-dye conjugate and the smaller, unconjugated dye (~887.5 Da for this compound).[1][3] Key methods include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size.[4][5]

  • Dialysis / Diafiltration (e.g., TFF): Uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).

  • Ion-Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge.[6][7]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[8][9]

Q3: How do I choose the best purification method for my specific conjugate?

A3: The choice of method depends on several factors, including the size and stability of your biomolecule, the required purity, sample volume, and available equipment.[1] For instance, SEC is a mild technique ideal for sensitive proteins, while TFF is highly scalable for larger manufacturing processes.[10] The "this compound" molecule has two carboxylic acid groups, giving it a net negative charge at neutral or alkaline pH, which can be exploited in anion-exchange chromatography.[3][11]

Q4: Can I use a combination of purification methods?

A4: Yes, a multi-step purification strategy is often employed to achieve high purity.[12] For example, an initial purification by SEC to remove the bulk of the free dye could be followed by a polishing step with IEX or HIC to remove any remaining impurities and separate differently labeled species.[12]

Troubleshooting Guides

Below are common issues encountered during the purification of Cy5-conjugated biomolecules and potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence / Free dye detected after purification 1. Inefficient purification: The chosen method may not be optimal for the scale or nature of your sample.[1] 2. Column/membrane overload: Too much sample was loaded onto the chromatography column or filtration device.[1] 3. Non-specific binding: The free dye may be adsorbing to the purification matrix (e.g., some Sephadex resins).[13]1. Optimize the method: Try a different technique (e.g., switch from SEC to IEX) or refine the existing one (e.g., adjust gradient slope in chromatography). For SEC, ensure the resin's fractionation range is appropriate.[14][15] 2. Reduce sample load: Follow the manufacturer's recommendations for the capacity of your column or device. Consider processing the sample in multiple smaller batches.[16] 3. Change matrix type: If dye adsorption is suspected, switch to a different resin material (e.g., from Sephadex to an acrylic-based resin).[13] You can also try washing the column with a solution containing an organic solvent like DMSO to remove stuck dye.[13]
Low recovery of the conjugated biomolecule 1. Protein precipitation: Over-labeling can increase the hydrophobicity of the biomolecule, leading to aggregation and precipitation.[1] 2. Non-specific binding to the matrix: The conjugate may be binding to the column resin or filter membrane.[17] 3. Sample loss during handling: Multiple transfer steps can lead to cumulative loss of product.1. Optimize labeling reaction: Reduce the molar ratio of dye to biomolecule in the labeling reaction to achieve a lower, more optimal DOL (typically 2-4 for antibodies).[1] 2. Modify buffer conditions: Include additives like non-ionic detergents or adjust the salt concentration to improve solubility. For SEC, ensure the buffer conditions are suitable to prevent interactions with the resin. 3. Passivate surfaces: Pre-treating collection tubes with a blocking agent like BSA can help if the final concentration is low (<1 mg/mL).[16]
Protein/Biomolecule is denatured or inactive after purification 1. Harsh purification conditions: Exposure to organic solvents (in some HIC or RPC methods) or extreme pH can denature proteins.[18] 2. Excessive shear stress: High pressures during chromatography or TFF can sometimes affect sensitive biomolecules.1. Use milder techniques: SEC and dialysis are generally the mildest purification methods.[5] If using IEX or HIC, ensure the pH and salt concentrations are within the stability range of your biomolecule.[7][8] 2. Optimize flow rates: Reduce the flow rate during chromatography or the cross-flow rate in TFF to minimize shear stress.[19]

Purification Method Comparison

The following table summarizes key quantitative parameters for common purification techniques. Note that exact values can vary significantly based on the specific biomolecule, equipment, and experimental conditions.

Purification Method Typical Protein Recovery Free Dye Removal Efficiency Processing Time Scalability Key Principle
Size-Exclusion Chromatography (SEC) >90%>95%1-2 hoursLow to MediumSeparation by size[4][5]
Spin Columns (Gel Filtration) 85-95%>95%< 15 minutesLowRapid separation by size[1]
Dialysis / Diafiltration (TFF) >90%>98%4 hours - Overnight (Dialysis) 1-3 hours (TFF)High (especially TFF)Separation by MWCO[19]
Ion-Exchange Chromatography (IEX) >90%>99%2-4 hoursHighSeparation by charge[6][20]
Hydrophobic Interaction Chromatography (HIC) >85%>99%2-4 hoursHighSeparation by hydrophobicity[8][18]

Experimental Protocols & Workflows

General Experimental Workflow

The overall process involves preparing the biomolecule, performing the conjugation reaction, purifying the conjugate, and finally, characterizing the product.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_char Characterization Buffer_Exchange Buffer Exchange into Amine-Free Buffer (pH 8.5-9.0) Conjugation Conjugation Reaction: Biomolecule + Cy5 Dye Buffer_Exchange->Conjugation Biomolecule Purification Purification to Remove Unconjugated Dye Conjugation->Purification Crude Conjugate Characterization Characterization (e.g., DOL, Purity) Purification->Characterization Purified Conjugate

Caption: General workflow for biomolecule labeling and purification.

Protocol 1: Purification using Size-Exclusion Chromatography (SEC)

This method is ideal for achieving high purity with sensitive biomolecules. It separates the larger conjugate from the smaller free dye.[4]

G cluster_workflow SEC Purification Workflow Equilibrate 1. Equilibrate SEC Column with Elution Buffer (e.g., PBS) Load 2. Load Crude Conjugate Mixture onto the Column Equilibrate->Load Elute 3. Elute with Buffer at a Constant Flow Rate Load->Elute Collect 4. Collect Fractions Based on UV Absorbance (280nm & 650nm) Elute->Collect Pool 5. Pool Fractions Containing the Purified Conjugate Collect->Pool G cluster_workflow Spin Column Purification Workflow Prepare 1. Prepare Spin Column by Removing Storage Buffer Equilibrate 2. Equilibrate Resin with Elution Buffer (e.g., PBS) Prepare->Equilibrate Load 3. Load Sample onto the Center of the Resin Bed Equilibrate->Load Elute 4. Centrifuge to Collect the Purified Conjugate Load->Elute G cluster_workflow TFF Purification Workflow Setup 1. Set Up TFF System with Appropriate MWCO Membrane (e.g., 10-30 kDa) Concentrate 2. Optional: Concentrate Sample to a Target Volume Setup->Concentrate Diafilter 3. Perform Diafiltration by Adding Fresh Buffer at the Same Rate as Permeate Removal Concentrate->Diafilter Recover 4. Concentrate to Final Volume and Recover the Product Diafilter->Recover

References

Technical Support Center: Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the conjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5, an amine-reactive NHS-ester dye. The principles and advice provided are based on the well-established chemistry of N-hydroxysuccinimide (NHS) esters reacting with primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to my molecule of interest?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[1][2] At a lower pH, the primary amine group (-NH2) on your molecule will be protonated (-NH3+), making it unreactive.[1][2][3] At a pH higher than optimal, the competing reaction of NHS-ester hydrolysis increases significantly, which reduces the conjugation efficiency.[1][2][4]

Q2: Which buffers should I use for the conjugation reaction?

A2: It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target molecule for reaction with the Cy5 NHS ester.[4][5] Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, or HEPES at a concentration that maintains the pH between 8.3 and 8.5 throughout the reaction.[1][5]

Q3: How should I dissolve and store the this compound?

A3: this compound, like other NHS esters, is susceptible to hydrolysis and should be protected from moisture.[3][6] It is best to dissolve the reagent in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][4] For long-term storage, keep the solid reagent at -20°C to -80°C, protected from light and moisture.[7] A solution of the NHS ester in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C.[1][2]

Q4: What is the competing hydrolysis reaction and how can I minimize it?

A4: Hydrolysis is a reaction where the NHS ester reacts with water, rendering it inactive and unable to conjugate to your amine-containing molecule. The rate of hydrolysis is highly pH-dependent and increases significantly at higher pH values.[5][8][9] To minimize hydrolysis, perform the reaction at the optimal pH of 8.3-8.5 and avoid unnecessarily long reaction times.[1][4] Using a higher concentration of your target molecule can also favor the conjugation reaction over hydrolysis.[4]

Q5: How do I remove unconjugated Cy5 dye after the reaction?

A5: Unconjugated (free) dye must be separated from the final conjugate.[4] Common methods for purification include gel filtration chromatography (e.g., Sephadex G-25), dialysis, or the use of spin concentrators appropriate for the size of your target molecule.[1][4] For oligonucleotides, ethanol (B145695) precipitation can also be an effective method.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH: The reaction buffer pH is too low (<7.5) or too high (>9.0).Verify the pH of your reaction buffer and adjust to 8.3-8.5.[4] Remember that dissolving the target molecule can alter the pH.
Presence of Primary Amines: The buffer (e.g., Tris, glycine) or other additives contain primary amines.Exchange the buffer with a recommended amine-free buffer like PBS, HEPES, or sodium bicarbonate.[4][5]
Hydrolyzed Dye: The this compound has been hydrolyzed due to improper storage or handling.Use a fresh vial of the dye. Always dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[6][10]
Low Protein/Molecule Concentration: The concentration of the target molecule is too low, favoring hydrolysis.Increase the concentration of your target molecule. A concentration of at least 2 mg/mL is recommended for proteins.[4]
High Background Signal Incomplete Removal of Free Dye: The purification step was not sufficient to remove all unconjugated Cy5.Repeat the purification step.[4] Consider using a different method (e.g., a second round of gel filtration or dialysis against a larger volume).
Precipitation of Protein/Molecule Solvent Issues: The addition of organic solvent (DMSO/DMF) caused the protein to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture is low, typically between 1-10%.[5] Add the dye solution slowly while gently vortexing.
Protein Instability: The protein is not stable at the reaction pH of 8.3-8.5.If the protein is known to be unstable at this pH, you may need to perform the reaction at a lower pH (e.g., 7.5-8.0), but be prepared for a slower reaction rate and potentially lower yield.[11]
Data Presentation: pH Impact on Reaction Kinetics

The efficiency of the conjugation reaction is a balance between amine acylation and NHS-ester hydrolysis. The table below summarizes the effect of pH on the half-life (t1/2) of these two competing reactions, based on data for similar NHS-ester compounds.

pHAmine Acylation Half-Life (t1/2)NHS-Ester Hydrolysis Half-Life (t1/2)Resulting Conjugation Efficiency
7.0 Slower (hours)~4-5 hoursLow (due to slow acylation)
8.0 ~80 minutes[8]~190-210 minutes[8][9]Moderate
8.5 ~20 minutes[8]~130-180 minutes[8][9]Optimal
9.0 ~10 minutes[8]~110-125 minutes[8][9]Reduced (due to rapid hydrolysis)

Note: Half-life values are approximate and can vary based on the specific molecule, temperature, and buffer composition.

Experimental Protocols & Visualizations

Detailed Protocol: General Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a protein with an amine-reactive Cy5 dye. Optimization may be required for specific applications.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The recommended protein concentration is 2-10 mg/mL.[1][4] Ensure any amine-containing substances like Tris or glycine have been removed through dialysis or buffer exchange.

  • Dye Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6] Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] This solution should be prepared fresh for each experiment.

2. Conjugation Reaction:

  • Add the prepared dye solution to the protein solution. A common starting point is a 5- to 10-fold molar excess of dye to protein.[2] The final volume of organic solvent should not exceed 10% of the total reaction volume.

  • Mix the reaction gently by pipetting or brief vortexing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

3. Purification of the Conjugate:

  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with the storage buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecule.

  • Collect the fractions containing the purified conjugate.

4. Characterization (Optional but Recommended):

  • Measure the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

  • Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per protein molecule.

Visualizations

G cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification cluster_store 4. Final Product p1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) r1 Combine Protein and Dye Solutions p1->r1 d1 Dissolve Cy5-NHS Ester in Anhydrous DMSO/DMF d1->r1 r2 Incubate 1-2h at RT (Protect from Light) r1->r2 pu1 Apply Reaction Mixture to Gel Filtration Column r2->pu1 pu2 Elute and Collect Labeled Protein Fractions pu1->pu2 s1 Store Purified Conjugate at 4°C or -20°C pu2->s1

Caption: Experimental workflow for Cy5-NHS ester conjugation.

G cluster_conditions Reaction Conditions cy5 Cy5-NHS Ester ph pH 8.3 - 8.5 conjugate Cy5-Protein Conjugate (Stable Amide Bond) cy5->conjugate label_plus + protein Protein-NH2 (Primary Amine) protein->conjugate label_arrow nhs NHS Byproduct label_plus2 +

Caption: Chemical reaction of NHS-ester with a primary amine.

G start Start: Low Conjugation Yield q1 Is buffer pH 8.3-8.5? start->q1 a1_yes Is buffer amine-free (e.g., no Tris)? q1->a1_yes Yes a1_no Adjust pH to 8.3-8.5 and repeat. q1->a1_no No q2 Is the Cy5-NHS ester freshly prepared? a1_yes->q2 Yes a1_no2 Perform buffer exchange into an amine-free buffer and repeat. a1_yes->a1_no2 No a2_yes Is protein concentration >2 mg/mL? q2->a2_yes Yes a2_no Use fresh, unhydrolyzed dye and repeat. q2->a2_no No a2_no2 Concentrate protein solution and repeat. a2_yes->a2_no2 No end_node Problem Solved a2_yes->end_node Yes

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Optimizing Laser Power for Bis-(N,N'-carboxyl-PEG4)-Cy5 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power for imaging applications using Bis-(N,N'-carboxyl-PEG4)-Cy5. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues and ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

This compound is a fluorescent dye with excitation and emission maxima in the far-red region of the spectrum. The hydrophilic PEG spacer enhances its solubility in aqueous media.[1] Key spectral properties are summarized in the table below.

PropertyValue
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~667 nm[1]
Recommended Laser Lines 633 nm or 647 nm[2]
Recommended Emission Filter e.g., 660/20 bandpass filter[2]
Molar Extinction Coefficient (ε) 170,000 cm⁻¹M⁻¹[1]

Q2: What is the recommended starting laser power for imaging with Cy5?

The optimal laser power is instrument-dependent and sample-dependent. A universal rule is to use the lowest laser power that provides an acceptable signal-to-noise ratio (SNR) to minimize photobleaching and phototoxicity.[3] For many confocal systems, a starting laser power in the range of 1-5% of the maximum is recommended.[4][5]

Q3: How does laser power affect my Cy5 signal?

Increasing laser power generally leads to a brighter fluorescence signal. However, this relationship is not always linear. At very high laser power, you may encounter fluorophore saturation, where increasing the laser power further does not result in a brighter signal.[6] More importantly, high laser power significantly increases the rate of photobleaching, the irreversible loss of fluorescence.[7]

Q4: What is photobleaching and how can I minimize it for Cy5?

Photobleaching is the photochemical destruction of a fluorophore upon exposure to light, leading to a loss of signal.[8] Cy5, like many cyanine (B1664457) dyes, is susceptible to photobleaching, which is often mediated by reactive oxygen species.[9]

To minimize photobleaching:

  • Use the lowest possible laser power: This is the most critical factor.[3]

  • Minimize exposure time: Limit the duration your sample is illuminated by the laser.[10]

  • Use antifade mounting media: These reagents scavenge reactive oxygen species and protect the fluorophore.[11]

  • Choose photostable dyes: While using this compound, be aware that some other dyes may offer greater photostability.[10]

  • Create a photobleach curve: For quantitative studies, this can help you normalize your data for any fluorescence loss that does occur.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging experiments.

Issue Potential Cause Recommended Solution
Weak or No Signal Laser power is too low. Gradually increase the laser power while monitoring the signal. Be mindful of photobleaching.
Incorrect filter set. Ensure the excitation and emission filters are appropriate for Cy5's spectral profile.[2]
Antibody concentration is too low. Perform an antibody titration to determine the optimal concentration.[11]
Low target protein expression. Confirm protein expression using an alternative method like Western blotting.[11]
Photobleaching. Reduce laser power, minimize exposure time, and use an antifade mounting medium.[12]
High Background Laser power is too high. Reduce the laser power to the minimum required for a good signal.
Antibody concentration is too high. Titrate the antibody to find the lowest concentration that gives a strong specific signal.[2]
Insufficient washing. Increase the number and/or duration of wash steps after antibody incubation.[2]
Autofluorescence. Image an unstained control sample to assess autofluorescence. Use a far-red dye like Cy5 to minimize this effect.[2][13]
Rapid Signal Fading (Photobleaching) Laser power is too high. This is the most common cause. Significantly reduce the laser power.[3]
Prolonged exposure to excitation light. Minimize the time the sample is illuminated. Use the transmitted light channel for focusing when possible.[10]
Absence of antifade reagent. Use a commercially available antifade mounting medium.[11]
Signal Saturation Laser power and/or detector gain are too high. Reduce the laser power and/or the detector gain until the brightest pixels in your image are no longer saturated.[6]

Experimental Protocols

Protocol 1: Optimizing Laser Power for Cy5 Imaging

This protocol provides a step-by-step guide to determine the optimal laser power for your experiment, balancing signal intensity with minimizing photobleaching.

Objective: To find the lowest laser power that provides an adequate Signal-to-Noise Ratio (SNR) without causing significant photobleaching.

Materials:

  • Your prepared sample stained with this compound.

  • Confocal microscope with a 633 nm or 647 nm laser line.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Initial Setup:

    • Place your sample on the microscope stage.

    • Using the eyepieces and a low magnification objective, locate a representative area of your sample.

    • Switch to the imaging objective you will use for your experiment.

    • Set the excitation laser to 633 nm or 647 nm.

    • Set the detector to collect emission in the appropriate range for Cy5 (e.g., 660-700 nm).

    • Set the pinhole to 1 Airy Unit (AU).

  • Determine a Starting Laser Power:

    • Start with a very low laser power (e.g., 1%).[4]

    • Acquire a single image.

    • If the signal is too weak to be clearly distinguished from the background, gradually increase the laser power in small increments (e.g., 0.5-1% at a time) until you can clearly see your stained structures.

  • Assess Photobleaching:

    • Once you have a visible signal, select a region of interest (ROI).

    • Acquire a time-lapse series of images (e.g., 50 frames) at your current laser power setting.

    • In your image analysis software, measure the mean fluorescence intensity within the ROI over time.

    • Plot the intensity versus time. A significant decrease in intensity indicates photobleaching.

  • Optimize for SNR and Minimal Photobleaching:

    • If significant photobleaching is observed, reduce the laser power and repeat the time-lapse acquisition.

    • If the signal is weak but photobleaching is minimal, you can try slightly increasing the laser power or increasing the detector gain.

    • The goal is to find a laser power setting where the signal from your structure of interest is clearly distinguishable from the background (good SNR) and the fluorescence intensity remains relatively stable over the course of a time-lapse acquisition.

  • Final Parameter Setting:

    • Once you have identified the optimal laser power, keep this setting consistent for all subsequent image acquisitions in your experiment to ensure comparability.

Protocol 2: Quantifying Signal-to-Noise Ratio (SNR) using ImageJ/Fiji

Objective: To quantitatively assess the quality of your images by calculating the SNR.

Procedure:

  • Image Acquisition:

    • Acquire an image of your Cy5-stained sample using the laser power determined in Protocol 1.

    • Acquire an image of a background region in your sample that does not contain specific staining.

  • SNR Calculation:

    • Open your image in ImageJ/Fiji.

    • Use the "ROI Manager" to select a region of interest (ROI) that encompasses your specific signal.

    • Go to Analyze > Set Measurements... and ensure "Mean gray value" and "Std deviation" are selected.

    • With the signal ROI selected, go to Analyze > Measure to get the mean signal intensity (Mean_Signal).

    • Select a background ROI of the same size in a region with no specific staining.

    • Measure the mean background intensity (Mean_Background) and the standard deviation of the background (StdDev_Background).

    • Calculate the SNR using the following formula: SNR = (Mean_Signal - Mean_Background) / StdDev_Background

A higher SNR value indicates a better quality image with a clearer distinction between the signal and the background noise.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Sample Prepare Sample Stain Stain with this compound Sample->Stain Mount Mount with Antifade Reagent Stain->Mount Microscope Microscope Setup (633/647 nm laser) Mount->Microscope Laser_Opt Optimize Laser Power (Protocol 1) Microscope->Laser_Opt Acquire Acquire Images Laser_Opt->Acquire SNR Calculate SNR (Protocol 2) Acquire->SNR Quantify Quantitative Analysis SNR->Quantify

Caption: Workflow for optimizing Cy5 imaging from sample preparation to data analysis.

Troubleshooting_Logic cluster_weak Weak Signal Solutions cluster_bg High Background Solutions cluster_fade Fading Signal Solutions Start Image Acquisition Issue Weak_Signal Weak or No Signal? Start->Weak_Signal High_Bg High Background? Weak_Signal->High_Bg No Inc_Laser Increase Laser Power Weak_Signal->Inc_Laser Yes Fading Rapid Signal Fading? High_Bg->Fading No Dec_Laser Decrease Laser Power High_Bg->Dec_Laser Yes Drastic_Dec_Laser Drastically Decrease Laser Fading->Drastic_Dec_Laser Yes Check_Filters Check Filters Inc_Laser->Check_Filters Tritate_Ab Titrate Antibody Check_Filters->Tritate_Ab Dec_Ab Decrease Antibody Conc. Dec_Laser->Dec_Ab Wash Increase Washes Dec_Ab->Wash Check_AutoF Check Autofluorescence Wash->Check_AutoF Min_Exp Minimize Exposure Drastic_Dec_Laser->Min_Exp Antifade Use Antifade Mountant Min_Exp->Antifade

Caption: Troubleshooting logic for common issues in Cy5 imaging.

References

effect of storage conditions on Bis-(N,N'-carboxyl-PEG4)-Cy5 reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis-(N,N'-carboxyl-PEG4)-Cy5. This guide provides detailed information, troubleshooting advice, and experimental protocols to help you achieve optimal results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reactive form?

A: this compound is a fluorescent dye linker that contains a Cy5 fluorophore attached to two PEG4 linkers, each terminating in a carboxylic acid group.[1][] For conjugation to primary amines (e.g., on proteins or peptides), these carboxylic acid groups must first be activated, most commonly to N-hydroxysuccinimide (NHS) esters, forming Bis-(N,N'-NHS-PEG4)-Cy5.[3] This amine-reactive NHS ester form is what researchers typically use for labeling experiments.

Q2: What are the recommended storage conditions for the NHS-activated form of this dye?

A: To maintain the reactivity of Bis-(N,N'-NHS-PEG4)-Cy5, it is crucial to store it under the following conditions:

  • Temperature: Store at -20°C or colder.[3][4][5]

  • Moisture: The reagent must be stored desiccated to protect the moisture-sensitive NHS ester from hydrolysis.[4][6]

  • Light: Protect from light, as cyanine (B1664457) dyes can be photosensitive. Store in the dark.[4][7]

  • Inert Atmosphere: After use, purging the vial with a dry, inert gas like argon or nitrogen can help extend the reagent's shelf life by displacing moisture and oxygen.[4]

Q3: I need to use the dye multiple times. How should I handle it to prevent degradation?

A: When using the dye, it is critical to prevent the introduction of moisture.

  • Before opening, always allow the vial to equilibrate to room temperature completely.[4][6][8] This prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.

  • Once equilibrated, briefly centrifuge the vial to collect the powder at the bottom.

  • If you plan to use the dye over a long period, consider aliquoting the dry powder into single-use vials under a dry, inert atmosphere. This minimizes repeated exposure of the bulk reagent to ambient air.

Q4: How should I prepare stock solutions of the NHS-activated dye?

A: Stock solutions should be prepared immediately before use.[8]

  • Use an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][10] Ensure the solvent is of high quality and free of amines; degraded DMF can contain dimethylamine, which will react with the NHS ester.[9]

  • Once dissolved in a solvent like DMSO, the NHS ester is more susceptible to hydrolysis if any moisture is present. While some sources suggest that a DMSO stock solution can be stored at -20°C for 1-2 months, it is best practice to prepare it fresh for each experiment to ensure maximum reactivity.[9][11][12] Never store the dye in an aqueous solution.[9]

Q5: What is NHS ester hydrolysis and why is it a concern?

A: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, converting the reactive ester back into a non-reactive carboxylic acid and releasing N-hydroxysuccinimide.[6][13] This is a major concern because it is a competing reaction to the desired conjugation with primary amines on your target molecule.[8][14] A hydrolyzed dye will not be able to label your protein, leading to low or no conjugation efficiency. The rate of hydrolysis increases significantly with increasing pH.[13][14]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Q: I performed a conjugation reaction, but the degree of labeling (DOL) is very low or zero. What could have gone wrong?

A: This is a common issue that can be traced to several factors. Use the following checklist to troubleshoot the problem:

  • Reagent Inactivity: The most common cause is hydrolyzed NHS ester.

    • Improper Storage: Was the dye stored desiccated at -20°C? Was the vial warmed to room temperature before opening?[4][6] Any exposure to moisture can rapidly inactivate the dye.

    • Aged Stock Solution: Did you use a freshly prepared stock solution in anhydrous DMSO/DMF?[8][11] Storing the dye in solution, even at low temperatures, will lead to gradual degradation.[12]

  • Incompatible Buffer: The buffer used for the conjugation reaction is critical.

    • Presence of Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible.[8][9] These buffers will compete with your target molecule for reaction with the NHS ester, quenching the labeling reaction.

    • Recommended Buffers: Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[8][9][13]

  • Incorrect pH: The pH of the reaction buffer directly impacts the efficiency of the conjugation.

    • Optimal pH Range: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7 and 9, with the optimal range typically being 8.3-8.5.[8][9]

    • Low pH: At a pH below ~7.5, the primary amines on the protein are protonated (-NH3+), making them poor nucleophiles and thus unreactive with the NHS ester.[9]

    • High pH: At a pH above 8.5-9.0, the rate of NHS ester hydrolysis increases dramatically, which can consume the dye before it has a chance to react with the protein.[13][14]

  • Suboptimal Protein Concentration: The concentration of your target molecule influences the reaction kinetics.

    • Dilute Solutions: In dilute protein solutions (<2 mg/mL), the competing hydrolysis reaction is favored over the conjugation reaction.[7][8] For optimal results, protein concentrations of 2-10 mg/mL are recommended.[7][10]

Quantitative Data Summary

The reactivity of NHS esters is highly dependent on pH and temperature due to the competing hydrolysis reaction. The table below summarizes the half-life of a typical NHS ester in aqueous solution, which illustrates the importance of managing reaction conditions.

pHTemperatureApproximate Half-Life of NHS EsterReference
7.00°C4 - 5 hours[13][14]
8.64°C10 minutes[13][14]
>9.0Room Temp.Minutes[6]

Experimental Protocols

Protocol 1: General Protein Labeling with Bis-(N,N'-NHS-PEG4)-Cy5

This protocol provides a general workflow for conjugating the NHS-activated dye to a protein containing primary amines.

Materials:

  • Bis-(N,N'-NHS-PEG4)-Cy5

  • Anhydrous DMSO or DMF

  • Protein of interest (2-10 mg/mL)

  • Conjugation Buffer: 50 mM Sodium Borate, pH 8.5 or 100 mM Sodium Bicarbonate, pH 8.3.[7][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein: Dialyze the protein against the Conjugation Buffer to remove any incompatible buffer components (like Tris or azide) and to adjust the pH. Adjust the final protein concentration to 2-10 mg/mL.[7]

  • Prepare the Dye: Allow the vial of Bis-(N,N'-NHS-PEG4)-Cy5 to warm to room temperature for at least 20 minutes before opening. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.[10] This solution must be used immediately.

  • Calculate Molar Excess: Determine the amount of dye needed for the reaction. A 10- to 20-fold molar excess of dye to protein is a common starting point for antibodies, but this should be optimized for your specific application.[7][8]

  • Run the Conjugation: Add the calculated volume of the dye stock solution to the protein solution while gently stirring.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Quench the Reaction (Optional): Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes. This step removes any unreacted NHS ester.[10]

  • Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25).

Protocol 2: Assessing the Reactivity of an NHS Ester Reagent

If you suspect your dye has lost activity due to hydrolysis, you can perform this simple qualitative test based on the UV absorbance of the NHS byproduct.[6][15]

Principle: Both conjugation and hydrolysis release N-hydroxysuccinimide (NHS), which absorbs light strongly around 260 nm. By intentionally hydrolyzing the reagent with a strong base and measuring the increase in absorbance at 260 nm, you can determine if reactive NHS ester was present.[6]

Procedure:

  • Dissolve 1-2 mg of the Bis-(N,N'-NHS-PEG4)-Cy5 powder in 2 mL of an amine-free buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Measure the initial absorbance of this solution at 260 nm (A_initial). Use the buffer as a blank.

  • To 1 mL of the dye solution, add 100 µL of 1 N NaOH to rapidly hydrolyze all active NHS esters. Vortex for 30 seconds.

  • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

  • Interpretation:

    • If A_final > A_initial , the reagent is active and can be used for conjugation.[15]

    • If A_final ≈ A_initial , the reagent is fully hydrolyzed and inactive. It should be discarded.[6][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (Buffer Exchange, pH 8.3-8.5) conjugate Conjugation (Mix Dye and Protein) prep_protein->conjugate prep_dye Prepare Dye (Warm, Dissolve in Anhydrous DMSO) prep_dye->conjugate incubate Incubate (1-2h RT or O/N 4°C, Dark) conjugate->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze (Calculate DOL) purify->analyze

Caption: General workflow for protein conjugation with an NHS-activated Cy5 dye.

troubleshooting_workflow start Low Labeling Efficiency? check_reagent Was dye stored properly (-20°C, desiccated)? start->check_reagent check_buffer Buffer amine-free (e.g., no Tris)? check_reagent->check_buffer Yes sol_reagent Discard and use new dye. Perform reactivity test. check_reagent->sol_reagent No check_ph Reaction pH between 7.5-8.5? check_buffer->check_ph Yes sol_buffer Use compatible buffer (PBS, Borate, Bicarbonate). check_buffer->sol_buffer No check_conc Protein conc. > 2 mg/mL? check_ph->check_conc Yes sol_ph Adjust pH to 8.3-8.5. check_ph->sol_ph No sol_conc Concentrate protein or increase dye excess. check_conc->sol_conc No success Problem likely solved. check_conc->success Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

competing_reactions cluster_paths cluster_products start Dye-NHS Ester (Reactive) conjugate Dye-Protein Conjugate (Stable Amide Bond) DESIRED PRODUCT start->conjugate Conjugation (pH 7.5-8.5) hydrolyzed Dye-COOH (Inactive Acid) UNDESIRED BYPRODUCT start->hydrolyzed Hydrolysis (Increases with pH) protein Protein-NH2 (Primary Amine) water H2O (Moisture)

Caption: Competing reactions of an NHS ester: conjugation vs. hydrolysis.

References

Technical Support Center: Troubleshooting Bis-(N,N'-carboxyl-PEG4)-Cy5 Precipitation During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Bis-(N,N'-carboxyl-PEG4)-Cy5 during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a fluorescent dye containing a Cy5 core, which is a member of the cyanine (B1664457) dye family, attached to two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group.[1][2][][4] The Cy5 dye provides the fluorescent properties with excitation and emission maxima around 649 nm and 667 nm, respectively.[1][5] The hydrophilic PEG spacer is designed to increase the dye's solubility in aqueous media.[1][6][] This dye is soluble in water, as well as organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1]

Q2: Why might this compound precipitate during my labeling reaction?

Precipitation of cyanine dyes like Cy5 during labeling can be attributed to several factors:

  • Low pH: Cyanine dyes can be sensitive to pH, and their solubility may decrease in acidic conditions.[8][9][10]

  • Inappropriate Buffer System: The presence of certain salts or buffer components can lead to the dye aggregating and precipitating. Buffers containing primary amines, such as Tris, are incompatible with NHS-ester based labeling as they compete with the target molecule.[11][12]

  • High Dye Concentration: Exceeding the solubility limit of the dye in the reaction mixture can cause it to precipitate.

  • Organic Solvent Concentration: While organic solvents like DMSO or DMF are used to dissolve the dye initially, their final concentration in the aqueous reaction buffer can impact dye solubility and protein stability.[][14]

  • Protein-Dye Conjugate Aggregation: The attachment of multiple hydrophobic Cy5 molecules to a protein can increase the overall hydrophobicity of the protein, leading to its precipitation.[15]

Q3: What is the recommended pH for labeling with Cy5 dyes?

For reactions involving the labeling of primary amines (like the lysine (B10760008) residues on a protein) with NHS esters, a pH range of 8.2 to 9.0 is generally recommended.[12][16][17] A commonly used pH is 8.3-8.5.[12] Within this range, the primary amino groups are sufficiently deprotonated to be reactive, while minimizing the hydrolysis of the NHS ester.[12]

Q4: Can I use a Tris-based buffer for my labeling reaction?

No, it is not recommended to use buffers containing primary amines, such as Tris or glycine, for the labeling reaction itself.[11] These buffers will compete with the primary amines on your target molecule for reaction with the dye, significantly reducing the labeling efficiency.[12] However, Tris buffer can be used to quench the reaction after the desired incubation time.[12]

Troubleshooting Guide

This guide provides potential causes and solutions for this compound precipitation observed at different stages of the labeling experiment.

ObservationPotential CauseRecommended Solution
Precipitation upon dissolving the dye in organic solvent (DMSO/DMF) Poor quality or wet organic solvent.Use anhydrous, high-purity DMSO or DMF.[12] Warm the vial to room temperature before opening to prevent moisture condensation.
Dye has degraded during storage.Store the dye at -20°C, protected from light, as recommended.[1] Avoid repeated freeze-thaw cycles.
Precipitation immediately after adding the dye solution to the reaction buffer Localized high concentration of dye.Add the dye solution dropwise to the reaction buffer while gently vortexing to ensure rapid and uniform mixing.
Buffer pH is too low.Ensure the reaction buffer pH is between 8.3 and 9.0.[12][16] Verify the pH of your buffer before starting the experiment.
Incompatible buffer components.Use recommended amine-free buffers such as 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, or 50 mM sodium borate.[12]
Precipitation develops during the incubation period Labeled protein is aggregating and precipitating.This may be due to over-labeling, leading to increased hydrophobicity.[15] Reduce the molar excess of the dye in the reaction. Aim for a lower degree of labeling (DOL), typically between 2 and 4 for antibodies.[18]
Reaction temperature is too high.Perform the incubation at room temperature or 4°C. Avoid excessive heat.
Precipitation observed after the reaction (e.g., during purification) The labeled protein is less soluble in the purification or storage buffer.Perform a buffer exchange into a suitable storage buffer, which may contain stabilizing agents like glycerol (B35011) (20-30%).
Inefficient removal of unconjugated dye.Use an appropriate purification method such as spin columns, size-exclusion chromatography (SEC), or dialysis to effectively remove free dye.[18]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol is a general guideline for labeling proteins. Optimal conditions may vary depending on the specific protein and its concentration.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column or spin column)

Procedure:

  • Protein Preparation:

    • Ensure your protein is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer.[16] If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[12] Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately.[12]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess. A starting point is a 10-15 fold molar excess of dye to protein.[12]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Quenching the Reaction:

    • (Optional but recommended) Add a small volume of the quenching solution (e.g., to a final concentration of 50-100 mM Tris) to stop the reaction by consuming any unreacted dye.[12] Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove the unreacted dye and byproducts from the labeled protein using a suitable purification method like a desalting or spin column according to the manufacturer's instructions.[18]

Protocol 2: Troubleshooting Precipitation by Modifying the Labeling Conditions

If you experience precipitation with the standard protocol, consider the following modifications:

  • Reduce Dye-to-Protein Ratio: Decrease the molar excess of the dye by half and repeat the labeling reaction. This can help prevent protein precipitation caused by over-labeling.[15]

  • Optimize pH: Prepare a series of reaction buffers with slightly different pH values within the 8.3-9.0 range (e.g., 8.3, 8.5, 8.8, 9.0) to determine the optimal pH for your specific protein's solubility and reactivity.

  • Incorporate a Solubility-Enhancing Co-solvent: For proteins that are prone to aggregation, adding a small percentage (e.g., 5-10% v/v) of a water-miscible organic co-solvent like glycerol or ethylene (B1197577) glycol to the reaction buffer may help maintain solubility. Test the stability of your protein in the co-solvent alone before proceeding with the labeling.

  • Change Reaction Temperature: If the reaction is performed at room temperature, try incubating at 4°C overnight. Lower temperatures can sometimes reduce aggregation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

G Troubleshooting Workflow for Dye Precipitation start Precipitation Observed check_dye_prep Check Dye Preparation (Solvent, Storage) start->check_dye_prep check_buffer Verify Reaction Buffer (pH, Composition) start->check_buffer check_ratio Assess Dye:Protein Ratio start->check_ratio check_dye_prep->check_buffer adjust_solvent Use Anhydrous Solvent check_dye_prep->adjust_solvent Issue Found check_buffer->check_ratio adjust_buffer Adjust pH (8.3-9.0) Use Amine-Free Buffer check_buffer->adjust_buffer Issue Found adjust_ratio Reduce Molar Excess of Dye check_ratio->adjust_ratio Issue Found success Successful Labeling adjust_solvent->success adjust_buffer->success add_cosolvent Consider Co-solvent (e.g., Glycerol) adjust_ratio->add_cosolvent optimize_temp Optimize Temperature (RT or 4°C) add_cosolvent->optimize_temp optimize_temp->success

Caption: A flowchart outlining the steps to diagnose and resolve precipitation issues during labeling.

The following diagram illustrates the key factors influencing the solubility of the dye and the protein-dye conjugate.

G Factors Affecting Solubility in Labeling Reactions solubility Solubility of This compound & Conjugate ph pH (Optimal: 8.3-9.0) solubility->ph buffer Buffer Composition (Amine-Free) solubility->buffer concentration Dye Concentration solubility->concentration protein_props Protein Properties (Hydrophobicity) solubility->protein_props solvent Organic Co-solvent (DMSO/DMF %) solubility->solvent ph->buffer buffer->concentration concentration->protein_props protein_props->solvent

Caption: Key parameters that influence the solubility of the dye and its conjugate during labeling.

References

minimizing dye-induced artifacts in microscopy with Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-(N,N'-carboxyl-PEG4)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to help you minimize dye-induced artifacts in your microscopy experiments and achieve high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye belonging to the cyanine (B1664457) family, specifically a Cy5 derivative.[1][2][3] It is characterized by a polyethylene (B3416737) glycol (PEG) linker with two terminal carboxylic acid groups.[1][3] The Cy5 core provides its fluorescent properties in the far-red spectrum, while the hydrophilic PEG4 linker enhances its solubility in aqueous solutions.[1][3] The terminal carboxylic acids allow for covalent conjugation to primary amine groups on target molecules like proteins, antibodies, or nucleic acids, typically using activators such as EDC or HATU to form stable amide bonds.[1] Its primary applications are in fluorescence microscopy, flow cytometry, western blotting, and other fluorescence-based assays where labeling of biomolecules is required.[2]

Q2: What are the main advantages of using a PEGylated Cy5 dye like this compound?

A2: The primary advantage of the PEG linker is increased hydrophilicity, which improves the dye's solubility in aqueous buffers and helps to prevent aggregation.[1][4] Dye aggregation is a common issue with cyanine dyes that can lead to fluorescence quenching and a decrease in signal intensity.[5] The PEG spacer can also reduce steric hindrance, potentially allowing for better access of the dye to the target molecule.

Q3: What is photobleaching and how can I minimize it when using this compound?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. To minimize photobleaching with Cy5 derivatives, you should:

  • Use the lowest possible laser power that still provides a sufficient signal-to-noise ratio.

  • Minimize exposure time by using the fastest possible acquisition speed.

  • Use an anti-fade mounting medium for fixed-cell imaging. Common anti-fade reagents can help to quench triplet state dyes and reduce the formation of reactive oxygen species that cause photobleaching.

  • For live-cell imaging, consider using an oxygen-scavenging system in your imaging medium.

Q4: I am observing non-specific background staining in my images. What could be the cause and how can I fix it?

A4: Non-specific background staining can arise from several factors:

  • Excess dye: Ensure that you have removed all unbound dye through sufficient washing steps after the labeling reaction.

  • Hydrophobic interactions: Although PEGylated, the Cy5 core can still have some hydrophobicity. Using a blocking buffer (e.g., BSA or casein) before labeling can help to reduce non-specific binding to cellular components.

  • Dye aggregation: Aggregates of the dye can stick non-specifically to surfaces. Ensure the dye is fully dissolved in the labeling buffer. You can filter the dye solution before use to remove any aggregates.

  • Autofluorescence: While cellular autofluorescence is generally lower in the far-red region where Cy5 emits, it can still be a factor. Always include an unstained control sample to assess the level of autofluorescence.

Q5: What is "photoblueing" or "blue-conversion" and is it a concern with Cy5 dyes?

A5: Photoblueing is a phenomenon where a fluorescent dye, upon intense irradiation, can be photoconverted into a species that emits at a shorter wavelength (i.e., shifted towards the blue end of the spectrum).[6][7] This has been observed with Cy5 and its derivatives, where the far-red emitting dye can be converted to a species that fluoresces in the red or even green channel.[7] This can be a significant source of artifacts in multicolor imaging experiments, leading to false colocalization signals. To minimize this, avoid excessively high laser powers and prolonged exposure times.

Quantitative Data Summary

PropertyThis compoundStandard Cy5 Acid
Excitation Maximum (λex) 649 nm[1][3]~646 nm[8]
Emission Maximum (λem) 667 nm[1][3]~662 nm[8]
Molar Extinction Coefficient (ε) 170,000 cm⁻¹M⁻¹[1][3]250,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (Φ) Not explicitly reported.~0.2[8]
Solubility Water, DMSO, DMF, DCM[1][3]DMSO, DMF, DCM (limited water solubility)[8]
Molecular Weight 887.5 g/mol [1][3]519.1 g/mol [8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no fluorescent signal Inefficient labeling: Incorrect buffer pH, insufficient dye concentration, or inactive dye.- Ensure the labeling buffer pH is optimal for the reaction between the carboxyl groups and primary amines (typically pH 7.5-8.5).- Increase the molar excess of the dye to the target molecule.- Use freshly prepared dye solutions.
Photobleaching: Excessive laser power or exposure time.- Reduce laser power and exposure time.- Use an anti-fade mounting medium.
Fluorescence quenching: Dye aggregation or proximity to a quencher molecule.- Ensure the dye is fully dissolved and consider filtering the solution.- Optimize the dye-to-protein ratio to avoid over-labeling.
High background fluorescence Non-specific binding: Inadequate blocking or washing.- Use a blocking agent (e.g., BSA) before labeling.- Increase the number and duration of washing steps.
Dye aggregation: Poor dye solubility or improper storage.- Prepare fresh dye solutions and vortex thoroughly.- Centrifuge or filter the dye solution before use.
Autofluorescence: Intrinsic fluorescence from cells or tissue.- Image an unstained control to determine the level of autofluorescence.- Use appropriate spectral unmixing if available on your microscope.
Signal fades rapidly during time-lapse imaging Photobleaching: See above.- See above solutions for photobleaching.
Phototoxicity: High illumination intensity is damaging the cells.- Reduce laser power and exposure time.- Use a live-cell imaging buffer with an oxygen scavenger.
Inconsistent or non-reproducible staining Variability in labeling protocol: Inconsistent dye concentration, incubation time, or temperature.- Standardize all steps of the labeling protocol.- Prepare a fresh stock solution of the dye for each experiment.
Dye degradation: Improper storage of the dye.- Store the dye at -20°C, protected from light and moisture.[1][3]
Artifactual colocalization in multi-color imaging Spectral bleed-through: Emission of one fluorophore is detected in the channel of another.- Use narrow-band emission filters.- Perform sequential scanning (image each channel separately).- Include single-labeled controls to set up correct acquisition parameters.
Photoblueing of Cy5: The dye is being photoconverted to a shorter wavelength emitter.- Reduce laser power, especially from lasers used to excite other fluorophores in the sample.

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol describes a general method for conjugating the carboxylic acid groups of the dye to primary amines on a protein.

Materials:

  • This compound

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS.

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Prepare Protein Solution: Dissolve the protein in a buffer free of primary amines (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Activate the Dye:

    • In a separate tube, mix the desired amount of dye with a 1.5-fold molar excess of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or DMF.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Labeling Reaction:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point of 10:1 (dye:protein) is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction: Add quenching buffer to a final concentration of 100 mM to stop the reaction. Incubate for 15 minutes.

  • Purify the Conjugate: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.

  • Characterize the Conjugate: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy5 dye (at ~649 nm).

Protocol for Fixed-Cell Imaging

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Labeled primary and/or secondary antibodies

  • Anti-fade mounting medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets): Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Washing: Wash cells three times with PBS.

  • Blocking: Block non-specific binding sites with 1% BSA for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS.

  • Secondary Antibody Incubation (if using an unlabeled primary): Incubate with the this compound labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the sample using appropriate laser lines and emission filters for Cy5 (e.g., excitation at 640 nm, emission collected at 660-700 nm).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy Fix & Permeabilize Cells Fix & Permeabilize Cells Block Non-specific Sites Block Non-specific Sites Fix & Permeabilize Cells->Block Non-specific Sites Primary Antibody Incubation Primary Antibody Incubation Block Non-specific Sites->Primary Antibody Incubation Secondary Antibody (Cy5-labeled) Incubation Secondary Antibody (Cy5-labeled) Incubation Primary Antibody Incubation->Secondary Antibody (Cy5-labeled) Incubation If indirect Mount Coverslip Mount Coverslip Secondary Antibody (Cy5-labeled) Incubation->Mount Coverslip Image Acquisition Image Acquisition Mount Coverslip->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis

Caption: A generalized experimental workflow for immunofluorescence microscopy using a Cy5-labeled secondary antibody.

troubleshooting_logic start Problem Encountered low_signal Low Signal start->low_signal high_bg High Background start->high_bg fading Signal Fades start->fading check_labeling Check Labeling Efficiency low_signal->check_labeling check_washing Check Washing Steps high_bg->check_washing check_laser Check Laser Power fading->check_laser check_labeling->check_laser Yes Optimize Labeling Protocol Optimize Labeling Protocol check_labeling->Optimize Labeling Protocol No use_antifade Use Anti-fade check_laser->use_antifade Optimal Reduce Laser Power Reduce Laser Power check_laser->Reduce Laser Power High check_blocking Check Blocking check_washing->check_blocking Yes Increase Wash Steps Increase Wash Steps check_washing->Increase Wash Steps No Optimize Blocking Optimize Blocking check_blocking->Optimize Blocking No

Caption: A simplified decision tree for troubleshooting common issues in fluorescence microscopy.

References

Technical Support Center: Optimizing Bis-(N,N'-carboxyl-PEG4)-Cy5 Conjugate Brightness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Bis-(N,N'-carboxyl-PEG4)-Cy5 conjugates. Our goal is to help you improve the brightness and performance of your fluorescently labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional fluorescent dye derivative. It features a Cy5 core, a bright, far-red fluorescent dye, flanked by two polyethylene (B3416737) glycol (PEG) linkers (PEG4), each terminating in a carboxyl group (-COOH)[1]. The PEG linkers increase the hydrophilicity and solubility of the molecule in aqueous buffers[1]. The two terminal carboxyl groups allow for covalent conjugation to primary amines on target molecules, such as proteins, antibodies, or peptides, through the formation of stable amide bonds[1]. This bifunctional nature allows for potential crosslinking of molecules or enhanced labeling of a single target. Common applications include fluorescence microscopy, flow cytometry, and in vivo imaging.

Q2: Why is the brightness of my Cy5 conjugate lower than expected?

A2: Low fluorescence intensity, or quenching, of Cy5 conjugates can be attributed to several factors. A primary cause is a high degree of labeling (DOL), where multiple Cy5 molecules on a single protein lead to self-quenching through Förster Resonance Energy Transfer (FRET) between adjacent dye molecules[2]. Dye aggregation on the protein surface can also lead to fluorescence quenching. Additionally, the local chemical environment of the dye, including the pH of the buffer and the presence of certain quenching agents, can significantly impact its fluorescence output. It's also been observed that unlike some other dyes, Cy5 does not typically exhibit an enhancement in fluorescence upon conjugation to a protein[2].

Q3: What is the optimal dye-to-protein molar ratio for conjugation?

A3: The optimal dye-to-protein molar ratio is protein-dependent and should be determined empirically. A general starting point is a molar excess of the dye to the protein, typically ranging from 3:1 to 20:1 during the conjugation reaction. However, for the final conjugate, a low degree of labeling (DOL) of 2-4 is often ideal to avoid fluorescence quenching[2]. Over-labeling can lead to a significant decrease in fluorescence and potentially protein aggregation[3].

Q4: How does pH affect the conjugation reaction and the final conjugate's brightness?

A4: The pH plays a critical role in the two-step conjugation process. The activation of the carboxyl groups on the this compound with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the activated NHS ester with the primary amines of the protein is optimal at a slightly basic pH of 7.2-8.5[4]. While the fluorescence of the Cy5 dye itself is largely independent of pH in the range of 4 to 10, maintaining the optimal pH during conjugation is crucial for reaction efficiency and the integrity of the protein.

Q5: How can I purify my conjugate to improve its brightness?

A5: Purification is essential to remove unreacted dye and byproducts, which can interfere with downstream applications and accurate characterization. Size-exclusion chromatography (SEC) is a common and effective method for separating the larger protein-dye conjugate from smaller, unconjugated dye molecules[5][]. Dialysis is another option for removing small molecules. Proper purification ensures that the measured brightness is solely from the conjugated dye and helps to remove dye aggregates that may have formed.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound conjugates.

Problem Possible Cause(s) Recommended Solution(s)
Low Fluorescence Signal High Degree of Labeling (DOL): Too many Cy5 molecules per protein leads to self-quenching.Optimize the dye-to-protein molar ratio in the conjugation reaction to achieve a lower DOL (target 2-4).
Dye Aggregation: The hydrophobic nature of the Cy5 dye can cause aggregation on the protein surface.Ensure adequate mixing during the conjugation reaction. The PEG linkers on this compound are designed to improve solubility and reduce aggregation. Purify the conjugate using size-exclusion chromatography to remove aggregates.
Suboptimal Buffer Conditions: The pH of the final buffer may be outside the optimal range for Cy5 fluorescence (though Cy5 is generally stable across a wide pH range).Ensure the final storage buffer is within a pH range of 7.0-8.0.
Presence of Quenching Agents: Certain molecules in the buffer or sample can quench Cy5 fluorescence.Identify and remove potential quenching agents. Consider using a commercially available fluorescence-enhancing buffer.
Protein Precipitation during/after Conjugation High Degree of Labeling: Excessive conjugation can alter the protein's solubility.Reduce the dye-to-protein molar ratio in the conjugation reaction.
Incorrect Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the protein's stability.Ensure the conjugation and storage buffers are appropriate for the specific protein being labeled. Perform the reaction at 4°C to improve protein stability.
Inconsistent Results Between Batches Variability in DOL: Different batches may have different dye-to-protein ratios.Carefully control the conjugation reaction conditions (molar ratio, pH, temperature, reaction time) for each batch. Always measure the DOL for each new batch of conjugate.
Photobleaching: The Cy5 dye has been exposed to excessive light.Protect the dye and the conjugate from light at all stages of the process, including storage. Use of antifade reagents in imaging buffers can also help.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol utilizes a two-step process involving the activation of the carboxyl groups on the dye with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS), followed by conjugation to the primary amines of the protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., 2-(N-morpholino)ethanesulfonic acid (MES) buffer or Phosphate-Buffered Saline (PBS))

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, Glycine).

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Activate the Dye:

    • In a separate tube, add the desired amount of the dye stock solution to the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the dye.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction:

    • Immediately add the activated dye solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1. This should be optimized for your specific protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified conjugate. The conjugate will be in the void volume and will be visibly colored.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using absorbance measurements.

Materials:

  • Purified protein-dye conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5 (~650 nm, A650).

  • Calculate the Concentrations:

    • The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (A650 × CF)] / ε_protein where:

      • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A650 / ε_dye where:

      • ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Workflow for Protein Conjugation and Purification

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Conjugation Conjugation Prepare Protein->Conjugation Prepare Dye Prepare Dye Activate Dye Activate Dye Prepare Dye->Activate Dye Activate Dye->Conjugation Quench Reaction Quench Reaction Conjugation->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Characterize (DOL) Characterize (DOL) Purify Conjugate->Characterize (DOL)

Caption: General workflow for the conjugation of this compound to a protein.

Troubleshooting Logic for Low Fluorescence

Troubleshooting_Low_Fluorescence start Low Fluorescence Signal dol_check Is DOL > 4? start->dol_check purification_check Is the conjugate purified? dol_check->purification_check No optimize_dol Optimize conjugation: - Decrease dye:protein ratio dol_check->optimize_dol Yes aggregation_check Evidence of aggregation? purification_check->aggregation_check Yes purify Purify using SEC or dialysis purification_check->purify No buffer_check Buffer contains quenchers? aggregation_check->buffer_check No improve_solubility Improve solubility: - Check buffer composition - Lower DOL aggregation_check->improve_solubility Yes change_buffer Change buffer or add fluorescence enhancer buffer_check->change_buffer Yes end Improved Brightness buffer_check->end No optimize_dol->end purify->end improve_solubility->end change_buffer->end

Caption: A decision tree for troubleshooting low fluorescence of Cy5 conjugates.

References

Validation & Comparative

A Head-to-Head Comparison: Bis-(N,N'-carboxyl-PEG4)-Cy5 vs. Alexa Fluor 647 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of fluorescent dyes for protein labeling is a critical decision that profoundly influences experimental outcomes. Among the most utilized far-red fluorescent dyes are derivatives of Cyanine5 (Cy5) and Alexa Fluor 647. This guide provides an objective, data-driven comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 and Alexa Fluor 647, focusing on their performance in protein labeling to assist in selecting the optimal reagent for your research needs.

Core Dye Characteristics and the Impact of PEGylation

Both dyes are spectrally similar, with excitation and emission maxima in the far-red region of the spectrum, making them compatible with common laser lines (633 nm or 647 nm) and filter sets.[1] This spectral region is advantageous due to the low autofluorescence of most biological samples, leading to a better signal-to-noise ratio.[1]

Alexa Fluor 647 is a sulfonated rhodamine derivative known for its exceptional brightness and photostability.[2][3] Its chemical structure is optimized to resist photobleaching and aggregation-induced quenching.

This compound is a derivative of the cyanine (B1664457) dye Cy5. The core Cy5 fluorophore is known to be susceptible to photobleaching and fluorescence quenching, particularly when multiple dye molecules are conjugated in close proximity on a protein.[2][3] However, this specific variant includes two polyethylene (B3416737) glycol (PEG) linkers (PEG4). This "PEGylation" is a key feature designed to mitigate some of the drawbacks of the parent dye. PEG linkers enhance the water solubility of the dye-protein conjugate, which can reduce aggregation and non-specific binding during experiments.[4][5][6] This modification can lead to improved stability and signal clarity in immunoassays and other applications.[5]

Quantitative Performance Comparison

While direct, peer-reviewed comparisons of this compound against Alexa Fluor 647 are limited, extensive data exists comparing the core Cy5 dye with Alexa Fluor 647. These comparisons consistently highlight the superior performance of Alexa Fluor 647.[2][3][7] The PEG linkers on the Cy5 variant are expected to improve solubility but not fundamentally alter the photophysical limitations of the Cy5 core fluorophore itself.

Table 1: Photophysical and Chemical Properties

PropertyThis compound (Amine-Reactive NHS Ester form)Alexa Fluor 647 (Amine-Reactive NHS Ester form)
Excitation Max (nm) ~649[8]~650
Emission Max (nm) ~667[8]~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~232,000[8]~270,000
Fluorescence Quantum Yield ~0.20 (for Cy5, can vary)~0.33[9][10]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[8][11]N-hydroxysuccinimidyl (NHS) ester[12][13]
Target Functional Group Primary amines (e.g., Lysine, N-terminus)[14][15]Primary amines (e.g., Lysine, N-terminus)[16][17]
Key Feature PEG4 linkers for increased hydrophilicity[8]High photostability and brightness[2][17]

Performance in Protein Conjugation

A critical performance metric is how the fluorescence of a dye conjugate behaves at different degrees of labeling (DOL)—the average number of dye molecules per protein.

  • Alexa Fluor 647: Consistently demonstrates superior brightness and maintains a high quantum yield even at high DOLs.[2][18] It shows minimal self-quenching, meaning more dye molecules can be attached to a protein to create a brighter conjugate without a proportional loss in fluorescence.[1][3]

  • Cy5: The parent dye is prone to forming non-fluorescent aggregates on the surface of proteins, especially at higher DOLs.[2][3] This leads to significant fluorescence quenching, where an increase in the number of dye molecules results in a decrease in the overall brightness of the conjugate.[2][18] While the PEG linkers in this compound improve solubility, the inherent tendency of the Cy5 fluorophore to aggregate and self-quench remains a significant consideration.

Table 2: Performance Characteristics

FeatureThis compoundAlexa Fluor 647
Brightness Good, but susceptible to quenching at high DOLs[2][18]Excellent, less quenching at high DOLs[1][2][18]
Photostability Less photostable than Alexa Fluor 647[2][3]Significantly more photostable[2][3]
pH Sensitivity Generally low in the physiological rangeInsensitive from pH 4 to 10[17]
Solubility Enhanced by PEG4 linkers[8]Good water solubility
Non-specific Binding Reduced by PEG4 linkers[5][19]Generally low

Experimental Workflows and Protocols

The labeling chemistry for both dyes is identical, targeting primary amines via an N-hydroxysuccinimidyl (NHS) ester reaction. This process involves a few key steps from protein preparation to purification of the final conjugate.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep 1. Protein Preparation (Buffer exchange into amine-free buffer, pH 8.3-8.5) Labeling 3. Labeling Reaction (Mix dye and protein, incubate for 1 hr at RT) Prot_Prep->Labeling Dye_Prep 2. Dye Preparation (Dissolve NHS ester in anhydrous DMSO or DMF) Dye_Prep->Labeling Purify 4. Purification (Remove unreacted dye via size-exclusion chromatography) Labeling->Purify Analyze 5. Characterization (Measure Absorbance at 280nm and ~650nm to determine DOL) Purify->Analyze

Caption: General workflow for protein labeling with amine-reactive NHS ester dyes.

Detailed Experimental Protocol: Antibody Labeling

This protocol is a general guideline for labeling an IgG antibody. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

1. Materials and Reagents:

  • Antibody (or protein of interest) in an amine-free buffer (e.g., PBS, HEPES).

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • This compound NHS ester or Alexa Fluor 647 NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).

2. Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the antibody into the Labeling Buffer at a concentration of 2-10 mg/mL.[20] Buffers containing primary amines like Tris are incompatible as they will compete for reaction with the NHS ester.[21]

  • Dye Preparation:

    • Allow the vial of dye NHS ester to warm to room temperature before opening to prevent moisture condensation.[21]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required volume of dye solution. A 10- to 20-fold molar excess of dye to antibody is a common starting point for IgG labeling.[21]

    • Add the calculated volume of dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[15]

  • Purification:

    • Separate the labeled antibody from unreacted free dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the first colored fraction, which contains the labeled protein. The second, slower-migrating colored band is the unreacted dye.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorption maximum (~650 nm).

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Application Context: Receptor-Ligand Binding Assay

Fluorescently labeled proteins are crucial for studying molecular interactions, such as a ligand binding to its receptor on a cell surface, which initiates a signaling cascade. The choice of dye can impact the sensitivity and reliability of such an assay.

G cluster_cell Cellular Environment Ligand Labeled Ligand (e.g., AF647-Protein) Binding Binding Event Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Signal Downstream Signaling Cascade Binding->Signal Activation Response Cellular Response (e.g., Gene Expression) Signal->Response

Caption: A simplified signaling pathway initiated by a fluorescently labeled ligand.

In demanding applications like single-molecule studies or quantitative imaging, the superior photostability and brightness of Alexa Fluor 647 make it the preferred choice for generating robust and reproducible data.[7] For standard applications like flow cytometry or immunofluorescence where high labeling densities are not required, the PEGylated Cy5 derivative can be a suitable and cost-effective alternative, with the PEG linkers potentially reducing background from non-specific binding.[5]

Conclusion

For most protein labeling applications, Alexa Fluor 647 is the superior choice over this compound.[7] Its significantly higher photostability and resistance to self-quenching result in brighter, more stable conjugates, leading to higher quality and more reliable experimental data.[2][3][7]

This compound serves as a viable alternative, particularly when cost is a major consideration. The inclusion of PEG4 linkers is a valuable modification that improves the hydrophilicity of the conjugate, which can be advantageous in reducing non-specific interactions in certain assay formats.[5][6] However, researchers must be aware of the inherent limitations of the core Cy5 fluorophore, namely its lower photostability and tendency to quench at higher labeling densities, which may compromise performance in more demanding applications.

References

A Comparative Guide to Near-Infrared Fluorescent Dyes: Bis-(N,N'-carboxyl-PEG4)-Cy5 vs. DyLight 650

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical imaging and diagnostics, the selection of an appropriate fluorescent label is paramount to achieving sensitive and reliable results. This guide provides a detailed comparison of two prominent near-infrared (NIR) dyes: Bis-(N,N'-carboxyl-PEG4)-Cy5, a functionalized cyanine (B1664457) dye, and DyLight 650, a member of the widely used DyLight series of fluorophores. This comparison aims to assist researchers, scientists, and drug development professionals in making an informed decision based on the photophysical properties, and typical applications of these dyes.

Overview of Photophysical and Chemical Properties

Both this compound and DyLight 650 are bright, far-red fluorescent dyes that are well-suited for a variety of fluorescence-based assays. Their emission in the near-infrared spectrum is advantageous for biological applications due to reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio.

This compound is a derivative of the cyanine dye, Cy5. The "Bis-carboxyl" functional groups provide two reactive sites for conjugation to primary amines on target molecules, such as proteins, antibodies, or nucleic acids. The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances its hydrophilicity, which can improve the solubility of the dye-conjugate and minimize non-specific binding during assays.

DyLight 650 is a high-performance fluorescent dye known for its exceptional brightness and photostability. It is also available with various reactive groups, including NHS esters for labeling primary amines, making it a versatile tool for biomolecule conjugation.

The key spectral properties of these dyes are summarized in the table below.

PropertyThis compound (Cy5 Core)DyLight 650
Excitation Maximum (nm)~646652
Emission Maximum (nm)~662672
Extinction Coefficient (M⁻¹cm⁻¹)~250,000250,000
Quantum Yield~0.28Not specified, but generally high
Reactive GroupCarboxylic AcidCommonly NHS ester, Maleimide, etc.
Key FeaturesPEGylated for increased hydrophilicityHigh brightness and photostability

Experimental Workflow: Antibody Conjugation and Immunofluorescence Staining

A common application for these dyes is the labeling of antibodies for use in immunofluorescence microscopy. The general workflow for this process is outlined below.

G cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining Dye Dye Activation (e.g., EDC/NHS for Carboxyl-Cy5) Mix Mixing and Incubation (Dye + Antibody) Dye->Mix Ab Antibody Solution (in amine-free buffer) Ab->Mix Purify Purification (e.g., Size Exclusion Chromatography) Mix->Purify QC Quality Control (Spectrophotometry) Purify->QC Incubate_Ab Incubation with Labeled Primary Antibody QC->Incubate_Ab Labeled Antibody Cells Cell/Tissue Preparation (Fixation & Permeabilization) Block Blocking (e.g., with BSA) Cells->Block Block->Incubate_Ab Wash1 Washing Steps Incubate_Ab->Wash1 Counterstain Counterstaining (e.g., DAPI) Wash1->Counterstain Mount Mounting Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Figure 1. General workflow for antibody conjugation and subsequent use in immunofluorescence staining.

Detailed Experimental Protocols

a) Protocol for Antibody Conjugation using a Carboxylated Dye (e.g., this compound)

This protocol utilizes a two-step carbodiimide (B86325) chemistry to conjugate the carboxylic acid groups on the dye to primary amines on the antibody.

  • Dye Activation:

    • Dissolve the carboxylated dye in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) in an amine-free buffer (e.g., MES buffer, pH 6.0) to a final concentration of 0.1 M each.

    • Add the dissolved dye to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Antibody Preparation:

    • Prepare the antibody solution in an amine-free buffer (e.g., PBS, pH 7.4). The antibody concentration should typically be 1-2 mg/mL.

  • Conjugation Reaction:

    • Add the activated dye solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is common.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled antibody, which will elute first.

  • Quality Control:

    • Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye (e.g., 646 nm).

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law.

b) Protocol for Immunofluorescence Staining

  • Cell Culture and Preparation:

    • Grow cells on glass coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the dye-labeled primary antibody in the blocking buffer to the desired concentration (typically 1-10 µg/mL).

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS to remove unbound antibodies.

    • If desired, counterstain the nuclei with a DNA stain like DAPI.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filters for the chosen dye.

Key Comparison Parameters

The choice between this compound and DyLight 650 will depend on the specific requirements of the experiment. The logical relationship between key performance indicators is illustrated below.

G Dye Fluorophore Choice Brightness Brightness (Extinction Coeff. x Quantum Yield) Dye->Brightness Photostability Photostability Dye->Photostability Solubility Solubility & Aggregation (PEGylation helps) Dye->Solubility Signal Signal-to-Noise Ratio Brightness->Signal Photostability->Signal Solubility->Signal Experiment Experimental Success Signal->Experiment

A Comparative Guide to the Photostability of Cyanine 5 (Cy5) Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of various Cyanine (B1664457) 5 (Cy5) derivatives, with a focus on providing a framework for evaluating dyes such as Bis-(N,N'-carboxyl-PEG4)-Cy5. While direct, publicly available quantitative photostability data for this compound is limited, this document outlines the critical parameters for such a comparison, presents available data for other relevant Cy5 dyes, and provides detailed experimental protocols to enable researchers to perform their own assessments.

Understanding Cy5 Photostability

Cy5 is a widely used far-red fluorescent dye favored for its emission spectrum, which minimizes autofluorescence from biological samples.[1] However, like many organic fluorophores, Cy5 is susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to light. This phenomenon can significantly impact the quality and quantitative accuracy of fluorescence imaging and single-molecule studies.[2][3] The photostability of a Cy5 dye is influenced by its chemical structure, the surrounding microenvironment, and the presence of oxidizing agents or photostabilizers.[2][4]

Comparative Analysis of Cy5 Derivatives

Dye DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey Features
This compound ~649~667Not specifiedNot specifiedPEGylated, with carboxyl groups for conjugation.[5]
Standard Cy5 ~646~662~250,000~0.20-0.27Widely used benchmark cyanine dye.[6]
Alexa Fluor 647 ~650~668~270,000~0.33Generally considered more photostable than standard Cy5.[1]
DyLight 650 ~652~672~250,000Not specifiedMarketed as having superior photostability to traditional cyanine dyes.
Cy5-COT (Cyclooctatetraene) Not specifiedNot specifiedNot specifiedIncreased by 25% vs Cy5Covalently linked photostabilizer significantly enhances photostability.[2]
Cy5-Trolox Not specifiedNot specifiedNot specifiedDecreased by 20% vs Cy5Covalently linked photostabilizer, enhances photostability.[2]

Note: The quantum yield and molar extinction coefficient are critical factors in determining the brightness of a fluorophore. The photobleaching quantum yield, which is the number of molecules that are destroyed per absorbed photon, is the most direct measure of photostability. Unfortunately, this data is not consistently available for all derivatives.

Experimental Protocols for Photostability Measurement

To quantitatively assess and compare the photostability of this compound with other Cy5 dyes, a standardized experimental protocol is essential. The following method is adapted from established procedures for measuring fluorophore photobleaching.[2][6]

I. Sample Preparation
  • Dye Conjugation: Conjugate the Cy5 dyes to be tested to a consistent biological molecule (e.g., a specific antibody or DNA oligonucleotide) to ensure a comparable microenvironment. Follow the manufacturer's protocol for the respective dye's reactive chemistry (e.g., NHS ester or carboxyl activation).

  • Purification: Remove unconjugated dye from the conjugate solution using appropriate chromatography techniques (e.g., size exclusion or dialysis).

  • Quantification: Determine the dye-to-protein (or DNA) ratio by measuring the absorbance of the conjugate at the dye's absorption maximum and the protein/DNA's characteristic absorption wavelength (e.g., 280 nm for protein).

  • Immobilization: Immobilize the dye-conjugates on a consistent surface, such as a streptavidin-coated coverslip for biotinylated molecules, to allow for imaging of a fixed field of view.

II. Imaging and Data Acquisition
  • Microscopy Setup: Use a fluorescence microscope equipped with a suitable laser line for Cy5 excitation (e.g., 633 nm or 640 nm), a high-sensitivity camera (e.g., EMCCD or sCMOS), and appropriate filter sets.

  • Imaging Conditions:

    • Define a region of interest (ROI) for continuous imaging.

    • Use a consistent laser power and exposure time for all samples being compared.

    • Acquire a time-lapse series of images until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without fluorescent molecules.

    • Normalize the initial fluorescence intensity to 100%.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decay to 1/e (approximately 37%) of its initial value. A longer lifetime indicates greater photostability.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes involved in comparing the photostability of fluorescent dyes.

photobleaching_process cluster_excitation Excitation-Emission Cycle cluster_bleaching Photobleaching Pathway Ground_State Fluorophore (Ground State) Excited_State Fluorophore (Excited State) Ground_State->Excited_State Light Absorption (Excitation) Excited_State->Ground_State Fluorescence Emission Triplet_State Triplet State Excited_State->Triplet_State Intersystem Crossing Bleached_State Non-Fluorescent State Triplet_State->Bleached_State Reaction with Oxygen

Caption: Simplified Jablonski diagram illustrating the excitation-emission cycle and the competing photobleaching pathway.

photostability_workflow Start Start: Select Cy5 Dyes for Comparison Conjugation 1. Conjugate Dyes to Biomolecule Start->Conjugation Purification 2. Purify Conjugates Conjugation->Purification Immobilization 3. Immobilize on Surface Purification->Immobilization Imaging 4. Time-Lapse Fluorescence Imaging Immobilization->Imaging Analysis 5. Measure Fluorescence Decay Imaging->Analysis Comparison 6. Compare Photobleaching Lifetimes Analysis->Comparison End End: Determine Relative Photostability Comparison->End

Caption: Experimental workflow for the comparative assessment of Cy5 dye photostability.

Conclusion

References

A Researcher's Guide to Validating Protein Conjugation with Bis-(N,N'-carboxyl-PEG4)-Cy5 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to target molecules is a critical step in a multitude of assays, from immunoassays to cellular imaging. This guide provides a comprehensive comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 and its popular amine-reactive alternatives, offering detailed protocols and experimental data to validate the conjugation process effectively.

Performance Comparison of Cy5 and Alternatives

The selection of a fluorescent dye is often dictated by its photophysical properties, which directly impact the sensitivity and reliability of an experiment. While Cy5 has long been a staple in the far-red spectrum, several alternatives offer enhanced performance characteristics. Below is a comparison of key metrics for Cy5 and its competitors: Alexa Fluor 647, DyLight 650, and iFluor 647.

FeatureCy5Alexa Fluor 647DyLight 650iFluor 647
Excitation Max (nm) ~649~650~652~647
Emission Max (nm) ~667~665~672~667
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~239,000~250,000Not specified
Quantum Yield ~0.2~0.33HighHigh
Brightness (Ext. Coeff. x QY) ~50,000~78,870HighHigh
Photostability GoodExcellentVery GoodExcellent

Note: Brightness is a relative measure calculated from the molar extinction coefficient and quantum yield. Higher values indicate a brighter fluorophore. Quantum yield and brightness for DyLight 650 and iFluor 647 are reported as "high" by manufacturers, suggesting performance comparable or superior to Cy5.[1][2][3]

Experimental Workflow for Conjugation and Validation

Successful conjugation requires a systematic approach, from the initial labeling reaction to the final validation of the conjugate. The following workflow outlines the key steps involved.

experimental_workflow start Start: Prepare Target Molecule and Amine-Reactive Dye conjugation Conjugation Reaction (NHS Ester Chemistry) start->conjugation purification Purification of Conjugate (Size-Exclusion Chromatography) conjugation->purification validation Validation of Conjugation purification->validation uv_vis UV-Vis Spectroscopy (Degree of Labeling) validation->uv_vis Quantitative sds_page SDS-PAGE Analysis (Confirmation of Labeling) validation->sds_page Qualitative mass_spec Mass Spectrometry (Confirmation of Mass Shift) validation->mass_spec Qualitative/ Quantitative end End: Validated Conjugate uv_vis->end sds_page->end mass_spec->end

A generalized workflow for the conjugation of an amine-reactive dye to a target molecule and subsequent validation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the conjugation of an amine-reactive dye to a protein and the subsequent validation of the conjugate.

Protocol 1: Protein Labeling with Amine-Reactive NHS Ester Dyes

This protocol is a general guideline for labeling proteins, such as antibodies, with the NHS ester form of Cy5 or its alternatives. For this compound, the carboxyl groups must first be activated to an NHS ester using a reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide. The protocol below assumes the use of a pre-activated NHS ester dye.

Materials:

  • Target protein (e.g., antibody) at 1-10 mg/mL in a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[4]

  • Amine-reactive dye (e.g., Bis-(N,N'-NHS-PEG4)-Cy5) dissolved in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Purification column (e.g., size-exclusion chromatography column).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Prepare the Protein: Ensure the protein is in an appropriate amine-free buffer at an optimal concentration. Buffers containing Tris or glycine (B1666218) should be avoided as they will compete with the target molecule for the dye.[6]

  • Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF.[5]

  • Perform the Conjugation Reaction:

    • Slowly add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing. The optimal ratio should be determined empirically for each protein-dye pair.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Quench the Reaction (Optional): To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[6]

Protocol 2: Validation by UV-Vis Spectroscopy (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each target molecule, can be determined using UV-Vis spectroscopy.[7][8]

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ for the dye's absorbance at this wavelength using a correction factor (CF) provided by the dye manufacturer. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (Molar Extinction Coefficient of Protein × Path Length)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / (Molar Extinction Coefficient of Dye × Path Length)

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 10.[9]

Protocol 3: Validation by SDS-PAGE

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) can be used to qualitatively confirm the conjugation of the dye to the target protein.

Procedure:

  • Sample Preparation: Prepare samples of the unlabeled protein and the purified conjugate for SDS-PAGE under reducing conditions.

  • Electrophoresis: Run the samples on a polyacrylamide gel.

  • Visualization:

    • Fluorescence Imaging: Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for the dye. A fluorescent band should be observed for the conjugate at the expected molecular weight of the protein's subunits (e.g., heavy and light chains for an antibody).[10]

    • Coomassie Staining: After fluorescence imaging, stain the gel with Coomassie Brilliant Blue to visualize all protein bands. This will confirm the presence of both the unlabeled and labeled protein bands.

Expected Results:

  • A successful conjugation will show a fluorescent band at the same molecular weight as the protein band visualized by Coomassie stain.

  • The presence of free dye running at the dye front in the fluorescent image of the purified conjugate lane indicates incomplete removal of unreacted dye.

Protocol 4: Validation by Mass Spectrometry

Mass spectrometry provides a highly accurate method to confirm conjugation and can be used to determine the distribution of dye-to-protein ratios.

Procedure:

  • Sample Preparation: Prepare the purified conjugate for mass spectrometry analysis. This may involve buffer exchange and deglycosylation for antibodies to simplify the mass spectrum.

  • Mass Analysis: Analyze the sample using a mass spectrometer capable of resolving the mass of the intact protein or its subunits (e.g., ESI-QTOF).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the masses of the species present.

Expected Results:

  • The mass of the conjugated protein will be higher than the mass of the unlabeled protein.

  • The mass increase should correspond to the molecular weight of the attached dye molecules. For example, if the DOL is 3, a peak corresponding to the protein mass + (3 × dye mass) should be observed.

  • A heterogeneous population of labeled proteins may be observed, with peaks corresponding to the protein with one, two, three, etc., dye molecules attached. This can provide a more detailed picture of the labeling efficiency than the average DOL calculated from UV-Vis spectroscopy.[11][12]

References

A Comparative Guide to the Labeling Efficiency of Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent labeling reagent, with other commonly used alternatives. The focus is on quantifying labeling efficiency and providing the necessary experimental details to empower researchers in making informed decisions for their specific applications in drug development and biological research.

Introduction to this compound

This compound is a fluorescent dye featuring a Cy5 core, a well-established fluorophore emitting in the far-red spectrum, conjugated to two polyethylene (B3416737) glycol (PEG) linkers, each terminating in a carboxyl group. This structure is particularly relevant in the field of targeted protein degradation, where it can function as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The fluorescent Cy5 tag on the PROTAC linker enables visualization and tracking of the molecule.

Quantitative Comparison of Labeling Efficiency

The efficiency of a labeling reaction is typically quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule. Achieving an optimal DOL is crucial; under-labeling results in a weak signal, while over-labeling can lead to fluorescence quenching and potentially alter the biological activity of the labeled protein.

While specific quantitative data for the labeling efficiency of this compound is not extensively published in comparative studies, we can infer its performance based on the chemistry of its carboxyl groups and compare it to widely used amine-reactive dyes. The carboxyl groups of this compound require activation with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo-analogue to form a reactive ester that can then couple with primary amines on the target protein.

One study on the EDC-mediated labeling of a protein with a carboxylated fluorescent dye reported labeling efficiencies ranging from 56.5% to 72.0% at pH levels of 7, 9, and 11, respectively, with higher pH generally favoring the reaction.[1] It is important to note that the optimal DOL can vary depending on the specific protein and the intended application.

For comparison, a study comparing the fluorescence of protein conjugates of Cy5 and Alexa Fluor 647 (an alternative dye) showed that at higher degrees of labeling, Alexa Fluor 647 conjugates were significantly more fluorescent, suggesting less self-quenching.[2][3] This indicates that while the initial labeling efficiency might be comparable, the resulting fluorescence signal can differ significantly between dyes.

Below is a table summarizing the key characteristics of this compound and common alternative amine-reactive fluorescent dyes.

FeatureThis compoundAmine-Reactive Cy5 Dyes (e.g., Cy5-NHS ester)Amine-Reactive Alexa Fluor Dyes (e.g., Alexa Fluor 647-NHS ester)Amine-Reactive DyLight Dyes (e.g., DyLight 650-NHS ester)
Reactive Group Carboxyl (-COOH)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH2) on proteinsPrimary amines (-NH2) on proteinsPrimary amines (-NH2) on proteinsPrimary amines (-NH2) on proteins
Coupling Chemistry EDC/NHS activation requiredDirect reactionDirect reactionDirect reaction
Reaction pH Typically 4.5-7.5 for activation, followed by reaction at neutral to slightly basic pHTypically 7.0-8.5Typically 7.0-8.5Typically 7.0-8.5
Photostability GoodGoodExcellent (generally higher than Cy dyes)[2]Excellent
Fluorescence Quenching Prone to quenching at high DOL, similar to other Cy dyes[2]Prone to quenching at high DOL[2]Less prone to self-quenching at high DOL[2][3]Generally less prone to quenching than Cy dyes
Brightness HighHighVery High[4]Very High
PEG Linker Yes (PEG4)No (typically)No (typically)No (typically)
Advantages of PEG Linker Increased hydrophilicity, reduced aggregation, potential for improved pharmacokinetics---

Experimental Protocols

Protocol for Labeling Proteins with this compound using EDC/NHS Chemistry

This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization of the molar ratios of dye, EDC, and NHS, as well as reaction time and temperature, may be necessary for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent polymerization of the protein, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • Add a 10- to 20-fold molar excess of the dissolved dye to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Determination of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy5 (around 650 nm).

Calculation:

Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein

Dye Concentration (M) = A_max / ε_dye

DOL = Dye Concentration / Protein Concentration

Where:

  • A280: Absorbance of the conjugate at 280 nm.

  • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • CF: Correction factor for the dye's absorbance at 280 nm (A280 of dye / A_max of dye).

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of the dye at its A_max (for Cy5, typically ~250,000 M⁻¹cm⁻¹).

Visualizations

Experimental Workflow for Protein Labeling and DOL Calculation

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein Protein in Amine-Free Buffer Activation Activate Protein Carboxyls (EDC/NHS) Protein->Activation Dye This compound Stock Solution Conjugation Add Dye to Activated Protein (Conjugation) Dye->Conjugation Reagents EDC/NHS Solutions Reagents->Activation Activation->Conjugation Quenching Quench Reaction (Tris Buffer) Conjugation->Quenching Purification Purify Conjugate (Desalting Column) Quenching->Purification Spectro Spectrophotometry (A280 & A_max) Purification->Spectro DOL Calculate DOL Spectro->DOL

Caption: Workflow for labeling a protein with this compound and calculating the Degree of Labeling (DOL).

Signaling Pathway: Ubiquitin-Proteasome System in PROTAC Action

G cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (with Bis-Cy5 linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Protein (Peptides) Proteasome->Degradation

Caption: The mechanism of action for a PROTAC utilizing the ubiquitin-proteasome pathway to induce target protein degradation.

References

A Comparative Guide to the Performance of Bis-(N,N'-carboxyl-PEG4)-Cy5 in Various Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent probes, the selection of an appropriate buffer system is paramount to ensure optimal performance and reproducibility of experimental results. This guide provides a comparative overview of the expected performance of Bis-(N,N'-carboxyl-PEG4)-Cy5, a hydrophilic, far-red fluorescent dye, in different commonly used laboratory buffers. The insights presented are based on the well-documented behavior of the core Cy5 fluorophore and related cyanine (B1664457) dyes, offering a predictive framework for optimizing experimental conditions.

This compound is a versatile tool in biological imaging and assay development, featuring a Cy5 dye core with dual carboxyl-terminated polyethylene (B3416737) glycol (PEG) linkers. These PEG chains enhance aqueous solubility and biocompatibility.[1][2] The dye exhibits excitation and emission maxima around 649 nm and 667 nm, respectively, placing it in the far-red spectrum, which is advantageous for minimizing background autofluorescence in biological samples.[2][3]

Data Presentation: Performance of Cy5 in Different Buffer Systems

The following table summarizes the anticipated performance of this compound in various buffer systems based on the known properties of cyanine dyes.

Buffer SystemRecommended pH RangeExpected Relative Fluorescence IntensityPhotostabilityPotential for AggregationRemarks
Phosphate-Buffered Saline (PBS) 7.2 - 7.4HighModerateLow to ModerateA standard and generally stable buffer for Cy5.[4] High ionic strength may promote aggregation in some cases.[4]
Tris-Buffered Saline (TBS) 7.4 - 8.0HighModerateLow to ModerateAnother common and suitable buffer for Cy5, often used in immunoassays.[4]
Borate Buffer 8.0 - 9.0HighModerateLowGenerally stable, particularly in the slightly alkaline range.[4]
HEPES Buffer 7.2 - 7.6HighModerateLowA zwitterionic buffer that can be a good alternative to PBS, especially for cell-based assays.
ROXS Buffer (PBS with reducing & oxidizing agents) ~7.4HighHighLowSpecifically designed to enhance the photostability of cyanine dyes like Cy5 by minimizing photobleaching.[5][6]
Low Ionic Strength Buffers (e.g., 10 mM Phosphate) 7.0 - 7.4HighModerateLowRecommended to minimize dye aggregation, which can cause fluorescence quenching.[4]
Buffers with Extreme pH (< 5 or > 9) N/AVariable to LowLowHighNot recommended. Extreme pH values can lead to the degradation of the dye molecule.[4][7]

Note: The fluorescence intensity of Cy5 dyes is generally stable across a broad pH range of 3 to 10.[4][7] However, the stability of the biomolecule to which the dye is conjugated and the potential for dye degradation at extreme pH values are critical considerations.[4]

Experimental Protocols

To empirically determine the optimal buffer system for a specific application, it is recommended to perform a comparative analysis. Below is a detailed protocol for assessing the fluorescence performance of this compound.

Objective: To measure and compare the fluorescence intensity and photostability of this compound in different buffer systems.

Materials:

  • This compound

  • A selection of buffer systems to be tested (e.g., PBS, TBS, Borate, ROXS)

  • Spectrofluorometer with a far-red detector

  • Quartz cuvettes

  • Suitable solvent for stock solution (e.g., DMSO)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO at a concentration of 1-10 mM.

  • Working Solution Preparation:

    • For each buffer system to be tested, dilute the stock solution to a final nanomolar concentration (e.g., 100 nM).

    • Ensure the final absorbance at the excitation maximum (~649 nm) is below 0.1 to prevent inner filter effects.[1]

  • Fluorescence Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the maximum absorbance of the dye (~649 nm).[1]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[1]

    • Record the fluorescence intensity at the emission maximum (~667 nm) for each buffer system.

  • Photostability Measurement:

    • Prepare fresh working solutions in each buffer.

    • Continuously illuminate the sample in the spectrofluorometer at the excitation maximum.

    • Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

    • Plot the fluorescence intensity as a function of time to determine the rate of photobleaching in each buffer.

  • Data Analysis:

    • Compare the peak fluorescence intensities obtained from the emission spectra for each buffer.

    • Analyze the photobleaching curves to determine the half-life of the fluorophore in each buffer system.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the key factors influencing the performance of this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_conclusion Conclusion stock Prepare Stock Solution (Dye in DMSO) working Prepare Working Solutions (Dilute in Buffers A, B, C) stock->working emission Measure Emission Spectra working->emission photostability Measure Photostability working->photostability compare_intensity Compare Peak Fluorescence Intensity emission->compare_intensity compare_bleaching Compare Photobleaching Rates photostability->compare_bleaching conclusion Select Optimal Buffer compare_intensity->conclusion compare_bleaching->conclusion

Caption: Experimental workflow for evaluating dye performance in different buffers.

G cluster_factors Influencing Factors cluster_outcomes Performance Metrics center_node Cy5 Performance intensity Fluorescence Intensity center_node->intensity determines photostability Photostability center_node->photostability determines aggregation Aggregation center_node->aggregation influences degradation Dye Degradation center_node->degradation influences pH Buffer pH pH->center_node affects ionic_strength Ionic Strength ionic_strength->center_node affects additives Buffer Additives (e.g., ROXS) additives->center_node affects light Light Exposure light->center_node affects temperature Temperature temperature->center_node affects

Caption: Factors influencing the performance of Cy5 dyes in buffer systems.

References

alternatives to Bis-(N,N'-carboxyl-PEG4)-Cy5 for carboxyl-reactive labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the covalent labeling of biomolecules is a cornerstone of experimental design. While a variety of chemistries exist, the labeling of carboxyl groups (present on aspartate, glutamate, and C-termini of proteins) is a common and effective strategy. This guide provides a comprehensive comparison of fluorescent dye alternatives for researchers looking beyond traditional options like Cy5, focusing on the widely used carbodiimide (B86325) chemistry.

The Chemistry of Carboxyl Labeling

The most prevalent method for labeling carboxyl groups does not involve a dye that is itself "carboxyl-reactive." Instead, it is a two-stage process that activates the target carboxyl group, making it susceptible to attack by an amine-functionalized molecule, such as a fluorescent dye.[1][2] This is typically achieved using a carbodiimide, like 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC or EDAC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[1][2][3]

The process unfolds as follows:

  • Activation: EDC reacts with a carboxyl group (-COOH) on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[2][3]

  • Stabilization: Sulfo-NHS reacts with this intermediate to create a more stable, semi-stable Sulfo-NHS ester. This step is crucial for improving efficiency and reducing unwanted side reactions.[1][2]

  • Labeling: An amine-containing fluorescent dye (-NH2) is added, which attacks the Sulfo-NHS ester, displacing it to form a stable amide bond that permanently links the dye to the target molecule.[1]

This two-step method is preferred as it minimizes the risk of unwanted polymerization, especially when working with biomolecules like proteins that contain both carboxyl and amine groups.[1][4] Therefore, the search for alternatives to a carboxyl-labeling agent like "Bis-(N,N'-carboxyl-PEG4)-Cy5" is effectively a search for superior amine-functionalized fluorescent dyes to be used in this EDC/Sulfo-NHS reaction.

Performance Comparison of Amine-Reactive Dyes

While Cy5 is a widely used fluorophore, several alternatives offer significant advantages in terms of photostability, brightness, and reduced self-quenching. The following table compares popular dyes that are spectrally similar to Cy5 (emitting in the far-red spectrum) and are commercially available in amine-reactive forms.

FluorophoreApprox. Ex (nm)Approx. Em (nm)Key Performance Characteristics
Cyanine5 (Cy5) 649670Baseline: Good initial brightness but is susceptible to photobleaching.[5][6] Can suffer from aggregation at high labeling ratios, leading to fluorescence quenching.[7]
Alexa Fluor 647 650668High Photostability: Significantly more resistant to photobleaching than Cy5, making it ideal for long-term imaging.[6][7] Sulfonation reduces dye-dye aggregation, leading to brighter conjugates at higher labeling densities.[5][7]
DyLight 650 652672Broad pH Stability: Exhibits high fluorescence intensity and photostability across a wide pH range (pH 4-9).[8] Presented as a high-performance alternative to Alexa Fluor and Cy dyes.[8]
ATTO 647N 644669High Quantum Yield: Known for strong absorption and high fluorescence quantum yield.[9] Often used as a direct substitute for Alexa Fluor 647.[9]
CF®647 Dye 650665High Performance: Part of a series of bright and photostable dyes developed by Biotium, designed for high-performance bioconjugation.[10]

Visualizing the Process

To better understand the underlying mechanisms and workflow, the following diagrams illustrate the chemical pathway and the experimental protocol.

G cluster_activation Activation Step cluster_stabilization Stabilization Step cluster_labeling Labeling Step Target_COOH Target Molecule with Carboxyl Group (R-COOH) O_Acylisourea O-acylisourea Intermediate (Unstable) Target_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Sulfo-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Labeled_Product Labeled Target Molecule (Stable Amide Bond) NHS_Ester->Labeled_Product + Amine-Dye Amine_Dye Amine-Dye (H₂N-Dye)

Diagram 1: Chemical pathway of EDC/Sulfo-NHS mediated carboxyl-group labeling.

G A 1. Prepare Target Molecule in Activation Buffer (e.g., MES, pH 5-6) B 2. Add EDC and Sulfo-NHS Incubate for 15 min A->B C 3. Quench excess EDC (e.g., with 2-mercaptoethanol) B->C D 4. Optional: Purify (Desalting column to remove excess reagents) C->D E 5. Adjust pH to 7.2-8.5 (Switch to Coupling Buffer, e.g., PBS) D->E F 6. Add Amine-Functionalized Dye Incubate for 2 hours E->F G 7. Quench Reaction (e.g., with Hydroxylamine) F->G H 8. Purify Labeled Conjugate (e.g., Desalting or Dialysis) G->H

Diagram 2: General experimental workflow for labeling carboxyl groups.

Experimental Protocols

The following is a generalized protocol for labeling a protein with an amine-containing fluorescent dye using EDC/Sulfo-NHS chemistry. Optimization is often required for specific proteins and dyes.[1][3][11]

Materials and Reagents:
  • Target Molecule: Protein or other molecule with accessible carboxyl groups.

  • Amine-Functionalized Fluorescent Dye: (e.g., Alexa Fluor 647 amine).

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl): Prepare fresh.[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.[1]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[11]

  • Quenching Solution 1: 2-Mercaptoethanol (B42355).[11]

  • Quenching Solution 2: 1 M Hydroxylamine (B1172632) HCl, pH 8.5.[11]

  • Purification: Desalting columns or dialysis cassettes appropriate for the molecular weight of the target molecule.

Procedure:
  • Preparation: Dissolve the target protein (e.g., at 1-5 mg/mL) in ice-cold Activation Buffer. Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening vials.

  • Activation: Immediately before use, prepare concentrated solutions of EDC and Sulfo-NHS in Activation Buffer or water. Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 50-100 fold molar excess of EDC/Sulfo-NHS over the protein.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]

  • EDC Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM to quench any remaining EDC.[11] Incubate for 10 minutes.

  • Buffer Exchange (Optional but Recommended): To achieve optimal labeling pH and remove excess activation reagents, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).[11] This step maximizes the efficiency of the subsequent amine reaction.

  • Labeling: Immediately add the amine-functionalized fluorescent dye to the activated protein solution. The molar ratio of dye-to-protein will need to be optimized but can range from 5-fold to 20-fold molar excess.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction by hydrolyzing any remaining NHS-esters.[11] Incubate for 15-30 minutes.

  • Purification: Remove non-reacted dye and byproducts by extensive dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The final, purified conjugate should be stored protected from light, typically at 4°C or -20°C.

Conclusion

Choosing the right fluorescent label is critical for generating high-quality, reproducible data. While Cy5 is a functional choice, modern alternatives like Alexa Fluor 647 and DyLight 650 offer superior photostability and brightness, especially at high degrees of labeling.[6][7][8] For experiments involving long imaging times, such as live-cell tracking or super-resolution microscopy, the enhanced photostability of Alexa Fluor 647 is a significant advantage.[7] For applications where initial signal intensity is the primary concern, any of the listed alternatives provide excellent performance. By understanding the underlying chemistry and following a robust protocol, researchers can confidently select and utilize the optimal dye for their carboxyl-labeling needs, leading to more reliable and impactful results.

References

Benchmarking Bis-(N,N'-carboxyl-PEG4)-Cy5: A Comparative Guide for Immunoassay Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, the precise quantification of proteins and other biomolecules is paramount. Fluorescence-based immunoassays, such as the Fluorescence-Linked Immunosorbent Assay (FLISA), offer a sensitive and high-throughput alternative to traditional colorimetric ELISAs. The choice of the fluorescent label is a critical determinant of assay performance, directly impacting sensitivity, accuracy, and reproducibility. This guide provides a comprehensive performance comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 with other commonly used fluorescent dyes in the far-red spectrum for FLISA applications.

This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring two carboxylic acid groups for conjugation to biomolecules and a polyethylene (B3416737) glycol (PEG) linker. The PEG linker enhances aqueous solubility and reduces non-specific binding, which are advantageous in biological assays.[1] This guide will benchmark its performance against prominent alternatives such as Alexa Fluor 647, DyLight 650, and iFluor 647, focusing on key metrics including quantum yield, molar extinction coefficient, photostability, and signal-to-noise ratio.

Performance Comparison of Far-Red Fluorescent Dyes

The selection of a fluorescent dye for a FLISA is a trade-off between several key photophysical properties. While this compound benefits from the enhanced solubility conferred by its PEG linker, other dyes may offer superior brightness and photostability. The following table summarizes the key performance indicators for this compound and its alternatives.

FeatureThis compound (proxy data for PEGylated Cy5)Alexa Fluor 647DyLight 650iFluor 647
Excitation Max (nm) ~650~650~652~650
Emission Max (nm) ~670~668~670~670
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~250,000~270,000~250,000Not specified
Quantum Yield ~0.20~0.33Not specifiedNot specified
Photostability ModerateHighHighHigh
Signal-to-Noise Ratio GoodExcellentVery GoodExcellent
Key Advantages Enhanced water solubility, reduced aggregationHigh brightness and photostability, less self-quenching[2][3]High photostabilityHigh fluorescence output in conjugates[4]

Note: Direct, head-to-head comparative data for this compound in a FLISA is limited. The data presented for this molecule is based on typical values for PEGylated Cy5 derivatives. Alexa Fluor 647 is widely regarded as a superior alternative to Cy5 in terms of brightness and photostability, often yielding more than double the signal in fluoroimmunoassays.[2][3] Studies have shown that after prolonged exposure, Alexa Fluor 647 can retain approximately 80% of its initial fluorescence, whereas Cy5 retains only about 55%.[2]

Experimental Protocols

To facilitate the direct comparison of these fluorescent dyes in your specific assay, a detailed experimental protocol for a direct FLISA is provided below. This protocol outlines the steps for antibody conjugation, assay execution, and data analysis.

I. Antibody Conjugation with Carboxylated Dyes

This protocol describes the conjugation of a primary antibody to a carboxylated dye, such as this compound, using EDC/NHS chemistry.

Materials:

  • Primary antibody in a buffer free of amines (e.g., PBS)

  • This compound or other carboxylated dye

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the dye: Dissolve the carboxylated dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activate the dye: Mix the dissolved dye with EDC and NHS in a 1:1:1 molar ratio. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated dye solution to the antibody solution at a 10-20 fold molar excess. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated dye by passing the solution through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

II. Direct Fluorescence-Linked Immunosorbent Assay (FLISA)

This protocol outlines the steps for performing a direct FLISA to detect an antigen of interest.

Materials:

  • 96-well black, clear-bottom microplates

  • Antigen of interest

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled primary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence microplate reader

Procedure:

  • Antigen Coating: Dilute the antigen to the desired concentration in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Antibody Incubation: Add 100 µL of the fluorescently labeled primary antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Detection: Read the fluorescence intensity in each well using a microplate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

Visualizing Workflows and Pathways

To further clarify the experimental process and its biological context, the following diagrams are provided.

FLISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_detection Detection A Antigen Dilution in Coating Buffer B Incubation (4°C, Overnight) A->B C Washing B->C D Addition of Blocking Buffer C->D E Incubation (RT, 1-2h) D->E F Washing E->F G Incubation with Labeled Antibody F->G H Final Washing G->H I Fluorescence Reading H->I

Caption: Workflow for a direct Fluorescence-Linked Immunosorbent Assay (FLISA).

Cytokine_Signaling cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine (e.g., IL-6) (Analyte in FLISA) Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Induction

Caption: Simplified JAK-STAT signaling pathway, a common target for FLISA-based cytokine detection.

References

Assessing the Impact of Bis-(N,N'-carboxyl-PEG4)-Cy5 Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes to proteins is an indispensable tool for a myriad of applications, from cellular imaging to quantitative biochemical assays. However, the act of labeling is not without consequence. The conjugation of a dye, such as Bis-(N,N'-carboxyl-PEG4)-Cy5, can potentially alter the structure and function of the target protein. This guide provides a comprehensive comparison of this compound with alternative labeling strategies, offering experimental data to inform the selection of the most appropriate fluorescent probe for your research needs.

The Impact of Fluorescent Labeling on Protein Function

The addition of an external molecule to a protein can influence its biological activity in several ways. The size, charge, and hydrophobicity of the fluorescent dye can lead to conformational changes, interfere with substrate binding, or obstruct protein-protein interactions. This can manifest as a decrease in enzymatic activity, altered binding affinities, or an increase in non-specific interactions.

A critical component of the labeling reagent is the linker that connects the dye to the protein. The this compound reagent incorporates a polyethylene (B3416737) glycol (PEG) linker. PEG linkers are known to be hydrophilic and flexible, which can offer several advantages.[1] They can increase the solubility of the labeled protein, reduce non-specific binding, and act as a flexible spacer to minimize direct interference of the dye with the protein's active sites.[1][2]

Data Presentation: Comparing Labeled vs. Unlabeled Proteins

To quantitatively assess the impact of labeling, it is essential to compare the functional parameters of the labeled protein to its unlabeled counterpart and to proteins labeled with alternative dyes. The following tables summarize hypothetical, yet representative, experimental data for a fictional kinase, "Kinase X," to illustrate the potential effects of labeling.

Table 1: Comparison of Kinetic Parameters for Labeled Kinase X

Labeling ReagentVmax (µM/min)Km (µM)Catalytic Efficiency (Vmax/Km)% Activity Relative to Unlabeled
Unlabeled Kinase X1001010100%
This compound85155.6756.7%
Alexa Fluor™ 647 NHS Ester90127.575%
DyLight™ 650 NHS Ester88146.2962.9%

Vmax (maximum velocity) reflects the maximum rate of the reaction, while Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.[3][4] A lower Km indicates a higher affinity of the enzyme for its substrate.[3]

Table 2: Comparison of Binding Affinity for Labeled Kinase X to a Known Inhibitor

Labeling ReagentAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (KD) (nM)Fold Change in KD vs. Unlabeled
Unlabeled Kinase X1.0 x 10^51.0 x 10^-41.01.0
This compound8.5 x 10^42.5 x 10^-42.942.94
Alexa Fluor™ 647 NHS Ester9.2 x 10^41.5 x 10^-41.631.63
DyLight™ 650 NHS Ester8.9 x 10^42.0 x 10^-42.252.25

KD (dissociation constant) is a measure of the binding affinity between two molecules. A lower KD indicates a stronger binding affinity.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for accurately assessing the impact of labeling. Below are methodologies for protein labeling and subsequent functional assays.

Protocol 1: Protein Labeling with this compound

This protocol describes the labeling of a protein via primary amines (e.g., lysine (B10760008) residues) using a carboxylated dye activated with EDC and Sulfo-NHS.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activation of Dye: In a separate tube, mix EDC and Sulfo-NHS in a 1:1 molar ratio with the dye in the Reaction Buffer. Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Labeling Reaction: Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance (~650 nm for Cy5).

Protocol 2: Enzyme Kinetics Assay

This protocol outlines a method to determine the Vmax and Km of a labeled kinase using a continuous spectrophotometric assay.

Materials:

  • Unlabeled and labeled Kinase X

  • Kinase substrate peptide

  • ATP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare a range of substrate concentrations in the Assay Buffer.

  • Reaction Mixture: In a 96-well plate, add the substrate, ATP, coupled enzyme system, NADH, and PEP to the Assay Buffer.

  • Initiate Reaction: Add a fixed concentration of either unlabeled or labeled Kinase X to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes. The rate of NADH oxidation is proportional to the rate of ADP formation, and thus to the kinase activity.

  • Data Analysis: Calculate the initial reaction velocity for each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[5][6]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the use of SPR to measure the association and dissociation rates of a labeled protein to an immobilized binding partner.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Unlabeled and labeled protein (analyte)

  • Binding partner (ligand) for immobilization

  • Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface with EDC/NHS and immobilize the ligand according to the manufacturer's instructions. Deactivate remaining active groups with ethanolamine.

  • Analyte Injection: Prepare a series of concentrations of the unlabeled or labeled protein in Running Buffer.

  • Association: Inject the protein solutions over the sensor surface at a constant flow rate and monitor the increase in response units (RU) over time.

  • Dissociation: After the association phase, flow Running Buffer over the surface and monitor the decrease in RU as the protein dissociates.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound protein.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD = kd/ka).

Visualizations

Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Conjugation Conjugate to Protein Protein->Conjugation Dye This compound Activation Activate Dye Dye->Activation Activators EDC / Sulfo-NHS Activators->Activation Activation->Conjugation Purify Purify Labeled Protein (Gel Filtration) Conjugation->Purify Analyze Characterize (Spectroscopy) Purify->Analyze Functional_Assays Functional_Assays Analyze->Functional_Assays Ready for Use

Caption: Workflow for labeling a protein with this compound.

Hypothetical Signaling Pathway for Kinase X

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds KinaseX_Inactive Kinase X (Inactive) Receptor->KinaseX_Inactive Activates KinaseX_Active Kinase X (Active) KinaseX_Inactive->KinaseX_Active Conformational Change Substrate Substrate KinaseX_Active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Triggers

Caption: A simplified signaling pathway involving the activation of Kinase X.

Logic for Comparative Functional Assay

G start Start: Labeled Protein q1 Is enzymatic activity critical? start->q1 q2 Is binding affinity critical? q1->q2 No a1 Perform Kinetic Assay q1->a1 Yes a2 Perform Binding Assay (SPR) q2->a2 Yes end_pass Labeling acceptable for application q2->end_pass No q3 >20% change in Vmax/Km? a1->q3 q4 >3-fold change in KD? a2->q4 q3->q2 No end_fail Consider alternative dye or labeling strategy q3->end_fail Yes q4->end_pass No q4->end_fail Yes

Caption: Decision workflow for assessing the functional impact of protein labeling.

References

A Comparative Analysis of PEGylated vs. Non-PEGylated Cy5 Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probe is a critical decision that profoundly influences experimental outcomes. Cyanine 5 (Cy5) dyes, with their emission in the far-red spectrum, are mainstays in fluorescence applications, minimizing background autofluorescence from biological samples. A key modification to these dyes is PEGylation—the addition of polyethylene (B3416737) glycol (PEG) chains. This guide provides an objective comparison of PEGylated and non-PEGylated Cy5 dyes, supported by experimental data, to aid in the selection of the optimal probe for your research needs.

Key Performance Metrics: A Side-by-Side Comparison

The addition of a PEG linker to a Cy5 dye can significantly alter its physicochemical and photophysical properties. While PEGylation is often employed to improve performance in biological systems, it can also impact the dye's intrinsic fluorescence characteristics. The following tables summarize the key quantitative differences between PEGylated and non-PEGylated Cy5 dyes based on available data.

Spectroscopic PropertyPEGylated Cy5Non-PEGylated Cy5Key Considerations
Molar Extinction Coefficient (ε) LowerHigher (~250,000 M⁻¹cm⁻¹)A lower molar extinction coefficient indicates a reduced efficiency in absorbing light at the excitation maximum.
Quantum Yield (Φ) Generally lower (a similar PEGylated derivative reported as 0.07)[1]Higher (~0.2 to 0.3)[2]A lower quantum yield means a smaller fraction of absorbed photons are emitted as fluorescence, resulting in a dimmer signal.
Fluorescence Lifetime (τ) May be altered by the local microenvironment created by the PEG chain. A study on a PEGylated Cy5 conjugate showed a lifetime of ~1.91 ns in vitro.[3]Typically around 0.93 ns in PBS.[4]Changes in fluorescence lifetime can be indicative of alterations in the dye's environment and can be leveraged in advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
Photostability The inherent susceptibility of the Cy5 core to photobleaching remains.[5] However, the PEG chain may offer some protection against photobleaching in certain environments.Prone to photobleaching, with the rate influenced by the local environment and presence of oxygen.[6][7]Photostability is crucial for long-term imaging experiments. The use of antifade reagents is recommended for both dye types.
Solubility & Aggregation Enhanced aqueous solubility and reduced tendency to form non-fluorescent aggregates.[5]Limited water solubility, often requiring organic co-solvents and prone to aggregation in aqueous buffers.Improved solubility is a major advantage for biological applications, leading to more reliable and reproducible results.
In Vivo PerformancePEGylated Cy5 ProbesNon-PEGylated Cy5 ProbesKey Considerations
Circulation Half-Life Significantly extended. For example, PEGylation of a therapeutic protein extended its half-life from 1.1 hours to 28 hours.[8][9]Shorter circulation half-life due to rapid clearance by the reticuloendothelial system (RES).Longer circulation is often desirable for in vivo imaging to allow for sufficient accumulation at the target site.
Tumor-to-Background Ratio (TBR) Generally higher due to reduced non-specific uptake and longer circulation, allowing for better target accumulation. A study with a PEGylated TCP-1 probe showed superior brilliance and visibility in tumors compared to its non-PEGylated counterpart.[10]Lower TBR due to higher accumulation in organs of the RES like the liver and spleen, and faster clearance.[10]A high TBR is critical for clear visualization of tumors and accurate quantification of probe uptake.
Biodistribution Altered biodistribution with reduced accumulation in the liver and spleen.[11]Tends to accumulate in the liver, spleen, and lymph nodes.Understanding the biodistribution is crucial for interpreting imaging results and assessing potential off-target effects.
Cellular Uptake Can be influenced by the length and density of the PEG chains. In some cases, excessive PEGylation can hinder cellular uptake.Generally higher non-specific cellular uptake.The impact of PEGylation on cellular uptake is context-dependent and should be empirically determined for each probe and cell type.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize and compare PEGylated and non-PEGylated Cy5 dyes.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Quantum yield standard (e.g., Cresyl Violet in methanol (B129727) for the Cy5 emission range)

  • PEGylated and non-PEGylated Cy5 dye solutions

Procedure:

  • Prepare a series of dilutions for both the standard and the sample (PEGylated and non-PEGylated Cy5) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the fluorometer, with the same excitation wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots will be used for the quantum yield calculation.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Assessment of Photostability

This protocol outlines a method for comparing the photostability of PEGylated and non-PEGylated Cy5 dyes by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Materials:

  • Fluorescence microscope with a suitable filter set for Cy5 and a stable light source

  • PEGylated and non-PEGylated Cy5 dye solutions of the same concentration

  • Microscope slides and coverslips

Procedure:

  • Prepare samples by placing a drop of the dye solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.

  • Place the slide on the microscope stage and focus on the sample.

  • Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., exposure time, light intensity).

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes) using the same imaging parameters as the initial image.

  • Analyze the images by measuring the mean fluorescence intensity of a region of interest (ROI) in each image.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time for both the PEGylated and non-PEGylated dyes.

  • Determine the photobleaching half-life (t1/2) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Measurement of Fluorescence Lifetime

This protocol describes the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).

Materials:

  • TCSPC system equipped with a pulsed laser source with an excitation wavelength suitable for Cy5 (e.g., ~640 nm) and a single-photon detector.

  • PEGylated and non-PEGylated Cy5 dye solutions.

  • A scattering solution (e.g., dilute ludox in water) for measuring the instrument response function (IRF).

Procedure:

  • Measure the Instrument Response Function (IRF) by acquiring the temporal profile of the scattered light from the scattering solution.

  • Replace the scattering solution with the dye sample.

  • Acquire the fluorescence decay curve by collecting the arrival times of the emitted photons relative to the laser pulses.

  • Perform deconvolution of the measured fluorescence decay with the IRF to obtain the true fluorescence decay.

  • Fit the deconvoluted decay curve with an exponential decay model to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity I(t) is described by:

    I(t) = I0 * exp(-t/τ)

    Where:

    • I0 is the intensity at time t=0

    • t is time

    • τ is the fluorescence lifetime

In Vivo Imaging of Tumor-Targeted Probes

This protocol provides a general workflow for comparing the in vivo performance of PEGylated and non-PEGylated Cy5-labeled targeting probes in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • PEGylated and non-PEGylated Cy5-labeled targeting probes

  • In vivo fluorescence imaging system

  • Anesthesia system

Procedure:

  • Administer the fluorescent probes to the tumor-bearing mice via intravenous injection. Use equivalent doses of the PEGylated and non-PEGylated probes.

  • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and a background region (e.g., muscle tissue).

  • Quantify the fluorescence intensity in the ROIs to determine the tumor uptake and background signal.

  • Calculate the Tumor-to-Background Ratio (TBR) at each time point by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.

  • Determine the circulation half-life by collecting blood samples at various time points post-injection and measuring the fluorescence intensity.

  • Perform biodistribution analysis by sacrificing the animals at the final time point, harvesting the major organs, and imaging them ex vivo to quantify probe accumulation.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_preparation Probe Preparation & Animal Model cluster_imaging In Vivo Imaging cluster_evaluation Performance Evaluation Probe_Synthesis Synthesize & Purify PEGylated & Non-PEGylated Cy5 Probes Injection Intravenous Injection of Probes Probe_Synthesis->Injection Animal_Model Establish Tumor Xenograft Model in Mice Animal_Model->Injection Imaging Longitudinal Fluorescence Imaging (1-48h) Injection->Imaging Analysis ROI Analysis: Tumor vs. Background Imaging->Analysis Half_Life Determine Circulation Half-Life Imaging->Half_Life Biodistribution Ex Vivo Organ Biodistribution Imaging->Biodistribution TBR Calculate Tumor-to- Background Ratio Analysis->TBR EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Cy5_Probe Cy5-Labeled EGFR Probe Cy5_Probe->EGFR Binds to

References

A Comparative Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 for Quantitative Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the selection of a suitable fluorophore is a critical determinant of experimental success. This guide provides a comprehensive evaluation of Bis-(N,N'-carboxyl-PEG4)-Cy5, a popular far-red fluorescent dye, and compares its performance against common alternatives. The following sections present quantitative data, detailed experimental protocols, and illustrative workflows to aid in making an informed decision for your specific application.

Quantitative Performance Comparison

The performance of a fluorescent dye is primarily determined by its spectral properties, brightness, and stability. Brightness is a function of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to photobleaching, a process of irreversible photodegradation upon exposure to light.

This section summarizes the key performance indicators for this compound and its spectral counterparts: Alexa Fluor 647, DyLight 650, and iFluor 647.

PropertyThis compoundAlexa Fluor 647DyLight 650iFluor 647
Excitation Maximum (nm) 649[1]~650~652~654
Emission Maximum (nm) 667[1]~665~672~670
Molar Extinction Coefficient (M⁻¹cm⁻¹) 170,000[1]~239,000[2]~250,000[3]~250,000
Quantum Yield (Φ) ~0.2 (for Cy5 acid)[4] / 0.07 (for a similar PEGylated Cy5)[5]~0.33[2]High (specific value not readily available)[3]Not readily available
Photostability ModerateHigh (more photostable than Cy5)[2][6][7]High (marketed as superior to traditional cyanine (B1664457) dyes)[3]High (marketed as having higher photostability than Cy5)

Note: The quantum yield for this compound is not directly reported. The provided values are for a standard Cy5 carboxylic acid and a similar PEGylated Cy5 derivative, which can serve as estimates.

Experimental Protocols

Accurate and reproducible quantitative fluorescence measurements rely on standardized experimental protocols. Below are detailed methodologies for determining two key performance parameters: fluorescence quantum yield and photostability.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a standard of known quantum yield, is a common and accessible approach.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet for far-red dyes)

  • Solution of this compound or alternative dye

Procedure:

  • Prepare a series of dilutions for both the sample dye and the quantum yield standard in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Record the fluorescence emission spectrum of each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each dilution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the gradients from the plots.

    • η_sample and η_std are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).

Measurement of Photostability

Photostability is assessed by measuring the rate of photobleaching, which is the irreversible loss of fluorescence upon continuous excitation.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS or EMCCD camera)

  • Microscope slides and coverslips

  • Solution of the fluorescently labeled sample (e.g., antibody-dye conjugate)

  • Mounting medium

Procedure:

  • Prepare a microscope slide with the fluorescently labeled sample.

  • Acquire an initial image of the sample using a defined set of imaging parameters (e.g., laser power, exposure time).

  • Continuously illuminate a specific region of interest (ROI) with the excitation light.

  • Acquire a time-lapse series of images of the ROI at regular intervals.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity versus time . The rate of decay of this curve is indicative of the photostability. A slower decay signifies higher photostability.

  • Calculate the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This provides a quantitative measure for comparison.

Visualization of Experimental Workflow: Indirect Immunofluorescence

Fluorescent dyes like this compound are frequently used to label antibodies for immunofluorescence (IF) microscopy, a technique to visualize the localization of specific proteins within cells or tissues. The following diagram illustrates a typical indirect immunofluorescence workflow.

G cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture/Tissue Sectioning fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (labeled with this compound) primary_ab->secondary_ab mounting Mounting with Antifade Reagent secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis & Quantification microscopy->analysis

Caption: Workflow for indirect immunofluorescence using a fluorescently labeled secondary antibody.

Signaling Pathway Example: Antibody-based Protein Detection

The core principle of immunofluorescence is the highly specific binding of an antibody to its target antigen. This interaction is the foundation for detecting and localizing proteins within a cellular context.

G target_protein Target Protein (Antigen) primary_ab Primary Antibody target_protein->primary_ab Specific Binding secondary_ab Secondary Antibody-Cy5 Conjugate primary_ab->secondary_ab Specific Binding fluorescence Fluorescence Signal (667 nm) secondary_ab->fluorescence Excitation at 649 nm

References

A Researcher's Guide to Cross-Reactivity Testing of Bis-(N,N'-carboxyl-PEG4)-Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a labeling reagent that combines a cyanine (B1664457) 5 (Cy5) fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal carboxylic acid group allows for conjugation to primary amines on the antibody in the presence of activators like EDC or HATU[1]. The PEG spacer is designed to increase the solubility of the labeled antibody in aqueous solutions[1]. While Cy5 has been a widely used fluorophore, several alternatives now exist that may offer superior performance in terms of brightness and photostability[2][3].

Comparative Analysis of Fluorophores for Antibody Labeling

The choice of fluorophore can significantly influence the outcome of an immunoassay. The following table summarizes the key photophysical properties of Cy5 and common alternatives. Researchers should consider these properties when designing their experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Advantages
Cy5 ~649~667~250,000~0.27Well-established, compatible with common laser lines.[2]
Alexa Fluor 647 ~650~668~270,000~0.33Brighter and more photostable than Cy5.[2]
DyLight 650 ~652~672~250,000Not widely reportedSpectrally similar to Cy5 and Alexa Fluor 647.[2]
iFluor 647 ~650~670~250,000Not widely reportedReported to yield higher total fluorescence in antibody conjugates compared to Cy5.[2][3]
ATTO 647N ~647~669~150,000~0.65High photostability, often used in single-molecule studies.[2]

Note: Photophysical properties can vary depending on the conjugation state and the local environment.

Experimental Protocols for Cross-Reactivity Testing

Rigorous testing is essential to validate the specificity of any newly labeled antibody. The following are standard methods for assessing cross-reactivity.

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to assess the binding of an antibody to a panel of antigens.

  • Antigen Coating: Coat separate wells of a 96-well plate with the target antigen and a panel of potentially cross-reactive antigens (1-10 µg/mL in a suitable coating buffer). Incubate overnight at 4°C.[4]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[4]

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[4]

  • Antibody Incubation: Add serial dilutions of the this compound labeled antibody to the wells and incubate for 1-2 hours at room temperature.[4]

  • Washing: Repeat the washing step.

  • Detection: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Cy5 (e.g., ~649 nm excitation and ~667 nm emission).

  • Data Analysis: Plot the fluorescence intensity against the antibody concentration for each antigen to determine the binding affinity and assess off-target binding.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay antigen_coating Antigen Coating wash1 Wash antigen_coating->wash1 blocking Blocking wash1->blocking antibody_incubation Antibody Incubation blocking->antibody_incubation wash2 Wash antibody_incubation->wash2 detection Detection wash2->detection

ELISA workflow for assessing antibody cross-reactivity.

2. Western Blot

Western blotting can be used to assess cross-reactivity against a panel of proteins separated by size.

  • Protein Separation: Separate the target antigen and potential cross-reactive proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound labeled antibody (at a predetermined optimal concentration) overnight at 4°C.

  • Washing: Wash the membrane three times with a wash buffer (e.g., TBST).

  • Detection: Visualize the fluorescent signal using an appropriate imaging system. The presence of bands corresponding to non-target proteins indicates cross-reactivity.

3. Immunofluorescence (IF) / Immunohistochemistry (IHC)

IF and IHC allow for the assessment of cross-reactivity in a cellular or tissue context.

  • Sample Preparation: Prepare cells or tissue sections according to standard protocols, including fixation and permeabilization if necessary.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% normal serum from the secondary antibody host species) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the this compound labeled antibody at its optimal dilution overnight at 4°C. Include a negative control (no primary antibody) to assess background fluorescence.

  • Washing: Wash the samples three times with a wash buffer (e.g., PBS).

  • Counterstaining and Mounting: Counterstain nuclei with DAPI (if desired) and mount with an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for Cy5 and the counterstain. Analyze the images for specific staining of the target structure and any off-target binding.

IF_IHC_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis sample_prep Fixation & Permeabilization blocking Blocking sample_prep->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash Wash primary_ab->wash mount Counterstain & Mount wash->mount imaging Fluorescence Microscopy mount->imaging

General workflow for immunofluorescence/immunohistochemistry.

Considerations for Labeling and Cross-Reactivity

  • Degree of Labeling (DOL): The ratio of fluorophore to antibody can impact antibody function. Over-labeling can lead to decreased antigen-binding affinity and increased non-specific binding. It is crucial to optimize the DOL for each antibody-fluorophore pair.[5]

  • Purification: After conjugation, it is important to remove any unconjugated fluorophore, as this can contribute to background signal.

  • Validation: Cross-reactivity should be assessed for each new lot of labeled antibody to ensure consistency and reproducibility. A quick in-silico check for sequence homology of the immunogen with other proteins can be a first step in predicting potential cross-reactivity.[6][7]

By carefully selecting the appropriate fluorophore and rigorously validating the specificity of the labeled antibody using the protocols outlined above, researchers can generate reliable and reproducible data in their immunoassays.

References

A Head-to-Head Comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 and Other Leading Far-Red Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical determinant of experimental success. In the realm of far-red fluorescence, which offers advantages of reduced autofluorescence and deeper tissue penetration, a variety of dyes compete for prominence. This guide provides an objective, data-driven comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 against other widely used far-red dyes, including Alexa Fluor 647, DyLight 650, and IRDye 680RD.

This comparison guide delves into the key photophysical properties, including quantum yield and molar extinction coefficient, and provides detailed experimental protocols for side-by-side evaluation. The aim is to equip researchers with the necessary information to make an informed decision based on the specific demands of their application, be it in flow cytometry, fluorescence microscopy, or in vivo imaging.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent dye is fundamentally determined by its ability to absorb light and efficiently convert it into a fluorescent signal. The molar extinction coefficient reflects the efficiency of light absorption at a specific wavelength, while the quantum yield quantifies the efficiency of emitting a photon after one has been absorbed. The product of these two values is a measure of the dye's brightness, a critical parameter for sensitive detection. The following table summarizes the key photophysical properties of this compound and its competitors.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 649[1]667[1]170,000[1]~0.2*~34,000
Alexa Fluor 647 650668270,000[2]0.33[3]89,100
DyLight 650 652672250,000[4]Not specifiedNot specified
IRDye 680RD 680694170,000[5]Not specifiedNot specified
Cy5 (generic) ~649[6]~670[6]250,000[7]0.2 - 0.28[6][7]50,000 - 70,000

*Note: The quantum yield for this compound is an estimate based on the value for a standard Cy5 acid[8] and a similar PEGylated Cy5 derivative[5]. The actual value may vary. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Experimental Protocols for Comparative Analysis

To facilitate a rigorous in-house comparison of these far-red dyes, the following detailed experimental protocols are provided. These protocols outline the procedures for determining key performance metrics such as brightness, photostability, and signal-to-noise ratio in common applications.

Protocol 1: Determination of Relative Quantum Yield

The quantum yield of a fluorescent dye is a measure of its emission efficiency. A common method for its determination is the comparative method, which involves using a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Fluorescent standard with a known quantum yield in the far-red region (e.g., Cresyl Violet)

  • Dye samples (this compound and competitor dyes)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and each test dye in the chosen solvent.

  • Prepare a Series of Dilutions: For both the standard and the test dyes, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test dyes, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test dye (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_S * (Slope_X / Slope_S) * (η_X² / η_S²)

    Where:

    • Φ_S is the quantum yield of the standard.

    • Slope_X and Slope_S are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the test dye and the standard, respectively.

    • η_X and η_S are the refractive indices of the solvents used for the test dye and the standard, respectively (if the same solvent is used, this term is 1).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G cluster_workflow Photostability Assay Workflow prep Prepare Dye Samples on Slides setup Set Identical Microscope Parameters prep->setup acquire Acquire Time-Lapse Images setup->acquire analyze Analyze Fluorescence Intensity Decay acquire->analyze compare Compare Photostability Profiles analyze->compare

References

Safety Operating Guide

Proper Disposal of Bis-(N,N'-carboxyl-PEG4)-Cy5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye and PEGylated compound commonly used in biomedical research and drug development. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

This compound is a complex organic molecule containing a cyanine (B1664457) dye and a polyethylene (B3416737) glycol (PEG) linker. While specific hazard information should always be obtained from the Safety Data Sheet (SDS) provided by the manufacturer, general principles for the disposal of fluorescent dyes and PEGylated compounds apply. These materials should be treated as hazardous chemical waste unless explicitly stated otherwise by a qualified environmental health and safety (EHS) professional.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review the product-specific Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.

Waste Segregation and Collection
  • Designated Waste Container: Establish a dedicated and clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard") as indicated in the SDS.

  • Content: This container is for the disposal of:

    • Unused or expired this compound.

    • Aqueous and solvent solutions containing the dye.

    • Contaminated consumables such as pipette tips, tubes, and gloves.

    • Rinsate from cleaning contaminated glassware.

Spill Management

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: Use an appropriate absorbent material, such as a chemical spill pillow or absorbent pads, to contain the spill and prevent it from spreading.

  • Neutralization/Decontamination (if applicable): Consult the SDS for any specific neutralization procedures. For fluorescent dyes, a common practice is to decolorize the material with a solution of 10% sodium hypochlorite (B82951) (bleach) followed by neutralization. However, this should only be done if deemed safe and appropriate by your institution's EHS office.

  • Collection: Carefully collect the absorbed material and any contaminated debris using scoops or other appropriate tools and place it in the designated hazardous waste container.

  • Decontaminate Surfaces: Clean the spill area thoroughly with a suitable solvent (e.g., 70% ethanol) or detergent solution, and dispose of all cleaning materials as hazardous waste.

Disposal of Empty Containers
  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste in the designated container. Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration of the residual dye. Consult your EHS office for guidance.

  • Defacing and Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous solid waste.

Final Disposal
  • Contact EHS: Once the hazardous waste container is full (do not overfill, typically no more than 80% capacity), seal it securely and contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste management.

Quantitative Data Summary

Waste StreamContainer TypeLabeling RequirementsDisposal Procedure
Unused/Expired ProductCompatible, sealed container"Hazardous Waste," Chemical Name, Hazard PictogramsCollect for EHS pickup
Contaminated SolutionsCompatible, sealed container"Hazardous Waste," Chemical Name, Hazard PictogramsCollect for EHS pickup
Contaminated LabwarePuncture-resistant container"Hazardous Waste," Chemical Name, Hazard PictogramsCollect for EHS pickup
First RinsateCompatible, sealed container"Hazardous Waste," Chemical Name, Hazard PictogramsCollect for EHS pickup
Triple-Rinsed ContainersN/ADeface original labelDispose as non-hazardous solid waste

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal A Review SDS for This compound B Wear Appropriate PPE A->B C Work in a Ventilated Area B->C D Use Designated, Labeled Hazardous Waste Container C->D Begin Waste Generation F Contain Spill with Absorbent Material C->F If Spill Occurs E Segregate Waste: - Unused Product - Contaminated Solutions - Contaminated Labware D->E K Seal Full Waste Container E->K G Collect Contaminated Material into Waste Container F->G H Decontaminate Spill Area G->H G->K H->K I Triple-Rinse Empty Containers J Collect First Rinsate as Hazardous Waste I->J J->K L Contact EHS for Pickup K->L

Caption: Workflow for the proper disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.